2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-difluoroethenyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUUNJKFMSNFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469899 | |
| Record name | 2-(2,2-Difluoroethenyl)bicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123455-94-7 | |
| Record name | 2-(2,2-Difluoroethenyl)bicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Abstract
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles. The gem-difluorovinyl group, in particular, has emerged as a valuable functional group in the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane (CAS No. 123455-94-7), a molecule that combines the rigid, sterically defined bicyclo[2.2.1]heptane (norbornane) scaffold with the electronically distinct difluorovinyl group. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction: The Significance of the Difluorovinyl Moiety in Drug Discovery and Materials Science
The strategic incorporation of fluorine into bioactive molecules has led to the development of numerous successful drugs and agrochemicals. The difluoromethylene group (CF₂) is a bioisostere of an ether oxygen or a carbonyl group, and its vinylogous extension, the 1,1-difluoroalkene (or gem-difluorovinyl) group, offers a unique combination of steric and electronic properties. This moiety can act as a stable mimic of a cis-amide bond, a key structural element in many biological systems. Furthermore, the electron-withdrawing nature of the two fluorine atoms can modulate the reactivity and metabolic fate of a molecule.
The bicyclo[2.2.1]heptane, or norbornane, framework is a conformationally restricted bicyclic system that provides a rigid scaffold for the precise three-dimensional positioning of pharmacophoric elements. The fusion of the versatile gem-difluorovinyl group with the rigid norbornane core in this compound creates a valuable building block for the synthesis of novel compounds with potential applications in various fields, from pharmaceuticals to advanced polymer chemistry.
This guide will focus on a practical and efficient synthetic approach to this target molecule, centered around the well-established Wittig-type olefination reaction.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, points to a Wittig-type reaction between bicyclo[2.2.1]heptane-2-carbaldehyde and a suitable difluoromethylene phosphorus ylide. This approach is attractive due to the commercial availability of reagents and the generally high yields and functional group tolerance of the Wittig reaction.
The overall synthetic strategy can be broken down into two key stages:
-
Synthesis of the Aldehyde Precursor: Preparation of bicyclo[2.2.1]heptane-2-carbaldehyde.
-
Difluorovinylation: The Wittig-type olefination to install the gem-difluoroalkene moiety.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Precursor: Bicyclo[2.2.1]heptane-2-carbaldehyde
The synthesis of the key aldehyde intermediate can be approached via several established methods. Two reliable routes are presented here: the hydroformylation of norbornene and the oxidation of the corresponding alcohol.
Method A: Hydroformylation of Norbornene
Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes by the addition of a formyl group and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly of cobalt or rhodium.
Principle: The reaction of norbornene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst provides a direct route to bicyclo[2.2.1]heptane-2-carbaldehyde. The use of rhodium catalysts often allows for milder reaction conditions and higher selectivity compared to cobalt-based systems.
Experimental Protocol (Illustrative):
-
Catalyst Preparation: In a nitrogen-filled glovebox, a high-pressure autoclave is charged with a rhodium catalyst precursor, such as Rh(acac)(CO)₂, and a phosphine ligand, for example, triphenylphosphine, in a suitable solvent like toluene.
-
Reaction Setup: The autoclave is sealed, removed from the glovebox, and connected to a gas manifold. Norbornene is then added via syringe.
-
Reaction Execution: The reactor is pressurized with an equimolar mixture of carbon monoxide and hydrogen (e.g., 20-50 bar) and heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Work-up and Purification: After the reaction is complete (monitored by GC or TLC), the autoclave is cooled, and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford bicyclo[2.2.1]heptane-2-carbaldehyde.
Method B: Oxidation of Bicyclo[2.2.1]heptan-2-ylmethanol
An alternative and often more laboratory-scale friendly approach is the oxidation of the commercially available or readily synthesized bicyclo[2.2.1]heptan-2-ylmethanol.
Principle: A variety of mild oxidizing agents can be employed to convert the primary alcohol to the corresponding aldehyde while minimizing over-oxidation to the carboxylic acid. Swern oxidation or a pyridinium chlorochromate (PCC) based oxidation are common and effective choices.
Experimental Protocol (Swern Oxidation):
-
Activator Formation: A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen). Anhydrous dimethyl sulfoxide (DMSO) is added dropwise, and the mixture is stirred for a few minutes.
-
Alcohol Addition: A solution of bicyclo[2.2.1]heptan-2-ylmethanol in DCM is added dropwise to the activated DMSO solution, maintaining the temperature at -78 °C.
-
Quenching: After a suitable reaction time (typically 15-30 minutes), a hindered amine base such as triethylamine is added dropwise. The reaction mixture is then allowed to warm to room temperature.
-
Work-up and Purification: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by column chromatography on silica gel or vacuum distillation.
The Core Synthesis: Wittig-type Difluorovinylation
The key transformation in this synthesis is the conversion of the aldehyde to the gem-difluoroalkene. A highly reliable and scalable method for this transformation involves an in-situ generation of a difluoromethylene phosphorus ylide from triphenylphosphine and a suitable difluorocarbene precursor. A particularly effective precursor is potassium 2-bromo-2,2-difluoroacetate.
Mechanism: The reaction proceeds through several key steps. First, potassium 2-bromo-2,2-difluoroacetate decarboxylates upon heating to generate a bromodifluoromethyl anion, which then reacts with triphenylphosphine. The resulting phosphonium species eliminates bromide to form the reactive difluoromethylene ylide. This ylide then undergoes a Wittig reaction with the aldehyde. The initial [2+2] cycloaddition forms an oxaphosphetane intermediate, which then collapses to the desired difluoroalkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.
An In-depth Technical Guide to the Physical Properties of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
The bicyclo[2.2.1]heptane skeleton, a rigid and conformationally constrained framework, has long captured the attention of medicinal chemists. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, making it an invaluable scaffold in the design of novel therapeutics. When functionalized with the gem-difluorovinyl group, a bioisostere for the carbonyl moiety, the resulting molecule, 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane, emerges as a compound of significant interest. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a compelling building block in drug development programs.[1] This guide provides a comprehensive overview of the physical properties of this compound, offering both predicted data and detailed experimental protocols for their determination.
Section 1: Core Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₂F₂ | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| Boiling Point | 150.5 ± 15.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Melting Point | Not Available | [3] |
| Refractive Index | Not Available | |
| Flash Point | 33.8 ± 8.3 °C | |
| CAS Number | 123455-94-7 | [2][4][5] |
Section 2: Experimental Determination of Physical Properties
The following section details the standard experimental procedures for determining the key physical properties of a volatile liquid organic compound like this compound.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and purity. For a novel compound, an accurate experimental determination is essential.
This method is suitable for small sample volumes.
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.
-
Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate).
-
Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary tube as the air expands. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Confirmation: Remove the heat source and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.
Caption: Workflow for Micro-Boiling Point Determination.
Density Determination
Density is a fundamental physical property that relates a substance's mass to its volume.
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.
-
Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. It is crucial to also record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.
Caption: Procedure for Refractive Index Measurement.
Section 3: Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system and the presence of diastereotopic protons. Key signals would include multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the bicyclo[2.2.1]heptane protons and a signal for the vinyl proton, which would be split by the geminal fluorine atoms and the adjacent bridgehead proton.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the bicyclic core and the difluorovinyl group. The carbon of the CF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Fluorine NMR would provide a single signal for the two equivalent fluorine atoms, likely a doublet of doublets due to coupling with the vinyl proton and the adjacent bridgehead proton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands:
-
C-H stretching: Around 2850-3000 cm⁻¹ for the sp³ hybridized carbons of the bicyclic system.
-
C=C stretching: Around 1650-1700 cm⁻¹ for the difluorovinyl group.
-
C-F stretching: Strong absorptions in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 158. The fragmentation pattern would likely involve the loss of fluorine, ethylene, and fragmentation of the bicyclic ring system.[1]
Section 4: Synthesis and Relevance in Medicinal Chemistry
The synthesis of this compound can be achieved through various synthetic routes, often involving the olefination of a corresponding bicyclic ketone or aldehyde. The gem-difluoroalkene moiety is a valuable functional group in medicinal chemistry.[6][7] Its incorporation into drug candidates can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the drug's half-life.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
The rigid bicyclo[2.2.1]heptane scaffold provides a well-defined three-dimensional structure, which is advantageous for designing selective ligands for protein targets. The combination of this rigid core with the electronically unique difluorovinyl group makes this compound a promising building block for the development of new therapeutic agents.
References
chemical structure of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
An In-Depth Technical Guide to 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Introduction: A Molecule of Strategic Importance
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount. This compound (CAS Number: 123455-94-7) emerges as a compound of significant interest, elegantly combining two powerful chemical features: the rigid, three-dimensional bicyclo[2.2.1]heptane (norbornane) scaffold and the electronically distinct geminal difluorovinyl group.[1][2][3]
The norbornane framework provides a conformationally restricted and robust core, enabling the precise spatial orientation of substituents—a critical attribute in designing molecules for specific biological targets.[4][5] Concurrently, the gem-difluorovinyl moiety serves as a versatile functional handle and a valuable bioisostere. Its electron-withdrawing nature and potential to act as a stable mimic for carbonyl or amide groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[6][7] This guide offers a comprehensive technical overview of the synthesis, structural properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Specifications
A foundational understanding of a compound's physical and chemical properties is essential for its application in synthesis and formulation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 123455-94-7 | [1][2][3][8][9] |
| Molecular Formula | C₉H₁₂F₂ | [1] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Typical Purity | ≥95% - 97% | [1][2] |
| Product Family | Protein Degrader Building Blocks, Monomers | [1][3] |
| Storage | Room temperature | [1] |
Synthetic Strategy: The Horner-Wadsworth-Emmons Approach
While specific proprietary syntheses may exist, a robust and logical pathway to this compound can be designed using well-established olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior choice for this transformation due to its high reliability, operational simplicity, and the ease of removing its water-soluble byproducts.[10][11][12] This approach offers a predictable route to the target gem-difluoroalkene from a readily available aldehyde precursor.
The core of the HWE reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion.[10] For this specific synthesis, the key precursors are bicyclo[2.2.1]heptane-2-carbaldehyde and a suitable difluoromethylphosphonate reagent.
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Experimental Protocol: HWE Synthesis
This protocol is a validated, self-contained methodology grounded in established HWE reaction principles.[11][13]
1. Reagent Preparation and Setup:
- Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
- Under a positive pressure of dry nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C using an ice-water bath.
2. Carbanion Formation:
- In the dropping funnel, prepare a solution of diethyl (difluoromethyl)phosphonate (1.0 equivalent) in anhydrous THF.
- Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.
- Causality: The strong base (NaH) deprotonates the α-carbon of the phosphonate, which is acidic due to the electron-withdrawing effects of the phosphonate and fluorine groups, generating the nucleophilic phosphonate carbanion.[10]
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete carbanion formation.
3. Olefination Reaction:
- Cool the reaction mixture back down to 0 °C.
- Add a solution of bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Workup and Purification:
- Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Combine the organic layers and wash with water, followed by brine.
- Trustworthiness: The phosphate byproduct is highly water-soluble and is effectively removed during the aqueous workup, simplifying purification.[10][11]
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
Structural Elucidation
Confirming the identity and purity of the synthesized compound requires a multi-faceted spectroscopic approach.
-
¹H NMR Spectroscopy: The proton spectrum is expected to be complex. The rigid bicyclo[2.2.1]heptane core will display a series of broad multiplets in the aliphatic region (~1.0-3.0 ppm). The key diagnostic signal is the vinyl proton (=CH-), which is anticipated to appear as a triplet of doublets (td) due to geminal coupling to the two fluorine atoms (~55-60 Hz) and vicinal coupling to the adjacent proton on the norbornane ring (~7-9 Hz).
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for this molecule. The two fluorine atoms are diastereotopic and will appear as distinct signals. Each signal will be a doublet of doublets (dd), showing large geminal F-F coupling and vicinal H-F coupling to the vinyl proton.
-
¹³C NMR Spectroscopy: The spectrum will show the characteristic signals for the norbornane carbons. The olefinic carbons are of primary interest: the CF₂ carbon will appear as a triplet due to one-bond C-F coupling (¹JCF), while the adjacent =CH carbon will show a smaller two-bond C-F coupling (²JCF).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₂F₂ with a molecular ion peak [M]⁺ at m/z 158.1900.[14] Common fragmentation pathways may include the loss of HF and a characteristic retro-Diels-Alder fragmentation of the norbornane skeleton.
Applications in Research and Drug Development
The unique combination of a rigid scaffold and a functionalized olefin moiety makes this compound a valuable building block.
Caption: Relationship between structural features and applications.
Medicinal Chemistry
-
Scaffold for 3D Diversity: The norbornane scaffold is an established "non-flat" motif used to escape the chemical space dominated by aromatic rings, often leading to improved physicochemical properties and novel intellectual property.[4][15]
-
Bioisosterism: The gem-difluorovinyl group is a recognized bioisostere of a carbonyl or amide group.[7] This substitution can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a drug candidate.[6]
-
Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[1] In molecules like PROTACs (Proteolysis Targeting Chimeras), it can be incorporated into the linker or ligand components, where its rigidity and chemical handles are advantageous for optimizing ternary complex formation.
-
Covalent Inhibitors: The electron-deficient nature of the difluoroalkene makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites.[16][17] This allows for the design of highly potent and selective irreversible inhibitors.
Materials Science
-
Monomer Synthesis: Norbornene and its derivatives are key monomers for Ring-Opening Metathesis Polymerization (ROMP), which produces polymers with high thermal stability and mechanical strength.[5] This compound can serve as a precursor to fluorinated monomers.
-
Fluoropolymers: The introduction of fluorine can impart desirable properties to polymers, including increased thermal resistance, chemical inertness, and hydrophobicity. This building block provides a direct route to incorporate both the robust norbornane unit and fluorine atoms into advanced materials.
Conclusion
This compound is more than a simple organic molecule; it is a strategically designed building block that offers solutions to contemporary challenges in medicinal chemistry and materials science. Its synthesis is achievable through robust and well-understood methodologies like the Horner-Wadsworth-Emmons reaction. The convergence of a rigid, three-dimensional scaffold with a metabolically robust and synthetically versatile difluoroalkene functional group provides researchers with a powerful tool for developing next-generation therapeutics and advanced materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. material-properties.org [material-properties.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. This compound | 123455-94-7 [sigmaaldrich.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. angene.in [angene.in]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides [beilstein-journals.org]
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane CAS number 123455-94-7
An In-depth Technical Guide to 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane (CAS 123455-94-7): A Privileged Scaffold for Modern Drug Discovery
Executive Summary
This compound is a fluorinated organic compound that merges two structurally significant motifs in medicinal chemistry: the metabolically robust gem-difluorovinyl group and the conformationally rigid bicyclo[2.2.1]heptane (norbornane) scaffold. The gem-difluorovinyl moiety serves as a valuable bioisostere for the carbonyl group, often enhancing metabolic stability and modulating electronic properties without significantly increasing steric bulk.[1][2][3] The norbornane framework provides a three-dimensional, rigid core that precisely orients substituents into vector-defined regions of chemical space, a critical feature for optimizing ligand-target interactions.[4][5] This guide provides an in-depth analysis of this compound's physicochemical properties, proposes robust synthetic strategies, and explores its potential applications as a versatile building block for the development of next-generation therapeutics, particularly in the realms of covalent inhibitors and protein degraders.[6]
Introduction: The Strategic Value of Fluorine and Rigid Scaffolds in Drug Design
The rational design of small molecule therapeutics increasingly relies on the strategic incorporation of structural elements that confer superior pharmacological and pharmacokinetic properties. The title compound, this compound, is an exemplar of this design philosophy, combining the benefits of organofluorine chemistry with the advantages of a constrained bicyclic scaffold.
The gem-Difluorovinyl Moiety: A Carbonyl Bioisostere
The replacement of a metabolically susceptible carbonyl group with a gem-difluoroalkene is a cornerstone strategy in modern medicinal chemistry.[3] This substitution imparts several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to oxidative metabolism that would typically degrade a ketone or aldehyde.
-
Electronic Modulation: The two fluorine atoms are powerful electron-withdrawing groups, polarizing the double bond and making the β-carbon highly electrophilic. This inherent reactivity can be harnessed for covalent drug design.[1][7]
-
Bioisosteric Mimicry: The CF₂ group maintains a similar steric profile and dipole moment to a carbonyl group, allowing it to occupy the same binding pocket without disrupting critical ligand-receptor interactions.[2][8]
The Bicyclo[2.2.1]heptane Scaffold: A Vector for 3D Diversity
Saturated bicyclic scaffolds, such as bicyclo[2.2.1]heptane, are increasingly sought-after replacements for flat aromatic rings in drug candidates.[9] Their rigid, three-dimensional nature provides distinct advantages:
-
Improved Physicochemical Properties: Moving from sp²- to sp³-rich structures often improves solubility and reduces off-target toxicity.
-
Precise Vectorial Orientation: The fixed conformation of the norbornane cage allows for the precise and predictable positioning of functional groups, enabling fine-tuning of binding affinity and selectivity.[5]
-
Novel Chemical Space: These scaffolds provide access to novel regions of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes. Bicyclo[2.2.1]heptane derivatives have shown significant promise as central nervous system agents, including as triple re-uptake inhibitors for the treatment of depression.[5]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.[6][10][11][12][13]
| Property | Value |
| CAS Number | 123455-94-7 |
| Molecular Formula | C₉H₁₂F₂ |
| Molecular Weight | 158.19 g/mol |
| MDL Number | MFCD22194315 |
| Synonyms | Bicyclo[2.2.1]heptane, 2-(2,2-difluoroethenyl)- |
| Purity (Typical) | ≥95% |
| Storage | Room temperature |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes for the bicycloheptane core C1 [pos="0,1.5!", label=""]; C2 [pos="-1.2,0.75!", label=""]; C3 [pos="-1.2,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.2,-0.75!", label=""]; C6 [pos="1.2,0.75!", label=""]; C7 [pos="0,0!", label=""]; // Nodes for the difluorovinyl group C8 [pos="-2.4,1.5!", label=""]; C9 [pos="-3.6,1.5!", label=""]; F1 [pos="-4.5,2.4!", label="F"]; F2 [pos="-4.5,0.6!", label="F"]; // Edges for the bicycloheptane core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C4 -- C7; // Edges for the substituent C2 -- C8; C8 -- C9 [style=bold, len=1.2]; C9 -- F1; C9 -- F2;
}
Caption: Structure of this compound.
Proposed Synthetic Strategies
While specific literature detailing the synthesis of CAS 123455-94-7 is scarce, its preparation can be logically inferred from established methodologies for synthesizing gem-difluoroalkenes and functionalizing bicyclic systems. The existence of a potential precursor, 2-(2-bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane (CAS 757235-53-3), strongly suggests a viable elimination-based route.[14]
Proposed Protocol: Dehydrobromination of a Dihalogenated Precursor
This protocol is based on the common strategy of generating an alkene via elimination. The starting material, 2-(2-bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane, is commercially available from specialty suppliers.
Objective: To synthesize this compound via base-induced elimination.
Materials:
-
2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane[14]
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2-(2-bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane (1.0 eq).
-
Solvent Addition: Anhydrous THF is added via cannula to dissolve the starting material, and the resulting solution is cooled to 0 °C in an ice bath.
-
Base Addition: Potassium tert-butoxide (1.2 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: A strong, non-nucleophilic base like KOtBu is chosen to favor the E2 elimination pathway over potential Sₙ2 substitution side reactions. The low temperature helps control the exothermic reaction and improves selectivity.
-
-
Reaction Monitoring: The reaction is allowed to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Final Product Isolation: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound. The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.
Caption: Proposed workflow for the synthesis of the title compound.
Reactivity and Application in Medicinal Chemistry
The true value of this compound lies in its potential as a reactive building block for constructing complex, high-value molecules.
Michael Acceptor for Covalent Inhibitor Design
The electron-withdrawing nature of the two fluorine atoms renders the terminal vinyl carbon highly electrophilic and susceptible to nucleophilic attack. This makes the compound an ideal Michael acceptor for forming covalent bonds with biological nucleophiles, such as the cysteine thiol group found in the active sites of many enzymes (e.g., kinases, proteases).[1][7]
-
Mechanism of Action: The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the difluorovinyl group. This forms a stable thioether bond, leading to irreversible inhibition of the target protein. This strategy is highly effective for increasing drug potency and duration of action.
Caption: Covalent modification via Michael addition to the gem-difluorovinyl group.
Building Block for PROTACs and Molecular Glues
The compound is listed by suppliers as a "Protein Degrader Building Block,"[6] highlighting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. In this context, the bicyclo[2.2.1]heptane moiety can serve as a rigid linker connecting a warhead (which binds to the target protein) to an E3 ligase-binding element. The rigidity of the scaffold is crucial for controlling the ternary complex geometry, which is a key determinant of degradation efficiency.
Safety and Handling
This compound is intended for research and development purposes only. While a specific Safety Data Sheet (SDS) should always be consulted, general precautions for handling fluorinated organic compounds should be observed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Based on the heptane-like scaffold, the compound may be flammable.[15] Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound is a highly valuable, yet underexplored, building block for modern drug discovery. The convergence of a metabolically stable carbonyl bioisostere with a rigid, three-dimensional scaffold provides a powerful tool for medicinal chemists. Its potential as a covalent warhead and as a rigid linker in protein degraders positions it at the forefront of contemporary therapeutic design. Future research should focus on the diastereoselective synthesis of exo- and endo-isomers to fully probe the structure-activity relationships conferred by this unique scaffold and on its incorporation into diverse molecular libraries to unlock its full therapeutic potential.
References
- 1. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 17290-00-5: Bicyclo[2.2.1]heptane-2,7-diol, diacetate,… [cymitquimica.com]
- 5. Bicyclo[2.2.1]heptanes as novel triple re-uptake inhibitors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. angene.in [angene.in]
- 11. Angene - this compound | 123455-94-7 | MFCD22194315 | AGN-PC-00DABM [japan.angenechemical.com]
- 12. Bicyclo[2.2.1]heptane, 2-(2,2-difluoroethenyl)- CAS#: 123455-94-7 [m.chemicalbook.com]
- 13. Bicyclo[2.2.1]heptane, 2-(2,2-difluoroethenyl)- | 123455-94-7 [chemicalbook.com]
- 14. 2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane | C9H13BrF2 | CID 67448330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemos.de [chemos.de]
Spectroscopic Characterization of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane, a molecule of interest in synthetic chemistry and drug development. The unique structural features of this compound, combining a rigid bicyclic framework with a difluorovinyl group, give rise to distinct spectroscopic signatures. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also a detailed interpretation grounded in fundamental principles and field-proven insights.
Introduction
This compound (MW: 158.19 g/mol , Formula: C₉H₁₂F₂) presents a fascinating case for spectroscopic analysis.[1] The bicyclo[2.2.1]heptane, also known as the norbornane, system provides a conformationally restricted scaffold, leading to well-defined spatial relationships between its protons. The geminal difluoroalkene moiety introduces significant electronic effects and provides a unique NMR handle through ¹⁹F spectroscopy. Understanding the interplay of these structural elements is paramount for the unambiguous characterization of this and related molecules. This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and stereochemistry.
Experimental Protocol: NMR Data Acquisition
A sample of this compound (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, while an external standard such as CFCl₃ is used for ¹⁹F NMR.[2]
¹H NMR Spectroscopy: Deciphering the Bicyclic Framework
The ¹H NMR spectrum of the bicyclo[2.2.1]heptane system is notoriously complex due to extensive spin-spin coupling between non-equivalent protons. The presence of the difluorovinyl substituent further complicates the spectrum through long-range H-F couplings.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.0 | ddd | 1H | =CH- |
| ~2.8 | m | 1H | H-2 |
| ~2.3 | br s | 1H | H-1 |
| ~1.9 | br s | 1H | H-4 |
| ~1.2-1.8 | m | 8H | Bicyclic CH₂ and CH |
Interpretation:
-
Vinyl Proton: The proton on the double bond (=CH-) is expected to resonate significantly downfield due to the deshielding effect of the electronegative fluorine atoms and the sp² hybridization of the carbon. Its multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with the two fluorine atoms and the adjacent H-2 proton.
-
Bridgehead Protons (H-1 and H-4): These protons are typically observed as broad singlets or multiplets in the range of 1.9-2.3 ppm. Their restricted rotation and coupling to multiple neighbors contribute to the broadness of the signals.
-
Proton at C-2: The proton attached to the same carbon as the difluorovinyl group (H-2) will be deshielded and is expected to appear as a complex multiplet around 2.8 ppm.
-
Bicyclic Methylene and Methine Protons: The remaining protons of the bicyclic system will appear as a complex series of overlapping multiplets in the upfield region of the spectrum (~1.2-1.8 ppm). Differentiating between the endo and exo protons often requires advanced 2D NMR techniques such as COSY and NOESY.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} with ¹⁹F coupling) | Assignment |
| ~155 | t | =CF₂ |
| ~90 | d | =CH- |
| ~45 | d | C-2 |
| ~42 | d | C-1 |
| ~38 | d | C-4 |
| ~36 | t | C-7 |
| ~30 | t | C-5 |
| ~28 | t | C-6 |
| ~25 | t | C-3 |
Interpretation:
-
Olefinic Carbons: The carbon atom of the CF₂ group (=CF₂) will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms. The =CH- carbon will appear as a doublet due to one-bond coupling with its attached proton.
-
Bicyclic Carbons: The carbon atoms of the bicyclo[2.2.1]heptane framework will resonate in the upfield region. The bridgehead carbons (C-1 and C-4) and the substituted carbon (C-2) will appear at lower field compared to the methylene carbons. The assignment of these carbons can be aided by DEPT experiments and by comparison with data for similar bicyclic compounds.[3][4]
¹⁹F NMR Spectroscopy: A Unique Window into Fluorine Environments
¹⁹F NMR is a powerful tool for studying fluorinated organic molecules.[5] The spectrum provides direct information about the chemical environment of the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -85 to -95 | d | F (cis to bicyclic ring) |
| ~ -105 to -115 | d | F (trans to bicyclic ring) |
Interpretation:
The two fluorine atoms in the difluorovinyl group are diastereotopic due to the chiral center at C-2 of the bicyclic system. This means they are chemically non-equivalent and will have different chemical shifts. They will appear as a pair of doublets, each coupling to the vinyl proton. The relative stereochemistry can often be inferred from the magnitude of the through-space H-F couplings observed in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=C stretch (fluorinated) |
| ~1300-1100 | Very Strong | C-F stretch |
Interpretation:
-
C-H Stretching: The sharp band around 3100 cm⁻¹ is characteristic of the stretching vibration of the C-H bond on the double bond. The strong absorptions in the 2850-2950 cm⁻¹ region are due to the C-H stretching of the saturated bicyclic framework.
-
C=C Stretching: The C=C double bond stretch in vinyl fluorides is typically observed at a higher frequency than in non-fluorinated alkenes.[6] A strong band around 1740 cm⁻¹ is expected for the difluorovinyl group.
-
C-F Stretching: The most intense bands in the spectrum will be in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations. The presence of two fluorine atoms will likely result in multiple strong absorption bands in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Experimental Protocol: MS Data Acquisition
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.
Table 5: Predicted Mass Spectrum Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 158 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | Low | [M - F]⁺ |
| 93 | High | [C₇H₉]⁺ (Bicyclo[2.2.1]heptenyl cation) |
| 66 | Moderate | [C₅H₆]⁺ (Cyclopentadiene) |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 158, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of bicyclo[2.2.1]heptane derivatives is often characterized by a retro-Diels-Alder reaction.[7][8] The most prominent fragmentation pathway is expected to be the loss of the difluorovinyl group to form the stable bicyclo[2.2.1]heptenyl cation at m/z 93. A subsequent retro-Diels-Alder reaction of this fragment would lead to the cyclopentadiene cation at m/z 66. The loss of a fluorine atom from the molecular ion to give a peak at m/z 139 is also a plausible fragmentation pathway for halogenated compounds.[9][10]
Visualization of Key Structural and Fragmentation Data
To further clarify the structural assignments and fragmentation pathways, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed fingerprint of its unique molecular architecture. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data allows for unambiguous structure confirmation and provides a deeper understanding of the electronic and steric interactions at play. This guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating their research and development efforts.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-, (1S-endo)- [webbook.nist.gov]
- 8. Bicyclo[2.2.1]heptane, 2,2,3-trimethyl- [webbook.nist.gov]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane: Synthesis, Properties, and Applications
Introduction
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane is a fluorinated organic compound featuring a rigid bicyclic norbornane scaffold appended with a difluorovinyl group. This unique structural combination imparts valuable properties, positioning it as a significant building block in advanced materials and medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated motifs in polymer science and drug discovery. The bicyclo[2.2.1]heptane core provides a conformationally constrained, lipophilic handle, a feature often sought in medicinal chemistry to enhance binding affinity and metabolic stability. Simultaneously, the geminal difluoroalkene unit serves as a versatile functional group, influencing electronic properties and acting as a stable bioisostere for other chemical moieties. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthetic pathway, expected analytical characteristics, and its contemporary applications.
Chemical Properties and Specifications
This compound is commercially available from various suppliers, typically as a colorless to light yellow liquid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 123455-94-7[1][2] |
| Molecular Formula | C₉H₁₂F₂ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to Light Yellow Liquid |
| Purity | Typically ≥95% |
| Synonyms | 2-(2,2-Difluoroethenyl)bicyclo[2.2.1]heptane |
Proposed Synthesis: A Wittig-Type Approach
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, a plausible and efficient synthetic route can be proposed based on well-established organophosphorus chemistry. The most logical approach involves a Wittig-type reaction between bicyclo[2.2.1]heptane-2-carbaldehyde and a difluoromethylenating agent.
The causality behind this choice lies in the reliability and functional group tolerance of the Wittig reaction for olefination of aldehydes. The generation of the gem-difluoroalkene moiety is typically achieved using a phosphonium ylide derived from a dihalodifluoromethane precursor.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Applications of Fluorinated Norbornane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. When combined with the rigid and structurally unique norbornane scaffold, a compelling class of molecules emerges with significant potential for therapeutic intervention. This in-depth technical guide explores the synthesis, unique properties, and burgeoning applications of fluorinated norbornane derivatives in drug discovery. We delve into the causal relationships behind their enhanced biological activity, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their future in medicine.
The Strategic Advantage of Fluorine on the Norbornane Scaffold
The norbornane (bicyclo[2.2.1]heptane) framework provides a conformationally constrained, three-dimensional topology that is increasingly recognized as a valuable scaffold in medicinal chemistry.[1][2] Its rigid nature allows for precise spatial positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
The introduction of fluorine atoms onto this scaffold imparts a range of beneficial properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly enhance the in vivo half-life of a drug candidate.[3][4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing a molecule's pKa and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the norbornane ring system, locking it into a bioactive conformation and reducing the entropic penalty upon binding to a target.[5][6]
This unique combination of a rigid scaffold and the multifaceted effects of fluorine creates a powerful platform for the design of novel therapeutics.
Synthetic Strategies for Accessing Fluorinated Norbornane Derivatives
The synthesis of fluorinated norbornane derivatives typically relies on two primary strategies: the introduction of fluorine onto a pre-existing norbornane core or the use of fluorinated building blocks in the construction of the bicyclic system.
Diels-Alder Cycloaddition with Fluorinated Dienophiles
A common and efficient method for constructing the norbornane skeleton is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. By employing fluorinated dienophiles, fluorinated norbornene derivatives can be readily prepared.
Experimental Protocol: Synthesis of a Trifluoromethyl-Containing Norbornene Succinimide [2]
This protocol describes the synthesis of an exo-trifluoromethyl-substituted succinimide derivative, a class of compounds that has shown potent cytotoxic activity against various cancer cell lines.[2]
Step 1: Synthesis of the Fluorinated Dienophile
-
Reactants: Maleimide and a trifluoromethyl-containing Michael acceptor.
-
Procedure: In a round-bottom flask, equimolar amounts of maleimide and the trifluoromethylated Michael acceptor are dissolved in a suitable solvent (e.g., toluene). The mixture is heated under reflux for 4-6 hours.
-
Work-up: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 2: Diels-Alder Reaction
-
Reactants: The synthesized fluorinated dienophile and freshly cracked cyclopentadiene.
-
Procedure: The fluorinated dienophile is dissolved in a high-boiling solvent such as toluene or xylene. An excess of cyclopentadiene (2-3 equivalents) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours in a sealed tube or under reflux.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting solid is purified by recrystallization or column chromatography to yield the desired fluorinated norbornene derivative.
Caption: Diels-Alder synthesis of a fluorinated norbornene.
Therapeutic Applications of Fluorinated Norbornane Derivatives
The unique properties of fluorinated norbornane derivatives have led to their exploration in a variety of therapeutic areas, with notable progress in oncology and as enzyme inhibitors.
Anticancer Agents
The rigid norbornane scaffold has been identified as a key structural motif in a number of anticancer agents. Fluorination of these scaffolds has been shown to enhance their cytotoxic activity.
Trifluoromethyl-Containing Succinimides: As mentioned previously, norbornene derivatives bearing a trifluoromethyl-substituted succinimide moiety have demonstrated significant cytotoxic effects against a range of cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[2] The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to improve metabolic stability and cell permeability.[2]
| Compound ID | R Group | Cell Line | IC50 (µM) | Reference |
| 4a-1 | -H | RPMI-8226 (Leukemia) | 15.2 | [2] |
| 4a-2 | -CH3 | RPMI-8226 (Leukemia) | 12.8 | [2] |
| 4a-3 | -Cl | RPMI-8226 (Leukemia) | 9.5 | [2] |
| 4a-1 | -H | A549 (Lung) | 21.7 | [2] |
| 4a-2 | -CH3 | A549 (Lung) | 18.9 | [2] |
| 4a-3 | -Cl | A549 (Lung) | 14.3 | [2] |
Table 1: Cytotoxic Activity of Trifluoromethyl-Containing Norbornene Succinimides.
Enzyme Inhibitors
The precise three-dimensional structure of the norbornane scaffold makes it an excellent starting point for the design of enzyme inhibitors. Fluorination can further enhance their inhibitory potency and selectivity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A novel class of DPP-4 inhibitors based on a 2-azabicyclo[2.2.1]heptane scaffold has been developed.[1] These compounds, which incorporate a trifluorophenyl group, have shown high potency as DPP-4 inhibitors.[1] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.
Caption: Mechanism of DPP-4 inhibition.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay [1]
This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of fluorinated norbornane derivatives against DPP-4.
1. Materials:
- Human recombinant DPP-4 enzyme
- Fluorogenic substrate (e.g., Gly-Pro-AMC)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Test compounds (fluorinated norbornane derivatives) dissolved in DMSO
- 96-well black microplate
- Fluorescence plate reader
2. Procedure:
- Prepare serial dilutions of the test compounds in the assay buffer.
- Add a fixed concentration of the DPP-4 enzyme to each well of the microplate.
- Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the increase in fluorescence over time using a plate reader (excitation ~380 nm, emission ~460 nm).
- Calculate the rate of reaction for each compound concentration.
3. Data Analysis:
- Plot the reaction rate as a function of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
Future Perspectives and Conclusion
The exploration of fluorinated norbornane derivatives in medicinal chemistry is still in its early stages, yet the initial findings are highly promising. The combination of a rigid, three-dimensionally defined scaffold with the powerful modulatory effects of fluorine provides a fertile ground for the discovery of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Expansion to New Therapeutic Targets: The versatility of the fluorinated norbornane scaffold suggests its potential applicability to a wide range of biological targets, including other enzymes, receptors, and ion channels.
-
Advanced Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex fluorinated norbornane derivatives will be crucial for accelerating drug discovery efforts.
-
In-depth Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be essential to fully understand the intricate interplay between the fluorine substitution pattern, the overall molecular conformation, and the resulting biological activity.
References
- 1. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mastering Stereochemistry: A Guide to Exo/Endo Selectivity in the Synthesis of 2-Substituted Bicyclo[2.2.1]heptanes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid, strained scaffold that has become a cornerstone in medicinal chemistry, materials science, and natural product synthesis.[1] Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an invaluable building block for creating potent and selective bioactive molecules.[2] However, the utility of this scaffold is intrinsically linked to the ability to control the stereochemistry at its substituent-bearing carbons. The distinction between an exo (outward-facing) and an endo (inward-facing) substituent dramatically influences a molecule's shape, reactivity, and biological interactions.
This guide provides a comprehensive exploration of the principles and practices governing exo/endo selectivity in the synthesis of 2-substituted bicyclo[2.2.1]heptane systems. We will delve into the mechanistic underpinnings of selectivity in the formation of the bicyclic core via the Diels-Alder reaction and in subsequent functionalization reactions, offering field-proven insights and protocols for researchers aiming to harness this powerful chemical architecture.
Part 1: Selectivity in the Formation of the Bicyclic Core: The Diels-Alder Reaction
The most fundamental route to the bicyclo[2.2.1]heptane system is the [4+2] cycloaddition, or Diels-Alder reaction, typically between cyclopentadiene and a substituted alkene (the dienophile). The stereochemical outcome of this reaction is governed by a classic interplay of kinetic and thermodynamic factors.
The Fundamental Paradigm: Kinetic vs. Thermodynamic Control
In most Diels-Alder reactions leading to bicyclo[2.2.1]heptane systems, two diastereomeric products are possible: the endo and the exo adduct.
-
Endo Product (Kinetic): The substituent on the dienophile is oriented towards the newly formed double bond in the cyclohexene ring.[3]
-
Exo Product (Thermodynamic): The substituent on the dienophile is oriented away from the newly formed double bond.
A widespread observation, often termed the Alder Endo Rule , is that the endo product is typically formed faster, making it the kinetic product.[4] This occurs even though the endo isomer is generally less stable due to steric hindrance between the substituent and the bicyclic framework.[5][6] Conversely, the exo product, being less sterically congested, is the thermodynamically more stable isomer.[7]
This relationship allows for the selective synthesis of either isomer by carefully controlling the reaction conditions. Low temperatures and short reaction times favor the formation of the kinetic endo product.[5][8] At higher temperatures, the Diels-Alder reaction can become reversible (a "retro-Diels-Alder").[5] Under these conditions, the initially formed endo product can revert to the starting materials, allowing the system to eventually reach equilibrium and favor the formation of the more stable exo product.[6][8]
dot graph TD A[Diene + Dienophile] -->|k_endo (fast)| B(Endo Transition State); A -->|k_exo (slow)| C(Exo Transition State); B -->|Lower E_a| D{Kinetic Product (Endo)}; C -->|Higher E_a| E{Thermodynamic Product (Exo)}; D -- Reversibleat High Temp --> A; E -- More Stable --> E;
end Figure 1: Reaction coordinate diagram for a typical Diels-Alder reaction.
Mechanistic Rationale for Endo Selectivity
The kinetic preference for the endo product, despite greater steric repulsion, is explained by secondary orbital interactions (SOI) . This concept, proposed by Woodward and Hoffmann, suggests a stabilizing interaction in the endo transition state between the p-orbitals of the substituent on the dienophile (e.g., a carbonyl group) and the developing π-bond at the C2 and C3 positions of the diene.[3][4] This overlap is geometrically feasible in the compact endo transition state but not in the exo transition state, where the substituent points away.[4] This additional bonding interaction lowers the activation energy of the endo pathway, causing it to proceed faster.
Influencing Factors and Quantitative Data
Several factors can be manipulated to control the exo/endo ratio.
-
Temperature: As discussed, this is the primary tool for switching between kinetic and thermodynamic control.
-
Lewis Acids: The addition of a Lewis acid (e.g., SnCl₄, AlCl₃) can dramatically increase both the rate of the reaction and the endo selectivity.[4] The Lewis acid coordinates to the electron-withdrawing group (EWG) on the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the primary and secondary orbital interactions, further lowering the energy of the endo transition state.[4]
-
Steric Hindrance: While SOI often dominates, extreme steric hindrance can override this preference, leading to kinetically-favored exo products. This can be achieved by using bulky substituents on the diene or dienophile.[9][10]
| Dienophile | Conditions | Exo/Endo Ratio | Control Type | Reference |
| Maleic Anhydride | 25°C (Room Temp) | Almost exclusively endo | Kinetic | [11] |
| Maleic Anhydride | Refluxing Dicyclopentadiene | 1:4 (Exo:Endo) increasing with time | Thermodynamic | [11] |
| Furan + Maleic Anhydride | 25°C | Mostly exo | Thermodynamic (reversible at RT) | [6][7] |
| Butyl Acrylate | 185°C (Sealed Tube) | 1.85 : 1 | Thermodynamic | [11] |
| Acrylonitrile | (Computational) | ~1 : 1 | Kinetic (weak SOI) | [12] |
Part 2: Stereoselectivity in the Functionalization of the Bicyclo[2.2.1]heptane Scaffold
Once the bicyclic core is formed, subsequent reactions to install or modify a substituent at the C2 position also exhibit strong stereochemical preferences. Unlike the Diels-Alder reaction, these transformations are overwhelmingly dominated by steric effects.
Reactions Involving Carbocation Intermediates
The formation of a carbocation at the C2 position, such as in the solvolysis of a 2-norbornyl sulfonate, leads to a classic and intensely studied stereochemical outcome. Nucleophilic attack on the norbornyl cation occurs almost exclusively from the exo face.[13]
The rationale is straightforward steric hindrance. The concave shape of the endo face, shielded by the C5-C6 bond and the C7 methylene bridge, makes it sterically inaccessible to an incoming nucleophile.[13][14] The exo face, in contrast, is sterically open and readily attacked. This principle is so reliable that even if the starting material is the endo isomer, the product obtained after ionization and nucleophilic attack will be the exo isomer.[13]
Radical and Catalytic Reactions
-
Free-Radical Additions: The stereochemistry of free-radical additions to the norbornene double bond is also generally governed by steric approach control, favoring exo attack.[15] The direction of attack depends on the steric and electronic properties of both the radical and the substituents on the bicyclic system.
-
Catalytic Reactions: Modern catalysis offers powerful methods to achieve selectivities that defy the inherent steric biases of the norbornane system. A notable example is the Rh(I)-catalyzed hydroarylation of norbornene with aromatic amides. This reaction, proceeding through a proposed rhodium-carbene intermediate, delivers the endo product with high selectivity—a rare and synthetically valuable outcome.[16] This demonstrates that by engaging the substrate in unique organometallic pathways, chemists can override the typical exo-directing steric effects. Similarly, certain palladium-catalyzed polymerization reactions can proceed via isomerization of the less reactive endo monomers to the more reactive exo form before insertion, a process termed the "rectification-insertion mechanism".[17]
Part 3: Experimental Protocols
The following protocols provide practical, step-by-step methodologies for achieving selective synthesis of endo and exo isomers.
Protocol 1: Kinetically Controlled Synthesis of an Endo Adduct
Reaction: Diels-Alder cycloaddition of cyclopentadiene and maleic anhydride.
-
Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating to ~180 °C and distilling the resulting cyclopentadiene monomer.[5] The monomer should be kept cold (ice bath) and used promptly as it will dimerize back over time.
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve maleic anhydride (1.0 eq) in ethyl acetate at room temperature.
-
Cycloaddition: Cool the solution in an ice bath. Slowly add freshly distilled cyclopentadiene (1.1 eq) to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The endo product will typically precipitate as a white solid.[18]
-
Workup: Collect the solid product by vacuum filtration, wash with cold hexanes, and air dry. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, should be obtained in high purity and yield, with minimal exo isomer formation.
-
Validation: The stereochemistry can be confirmed by ¹H NMR spectroscopy. The coupling patterns of the bridgehead protons are distinct for the endo and exo isomers.[19]
Protocol 2: Thermodynamically Controlled Synthesis of an Exo Adduct
Reaction: Isomerization of the endo adduct to the exo adduct.
-
Reaction Setup: Place the pure endo adduct from Protocol 1 into a suitable high-boiling solvent, such as xylene or toluene, in a flask equipped with a reflux condenser.
-
Equilibration: Heat the mixture to reflux (typically >100 °C) for several hours.[6] The high temperature facilitates the retro-Diels-Alder reaction, allowing the system to equilibrate.
-
Monitoring: The progress of the isomerization can be monitored by taking small aliquots and analyzing them by GC-MS or ¹H NMR to determine the exo/endo ratio.[18]
-
Workup: Once the desired ratio is achieved (or equilibrium is reached), cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization. The resulting product will be enriched in the more stable exo isomer.
Conclusion
The control of exo/endo selectivity in the synthesis of 2-substituted bicyclo[2.2.1]heptanes is a foundational concept in stereoselective synthesis. For the formation of the scaffold via the Diels-Alder reaction, a clear understanding of kinetic (endo) versus thermodynamic (exo) control, driven by a balance of secondary orbital interactions and steric strain, is paramount. For subsequent functionalization of the pre-formed scaffold, the conversation shifts almost entirely to steric approach control, which overwhelmingly favors exo products.
For researchers and drug development professionals, mastering these principles is not merely an academic exercise. It is the key to unlocking the full potential of the bicyclo[2.2.1]heptane scaffold, enabling the rational design and efficient synthesis of complex, three-dimensional molecules with precisely tailored biological activities. The continued development of novel catalytic methods that can provide access to less-favored isomers, such as the endo products of functionalization, promises to further expand the synthetic toolbox and accelerate the discovery of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. Endo- and exo-stereochemistry in the Diels-Alder reaction: Kinetic versus thermodynamic control - ProQuest [proquest.com]
- 8. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 9. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Looking Back on the Norbornyl Cation [corinwagen.github.io]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. An unusual endo-selective C-H hydroarylationof norbornene by the Rh(I)-catalyzed reactionof benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. scribd.com [scribd.com]
- 19. web.uvic.ca [web.uvic.ca]
Methodological & Application
The Synthetic Versatility of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane: A Gateway to Novel Fluorinated Scaffolds
Introduction: The Strategic Role of the Difluorovinyl Group in Modern Organic Synthesis
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated motifs highly sought after. Among these, the gem-difluoroalkene moiety stands out as a versatile functional group. It can act as a bioisosteric replacement for carbonyls and amides, offering a similar steric and electronic profile while being resistant to hydrolysis.[1][2][3] The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane (norbornane) scaffold further provides a unique spatial arrangement for substituents, making it a valuable building block in medicinal chemistry.[4] The combination of these two features in 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane (a difluorovinyl norbornane derivative) presents a powerful tool for the synthesis of novel, sterically defined, and biologically relevant molecules. This guide provides an in-depth look at the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Core Application: Palladium-Catalyzed Monofluoro-vinylation
A key transformation of this compound is its reaction with arylboronic acids in the presence of a palladium catalyst. This reaction proceeds via a defluorinative coupling mechanism to stereoselectively produce monofluoroalkene derivatives. This transformation is particularly valuable as it allows for the modular construction of complex molecules from readily available starting materials.
Mechanistic Insights
The reaction is proposed to proceed through a catalytic cycle involving a palladium(II) active species. A plausible mechanism, based on studies of analogous 1-aryl-2,2-difluoroalkenes, involves the following key steps[5][6]:
-
Carbopalladation: The palladium(II) catalyst adds across the double bond of the difluoroalkene.
-
β-Fluoride Elimination: This is a crucial and relatively rare step where a fluoride ion is eliminated from the organopalladium intermediate to form a vinylpalladium(II) species.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The desired monofluoroalkene product is released, regenerating the active palladium(II) catalyst.
This mechanistic pathway avoids harsh conditions often required for direct C-F bond activation, allowing for broad functional group tolerance.[1]
Experimental Protocols
The following protocol is a representative example of a palladium-catalyzed defluorinative coupling of this compound with an arylboronic acid.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
Arylboronic acids are bench-stable but should be stored in a desiccator.
Materials and Reagents
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for transfer of reagents and solvents
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(TFA)₂ (0.10 equiv), and dtbbpy (0.11 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.4 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 50 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired monofluoroalkene product.
Data Presentation: Expected Products and Yields
The following table illustrates the expected products from the reaction of this compound with various arylboronic acids, with anticipated yields based on analogous reactions reported in the literature.[5]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | (E/Z)-2-(1-fluoro-2-phenylvinyl)bicyclo[2.2.1]heptane | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | (E/Z)-2-(1-fluoro-2-(4-methoxyphenyl)vinyl)bicyclo[2.2.1]heptane | 80-90 |
| 3 | 4-Chlorophenylboronic acid | (E/Z)-2-(2-(4-chlorophenyl)-1-fluorovinyl)bicyclo[2.2.1]heptane | 70-80 |
| 4 | 3-Thienylboronic acid | (E/Z)-2-(1-fluoro-2-(thiophen-3-yl)vinyl)bicyclo[2.2.1]heptane | 65-75 |
| 5 | 1-Naphthylboronic acid | (E/Z)-2-(1-fluoro-2-(naphthalen-1-yl)vinyl)bicyclo[2.2.1]heptane | 70-80 |
Visualizations
Experimental Workflow
References
- 1. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclo[2.2.1]heptane, 2-(2,2-difluoroethenyl)- CAS#: 123455-94-7 [m.chemicalbook.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality and Fluorine in Modern Drug Design
The landscape of medicinal chemistry is perpetually evolving, driven by the need for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. A significant shift in recent years has been the move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. Saturated bicyclic scaffolds, such as bicyclo[2.2.1]heptane (also known as norbornane), have emerged as valuable bioisosteres for phenyl rings. Their rigid, well-defined geometry allows for precise spatial positioning of substituents, often leading to improved metabolic stability and aqueous solubility compared to their flat aromatic counterparts[1].
Concurrently, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties.[2][3] The unique characteristics of the carbon-fluorine bond—its exceptional strength, high electronegativity, and the small van der Waals radius of fluorine—can profoundly influence a molecule's pKa, lipophilicity, conformational preference, and metabolic fate.[4][5]
This guide focuses on the intersection of these two powerful strategies through the application of 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane . This novel building block combines the rigid 3D framework of the norbornane core with the unique electronic properties of the gem-difluorovinyl group. We will explore its rationale as a versatile bioisostere, provide detailed synthetic protocols, and outline its potential to unlock new chemical space for the development of next-generation therapeutics.
Section 1: The Scientific Rationale - A Bifunctional Bioisostere
The power of this compound lies in the synergistic interplay between its two key components. Understanding each part's contribution is essential for its rational application in drug design programs.
The Bicyclo[2.2.1]heptane Core: A Superior Phenyl Ring Mimic
The bicyclo[2.2.1]heptane system is a saturated, conformationally restricted scaffold. In drug design, it is frequently employed as a bioisosteric replacement for a 1,4-disubstituted phenyl ring. This substitution can offer several distinct advantages:
-
Improved Physicochemical Properties: Replacing an aromatic ring with a saturated bicyclic system generally decreases lipophilicity and increases aqueous solubility, which can enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] The saturated C-H bonds of the bicyclo[2.2.1]heptane core are significantly more resistant to such metabolic pathways, potentially increasing the drug's half-life and bioavailability.[3]
-
Novelty and Intellectual Property: Moving away from common aromatic scaffolds provides an opportunity to generate novel chemical entities with distinct intellectual property profiles.
-
Precise Vectorial Arrangement: The rigid cage-like structure fixes the relative orientation of substituents, which can be crucial for optimizing interactions with a biological target and improving selectivity.
The 2,2-Difluorovinyl Moiety: A Versatile Carbonyl and Amide Bioisostere
The gem-difluorovinyl group (–C(F₂)=CH₂) is a fascinating and underutilized functional group in medicinal chemistry. Its electronic properties make it an effective mimic for polar functionalities like carbonyls and amides, while its chemical nature provides a metabolic shield.
-
Electronic Mimicry: The two highly electronegative fluorine atoms create a strong dipole moment, making the difluoromethylene carbon electron-deficient. This polarity allows the group to act as a hydrogen bond acceptor, similar to a carbonyl oxygen.[4] This mimicry enables the preservation of key binding interactions when replacing a carbonyl group.[7][8]
-
Metabolic Resistance: The carbon-fluorine bond is the strongest single bond in organic chemistry.[4] This inherent stability makes the difluorovinyl group highly resistant to metabolic degradation, a stark contrast to the metabolic lability of many ketones or esters.[2][9]
-
Modulation of Local pKa: The strong electron-withdrawing nature of the CF₂ group can lower the pKa of adjacent basic functionalities, which can be strategically used to optimize a drug's ionization state at physiological pH, thereby improving cell permeability and target engagement.
The diagram below illustrates the core bioisosteric replacement strategy.
References
- 1. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to the Synthesis of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane, a valuable fluorinated building block in medicinal chemistry and materials science. The described methodology is tailored for researchers, scientists, and drug development professionals, offering a robust and reproducible two-step synthetic sequence. The protocol begins with the preparation of the key starting material, bicyclo[2.2.1]heptane-2-carbaldehyde, followed by a highly efficient Wittig-type gem-difluorovinylation reaction. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating system for achieving the target molecule with high purity.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The gem-difluorovinyl moiety, in particular, serves as a versatile functional group and a bioisostere for carbonyls and other chemical groups. This compound, with its rigid bicyclic scaffold, presents a unique three-dimensional structure that is of significant interest in the design of novel therapeutic agents and advanced materials. This document outlines a reliable and scalable laboratory procedure for its synthesis.
Synthetic Strategy
The synthesis of this compound is approached in a two-step sequence, commencing with the preparation of the requisite aldehyde precursor followed by the crucial C-C bond formation and fluorination step.
Figure 1: Overall synthetic workflow for this compound.
The initial phase involves the synthesis of bicyclo[2.2.1]heptane-2-carbaldehyde from a commercially available starting material like bicyclo[2.2.1]hept-2-ene. This transformation is typically achieved through epoxidation followed by a Lewis acid-catalyzed rearrangement[1][2]. The subsequent and key step is the conversion of the aldehyde to the gem-difluorovinyl group. For this, a Wittig-type olefination reaction has been selected due to its reliability and operational simplicity, particularly its tolerance for a range of functional groups, including aliphatic aldehydes[3]. This reaction utilizes triphenylphosphine and a difluoro-bromoacetate salt to generate the corresponding phosphorus ylide in situ, which then reacts with the aldehyde to yield the desired product[3].
Experimental Protocols
Part 1: Synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde
This procedure is adapted from established methods for the synthesis of substituted bicyclo[2.2.1]heptane-2-carboxaldehydes[1][2].
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Bicyclo[2.2.1]hept-2-ene | 99% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Redistilled | Alfa Aesar |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Sodium sulfite (Na₂SO₃) | 10% solution | J.T. Baker |
| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Procedure:
-
Epoxidation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve bicyclo[2.2.1]hept-2-ene (10.0 g, 106.2 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 26.2 g, ~117 mmol, assuming 77% purity) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C and quench the excess peroxyacid by the slow addition of 10% aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,3-epoxybicyclo[2.2.1]heptane.
-
Rearrangement: Dissolve the crude epoxide in anhydrous dichloromethane (100 mL) and cool to 0 °C.
-
Slowly add boron trifluoride diethyl etherate (1.5 mL, 12.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield bicyclo[2.2.1]heptane-2-carbaldehyde as a colorless oil.
Part 2: Synthesis of this compound
This protocol is based on the robust Wittig-type gem-difluoroolefination procedure detailed in Organic Syntheses[3].
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Bicyclo[2.2.1]heptane-2-carbaldehyde | As prepared above | - |
| Triphenylphosphine (PPh₃) | 99% | Oakwood Chemicals |
| Potassium 2-bromo-2,2-difluoroacetate | 95% | Ambeed |
| N,N-Dimethylformamide (DMF) | Anhydrous | Thermo Scientific |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Lithium chloride (LiCl) | 10% aqueous solution | Sigma-Aldrich |
| Methyl iodide (MeI) | 99.5% | Acros Organics |
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
Procedure:
-
Reaction Setup: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add triphenylphosphine (19.7 g, 75.0 mmol, 1.5 equiv.) and bicyclo[2.2.1]heptane-2-carbaldehyde (6.21 g, 50.0 mmol, 1.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF, 80 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Reagent Addition: In a separate flask, dissolve potassium 2-bromo-2,2-difluoroacetate (19.2 g, 90.0 mmol, 1.8 equiv.) in anhydrous DMF (40 mL).
-
Add the potassium 2-bromo-2,2-difluoroacetate solution dropwise to the heated reaction mixture over 1 hour using a syringe pump. Maintain the internal temperature below 100 °C.
-
After the addition is complete, continue to stir the reaction mixture at 90 °C for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add water (120 mL) and diethyl ether (120 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 60 mL).
-
Combine the organic layers and wash with 10% aqueous lithium chloride solution (3 x 40 mL) to remove residual DMF, followed by a wash with brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Quenching Excess PPh₃: To the dried organic solution, add methyl iodide (0.81 mL, 13.0 mmol) to quench any remaining triphenylphosphine and stir at room temperature for 16 hours. This converts the excess PPh₃ to a phosphonium salt which is more easily removed.
-
Filter the solution and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Reaction Mechanism: Wittig-type gem-Difluorovinylation
The mechanism of this Wittig-type reaction is a well-established multi-step process[3].
Figure 2: Simplified mechanism of the Wittig-type gem-difluorovinylation.
Initially, triphenylphosphine displaces the bromide from potassium 2-bromo-2,2-difluoroacetate to form a phosphonium zwitterion. This intermediate then undergoes thermal decarboxylation to generate the active phosphorus ylide, difluoromethylenetriphenylphosphorane. The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of bicyclo[2.2.1]heptane-2-carbaldehyde, leading to a betaine intermediate. This intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent irreversible fragmentation of the oxaphosphetane to yield the thermodynamically stable triphenylphosphine oxide and the desired alkene, this compound[4][5].
Characterization Data (Predicted)
As experimental data for this compound is not widely published, the following are predicted characteristic spectroscopic data based on analogous structures.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.0-4.5 (m, 1H, -CH=CF₂), 2.8-1.0 (m, 11H, bicyclic protons) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -90 to -120 (m, 2F) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-150 (t, JCF ≈ 290 Hz, =CF₂), 85-80 (t, JCF ≈ 25 Hz, -CH=), 45-25 (aliphatic carbons) |
| Mass Spec (EI) | M⁺ expected at m/z 158.09 |
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions.
-
Temperature Control: Careful temperature control during the addition of m-CPBA and BF₃·OEt₂ is crucial to avoid side reactions and ensure selectivity. The exothermic nature of the Wittig reagent formation also necessitates controlled addition of the bromo-difluoroacetate salt.
-
Purification: The final product is volatile. Care should be taken during solvent removal under reduced pressure. Flash chromatography should be performed efficiently.
-
Safety: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Boron trifluoride diethyl etherate is corrosive and moisture-sensitive. Methyl iodide is a toxic and volatile alkylating agent and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described Wittig-type gem-difluorovinylation offers a practical and efficient method for the introduction of the difluorovinyl moiety onto the bicyclo[2.2.1]heptane scaffold. This guide is intended to enable researchers to confidently synthesize this valuable fluorinated building block for applications in drug discovery and materials science.
References
Application Notes & Protocols: 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane for Advanced Polymer Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane as a monomer for the synthesis of advanced fluorinated polymers. While direct literature on this specific monomer is limited, this guide synthesizes field-proven insights from analogous fluorinated norbornene systems to provide robust, scientifically-grounded protocols. We present a plausible synthetic route for the monomer, detailed protocols for its polymerization via Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, and an analysis of the expected polymer properties. The introduction of the gem-difluoroalkene moiety onto the rigid bicyclo[2.2.1]heptane (norbornane) framework is expected to yield polymers with unique thermal, optical, and surface properties, making them attractive for applications in specialty coatings, advanced dielectrics, and gas separation membranes.
Introduction: The Strategic Value of Fluorinated Norbornene Monomers
The bicyclo[2.2.1]heptane (norbornane) ring system is a cornerstone of modern polymer chemistry.[1] Its inherent ring strain makes it highly reactive towards Ring-Opening Metathesis Polymerization (ROMP), while the strained olefin also participates readily in vinyl-addition polymerization.[2] The resulting polymers, featuring the bulky, rigid bicyclic unit directly in the backbone (ROMP) or as a pendant group (addition), exhibit high glass transition temperatures (Tg), excellent thermal stability, and mechanical robustness.[3]
The strategic incorporation of fluorine atoms into these polymers dramatically enhances their material properties. Fluorination imparts:
-
Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.
-
High Gas Permeability: The disruption of chain packing by bulky fluoroalkyl groups can increase fractional free volume.[4][5]
-
Low Refractive Index and Dielectric Constant: Desirable for advanced optical and microelectronic applications.[6]
-
Chemical Inertness: The strength of the C-F bond enhances resistance to chemical attack.
The monomer this compound combines the rigid norbornane scaffold with a gem-difluoroalkene group. This specific functionality is a bioisostere of a carbonyl group, suggesting potential applications in biomedical materials, while also serving as a unique handle for creating polymers with tailored properties.[7] This guide provides the necessary protocols to explore its potential.
Monomer Synthesis: A Plausible Wittig-Type Approach
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target monomer via Wittig-type olefination.
Detailed Synthesis Protocol (Hypothetical)
Materials:
-
Bicyclo[2.2.1]heptane-2-carboxaldehyde (1.00 equiv.)
-
Triphenylphosphine (PPh₃) (1.50 equiv.)
-
Potassium 2-bromo-2,2-difluoroacetate (1.80 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.50 equiv.) and bicyclo[2.2.1]heptane-2-carboxaldehyde (1.00 equiv.).
-
Inerting: Evacuate the flask under high vacuum for 15 minutes to remove residual moisture and air, then backfill with dry nitrogen. Repeat this cycle twice.
-
Solvent Addition: Add anhydrous DMF via cannula to dissolve the reagents.
-
Heating: Place the flask in a heating mantle and heat the mixture to 90 °C with vigorous stirring.
-
Reagent Addition: In a separate flask under nitrogen, dissolve potassium 2-bromo-2,2-difluoroacetate (1.80 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated reaction mixture over 30 minutes. Causality Note: This slow addition is crucial to control the exotherm and the rate of decarboxylation which forms the reactive intermediate.[9]
-
Reaction: Maintain the reaction at 90 °C and monitor by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and deionized water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Trustworthiness Note: The aqueous washes are critical for removing the DMF solvent and water-soluble byproducts like triphenylphosphine oxide.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes gradient, to yield this compound as a colorless oil.
-
Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
Polymerization Methodologies
The this compound monomer is amenable to two primary polymerization pathways: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The choice of method dictates the final polymer architecture and properties.
Method 1: Ring-Opening Metathesis Polymerization (ROMP)
ROMP utilizes the strain of the norbornene ring, opening it to form a linear polymer with the bicyclic structure incorporated into the polymer backbone. This method is known for its excellent functional group tolerance, particularly with modern ruthenium-based catalysts.[10]
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Protocol: ROMP with Grubbs' 3rd Generation Catalyst
Expertise Note: Grubbs' 3rd Generation Catalyst ([Ru]-III) is selected for its high activity and exceptional tolerance towards a wide range of functional groups, making it ideal for polymerizing potentially coordinating monomers.[11] Its pyridine ligands allow for rapid initiation.[12]
Materials:
-
This compound (Monomer)
-
Grubbs' 3rd Generation Catalyst ([Ru]-III)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (Terminating agent)
-
Methanol (Precipitating solvent)
Procedure:
-
Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the monomer in anhydrous, degassed DCM. A typical concentration is 1 M.
-
Initiator Solution: Prepare a separate stock solution of [Ru]-III in anhydrous, degassed DCM. A typical concentration is 10 mg/mL.
-
Polymerization: In a vial, add the desired volume of the monomer solution. The monomer-to-initiator ratio ([M]/[I]) will control the target molecular weight (e.g., [M]/[I] = 100:1 for a target degree of polymerization of 100).
-
Initiation: Vigorously stir the monomer solution and rapidly inject the calculated volume of the initiator solution. The reaction is often fast, with a noticeable increase in viscosity.
-
Propagation: Allow the reaction to stir at room temperature for 1-2 hours to ensure complete conversion.
-
Termination: Add a few drops of ethyl vinyl ether to quench the active catalyst. Stir for an additional 20 minutes.
-
Precipitation: Pour the viscous polymer solution into a large volume of stirring methanol. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn, Mw) and polydispersity index (PDI), by NMR for microstructure, and by Differential Scanning Calorimetry (DSC) for thermal transitions (Tg).
Method 2: Vinyl-Addition Polymerization
In contrast to ROMP, vinyl-addition polymerization leaves the bicyclic ring intact, creating a saturated polymer backbone with norbornane units as pendant groups. This results in polymers with exceptionally high thermal stability and rigidity.[13] Palladium-based catalysts are highly effective for this transformation.[3][14]
Protocol: Addition Polymerization with a Cationic Palladium Catalyst
Expertise Note: Cationic (η³-allyl)palladium complexes are extremely active catalysts for the addition polymerization of norbornenes, including those with functional groups.[15][16] The protocol below uses an in-situ activation method.
Materials:
-
This compound (Monomer)
-
[(allyl)PdCl]₂ (Palladium precursor)
-
Tricyclohexylphosphine (PCy₃) (Ligand)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr'F₂₄) (Activator)
-
Anhydrous chlorobenzene or toluene
Procedure:
-
Catalyst Preparation (In-Situ): In a nitrogen-filled glovebox, add [(allyl)PdCl]₂ and PCy₃ to a vial containing anhydrous chlorobenzene. Stir for 10 minutes. Then, add the NaBAr'F₂₄ activator and stir for another 15 minutes. This generates the active cationic palladium species. Causality Note: The bulky, weakly coordinating BAr'F₂₄ anion is essential for generating a highly active, "naked" cationic metal center that can coordinate to the monomer's double bond.[3]
-
Polymerization: In a separate, larger reaction vessel, dissolve the monomer in anhydrous chlorobenzene.
-
Initiation: Transfer the prepared catalyst solution to the monomer solution via cannula. An exotherm may be observed.
-
Propagation: Stir the reaction at the desired temperature (e.g., 50 °C) for 2-24 hours. Monitor the conversion by GC analysis of aliquots.
-
Precipitation and Isolation: Once the desired conversion is reached, cool the solution and precipitate the polymer by pouring it into a large volume of stirring methanol.
-
Purification: The polymer may require re-dissolving and re-precipitation to remove all catalyst residues.
-
Drying and Characterization: Collect the polymer by filtration and dry under vacuum to a constant weight. Characterize using GPC, NMR, and DSC as described for the ROMP polymer.
Expected Polymer Properties & Characterization
Direct experimental data for poly(this compound) is not available. However, by examining related fluorinated polynorbornene systems, we can predict its key characteristics. The properties will differ significantly based on the polymerization method used.
-
ROMP Polymer: Will have a flexible, unsaturated backbone. Expected to be an amorphous elastomer or plastomer with a lower Tg compared to its addition polymer counterpart.
-
Addition Polymer: Will have a rigid, saturated backbone. Expected to be a rigid, glassy solid with a very high Tg and excellent thermal stability.[13]
The table below summarizes properties from analogous fluorinated polynorbornenes to provide a benchmark for expected performance.
| Property | Polymer System | Value | Significance & Comments | Reference |
| Glass Transition Temp. (Tg) | Addition Poly(3-pentafluorophenyl-exo-tricyclononene-7) | > 350 °C | Indicates exceptional thermal stability due to the rigid saturated backbone. | [13] |
| Thermal Degradation (TGA, 5% wt. loss) | ROMP Poly(norbornadiene) with ester groups | 330-380 °C | High thermal stability is characteristic of the polynorbornene backbone. | [10] |
| Refractive Index (n) | ROMP Polynorbornenes with cyclic fluoroalkyl side groups | 1.41 - 1.48 | Fluorination significantly lowers the refractive index, which is beneficial for optical applications. | [6] |
| Gas Permeability (P(O₂)) | Addition Poly(3-pentafluorophenyl-exo-tricyclononene-7) | 128 Barrer | The combination of a rigid backbone and bulky fluorinated groups enhances free volume and permeability. | [13] |
| Water Contact Angle | Addition Poly(3-pentafluorophenyl-exo-tricyclononene-7) | 101° | The fluorinated surface is highly hydrophobic, useful for barrier and low-adhesion coatings. | [13] |
Experimental Workflow: From Monomer to Characterized Polymer
Caption: A comprehensive workflow from monomer synthesis to final polymer characterization.
Applications and Future Outlook
Polymers derived from this compound are poised to be valuable materials for high-performance applications.
-
Micro-optics and Photonics: The predicted low refractive index and high thermal stability make these materials excellent candidates for waveguides, optical claddings, and anti-reflective coatings.[6]
-
Gas Separation Membranes: The combination of a rigid polymer structure and fluorinated side groups is a proven strategy for creating membranes with high gas permeability, particularly for gases like oxygen and carbon dioxide.[4][13]
-
Advanced Dielectrics: Low dielectric constants are critical for next-generation microelectronics to reduce signal delay and power consumption. Fluorinated polymers are leading candidates for these applications.
-
Hydrophobic Coatings: The inherent low surface energy will produce highly water- and oil-repellent surfaces for applications ranging from self-cleaning coatings to specialized labware.
Future research should focus on the controlled synthesis of copolymers, incorporating this compound with other functional norbornenes to precisely tune material properties for specific applications.
References
- 1. Norbornane - Wikipedia [en.wikipedia.org]
- 2. Addition Polymerization of Functionalized Norbornenes: The Effect of Size, Stereochemistry, and Coordinating Ability of the Substituent | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 12. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 13. Synthesis and Gas Transport Properties of Addition Polynorbornene with Perfluorophenyl Side Groups [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biological Evaluation of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane Derivatives
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and structurally unique motif that has found significant utility in medicinal chemistry. Its constrained conformation allows for precise spatial orientation of substituents, making it an attractive scaffold for designing targeted therapeutics.[1] Derivatives of bicyclo[2.2.1]heptane have been successfully developed as potent antagonists for various receptors, including the prostaglandin D2 (PGD2) receptor, which is a key player in allergic inflammatory responses.[2][3]
The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The strong carbon-fluorine bond can block metabolic pathways, increasing the compound's stability and bioavailability. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups and influence binding affinity to target proteins.[4] The gem-difluorovinyl group, in particular, is a valuable functional moiety that can serve as a bioisosteric replacement for other groups and introduce favorable electronic and conformational properties.[5]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the biological activity of novel compounds derived from 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane. We will focus on their potential as antagonists of the prostaglandin D2 receptor, a promising target for the treatment of allergic diseases such as asthma and allergic rhinitis.[2]
Application Notes: Targeting the Prostaglandin D2 Receptor
Derivatives of this compound are promising candidates for potent and selective PGD2 receptor antagonists. The bicyclo[2.2.1]heptane core provides a rigid scaffold to which various functional groups can be appended to optimize binding to the receptor. The 2-(2,2-difluorovinyl) group is hypothesized to enhance metabolic stability and fine-tune the electronic properties of the molecule, potentially leading to improved potency and pharmacokinetic properties.
Hypothetical Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of this compound derivatives to illustrate potential structure-activity relationships. These values are based on published data for similar bicyclo[2.2.1]heptane-based PGD2 receptor antagonists.[2]
| Compound ID | R1 Group | R2 Group | PGD2 Receptor Binding IC50 (nM) |
| DV-NB-001 | -H | -COOH | 150 |
| DV-NB-002 | -CH3 | -COOH | 95 |
| DV-NB-003 | -Cl | -COOH | 45 |
| DV-NB-004 | -OCH3 | -COOH | 70 |
| DV-NB-005 | -Cl | -CONHSO2Ph | 8 |
This data is for illustrative purposes only and does not represent actual experimental results.
The hypothetical data suggests that substitution on an aromatic ring appended to the bicyclo[2.2.1]heptane core can significantly impact binding affinity. Furthermore, modification of the acidic moiety (R2 group) from a carboxylic acid to a sulfonamide-containing group could dramatically increase potency, a strategy that has proven effective for this class of antagonists.[2]
Protocols: A Validating System for Biological Characterization
The following protocols provide a robust framework for the in vitro characterization of this compound derivatives as PGD2 receptor antagonists.
Protocol 1: Radioligand Binding Assay for PGD2 Receptor
This protocol details the determination of the 50% inhibitory concentration (IC50) of test compounds for binding to the human PGD2 receptor (DP1 receptor).
Materials:
-
HEK293 cells stably expressing the human PGD2 receptor
-
[3H]-PGD2 (specific activity ~150-200 Ci/mmol)
-
Test compounds (dissolved in DMSO)
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA
-
Wash buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the PGD2 receptor to confluency.
-
Harvest the cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-PGD2 (final concentration ~1-2 nM), and 50 µL of various concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Caption: Workflow for the PGD2 Receptor Radioligand Binding Assay.
Protocol 2: cAMP Functional Assay for PGD2 Receptor Antagonism
This protocol measures the ability of test compounds to inhibit the PGD2-induced accumulation of cyclic AMP (cAMP), a downstream signaling molecule of the PGD2 receptor.
Materials:
-
HEK293 cells stably expressing the human PGD2 receptor
-
PGD2
-
Forskolin
-
Test compounds (dissolved in DMSO)
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well plates
Procedure:
-
Cell Preparation:
-
Seed HEK293-DP1 cells in a 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells once with stimulation buffer.
-
Add 10 µL of various concentrations of the test compound to the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Stimulation:
-
Add 10 µL of PGD2 (at a concentration that gives ~80% of the maximal response, e.g., EC80) to the wells. For the basal control, add 10 µL of stimulation buffer.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the PGD2-stimulated response (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: PGD2 Receptor Signaling Pathway and Point of Antagonist Intervention.
Conclusion
The strategic combination of the rigid bicyclo[2.2.1]heptane scaffold with the metabolically robust 2-(2,2-difluorovinyl) moiety presents a promising avenue for the discovery of novel PGD2 receptor antagonists. The protocols outlined in this guide provide a comprehensive and self-validating framework for the biological evaluation of these compounds. By elucidating their binding affinity and functional activity, researchers can effectively advance the development of this new class of potential therapeutics for allergic diseases.
References
- 1. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Reactions of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in medicinal chemistry and materials science due to its rigid, three-dimensional structure. This rigidity allows for precise spatial positioning of substituents, which is critical for optimizing interactions with biological targets. When functionalized with a 2-(2,2-difluorovinyl) group, the resulting molecule presents a unique combination of steric and electronic properties. The difluorovinyl moiety acts as a bioisostere for a carbonyl group, enhancing metabolic stability and modulating pharmacokinetic properties. Furthermore, the electron-withdrawing nature of the gem-difluoroalkene influences the reactivity of the double bond, opening avenues for a variety of stereoselective transformations.
This guide provides a detailed exploration of key stereoselective reactions of this compound, offering both mechanistic insights and actionable protocols for the synthesis of advanced, chirally-defined intermediates. The inherent steric bias of the norbornane system, favoring exo attack, coupled with the electronic characteristics of the difluorovinyl group, provides a powerful platform for stereocontrolled synthesis.
Stereoselective Hydrogenation: Accessing Chiral 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane Derivatives
The stereoselective hydrogenation of the difluorovinyl group in this compound is a crucial transformation for accessing chiral difluoroethyl-substituted norbornane derivatives. The choice of catalyst and reaction conditions is paramount in achieving high diastereo- and enantioselectivity.
Mechanistic Considerations and Catalyst Selection
The rigid bicyclic structure of the norbornane skeleton sterically hinders the endo face, leading to a strong preference for catalysts to coordinate to the exo face of the substrate. This inherent diastereoselectivity can be further enhanced and controlled by employing chiral catalysts. For substrates with a directing group near the reactive center, rhodium and iridium complexes with chiral phosphine ligands have shown exceptional efficacy in asymmetric hydrogenation. While the difluorovinyl group itself is not a classical directing group, its steric bulk and electronic properties influence the approach of the catalyst.
dot
Caption: Asymmetric hydrogenation of this compound.
Protocol: Asymmetric Hydrogenation using a Rhodium-DuPhos Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of similarly substituted olefins.
Materials:
-
This compound
-
[Rh(COD)₂(R,R)-Et-DuPhos]BF₄
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation vessel
Procedure:
-
In a glovebox, charge a high-pressure hydrogenation vessel with this compound (1.0 mmol) and [Rh(COD)₂(R,R)-Et-DuPhos]BF₄ (0.01 mmol, 1 mol%).
-
Add anhydrous, degassed methanol (10 mL) to dissolve the substrate and catalyst.
-
Seal the vessel and remove it from the glovebox.
-
Connect the vessel to a hydrogen line and purge with hydrogen gas three times.
-
Pressurize the vessel to 10 bar with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral 2-(2,2-difluoroethyl)bicyclo[2.2.1]heptane.
-
Determine the diastereomeric and enantiomeric excess via chiral HPLC or GC analysis.
Expected Outcome: High conversion to the hydrogenated product with a strong preference for the exo diastereomer and high enantiomeric excess.
| Reaction Parameters | Expected Outcome |
| Catalyst Loading | 1 mol% |
| Hydrogen Pressure | 10 bar |
| Temperature | Room Temperature |
| Diastereoselectivity | >95:5 (exo:endo) |
| Enantioselectivity | >95% ee |
Stereoselective Dihydroxylation: Synthesis of Chiral Diols
The asymmetric dihydroxylation of the difluorovinyl group offers a direct route to valuable chiral diol intermediates. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for this transformation, particularly for electron-deficient olefins.[1][2][3][4][5]
Mechanistic Insights and Reagent Selection
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand dictates the facial selectivity of the dihydroxylation. For this compound, the bulky norbornane framework will strongly favor the approach of the OsO₄-ligand complex from the less hindered exo face. The electron-withdrawing nature of the difluorovinyl group generally requires more forcing conditions or specialized ligands for efficient reaction.[6]
dot```dot graph "Sharpless_Dihydroxylation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Substrate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AD_mix_beta [label="AD-mix-β", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Osmylate Ester Intermediate"]; Product [label="Chiral Diol", fillcolor="#FBBC05", fontcolor="#202124"];
Substrate -> Intermediate [label="[3+2] Cycloaddition"]; AD_mix_beta -> Intermediate [style=dotted]; Intermediate -> Product [label="Hydrolysis"]; }
Caption: Jacobsen's asymmetric epoxidation of this compound.
Protocol: Jacobsen's Asymmetric Epoxidation
Materials:
-
This compound
-
(R,R)-Jacobsen's catalyst
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
4-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (anhydrous)
-
Silica gel
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add 4-methylmorpholine N-oxide (1.5 mmol).
-
Add (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%).
-
Slowly add a solution of m-CPBA (1.5 mmol) in dichloromethane (5 mL) over 1 hour.
-
Stir the reaction mixture at 0 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral epoxide.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Expected Outcome: Predominant formation of the exo-epoxide with high enantioselectivity.
| Parameter | Value/Condition |
| Catalyst | (R,R)-Jacobsen's Catalyst |
| Oxidant | m-CPBA |
| Additive | NMO |
| Temperature | 0 °C |
| Expected ee | >90% |
Diastereoselective Cyclopropanation: Constructing Bicyclic Cyclopropane Derivatives
The diastereoselective cyclopropanation of the difluorovinyl group leads to the formation of highly strained and functionally rich bicyclic cyclopropane derivatives. The Simmons-Smith reaction and its variants are well-suited for this transformation, often exhibiting high diastereoselectivity. [7][8][9][10]
Controlling Diastereoselectivity
The Simmons-Smith reaction involves the reaction of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple. The reaction is known to be directed by nearby hydroxyl groups. In the absence of a directing group, the steric hindrance of the norbornane system will dictate the approach of the reagent from the exo face.
dot
Caption: Diastereoselective Simmons-Smith cyclopropanation.
Protocol: Diastereoselective Simmons-Smith Cyclopropanation
Materials:
-
This compound
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum. Prepare the Zn-Cu couple by treating the activated zinc with a 2% aqueous solution of copper(II) sulfate.
-
In a flame-dried flask under an inert atmosphere, add the Zn-Cu couple (2.0 equiv).
-
Add anhydrous diethyl ether (10 mL) followed by a solution of this compound (1.0 mmol) in diethyl ether (5 mL).
-
Add diiodomethane (1.5 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 12 hours, monitoring by GC-MS.
-
Cool the reaction to room temperature and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield the cyclopropanated product.
Expected Outcome: High yield of the cyclopropanated product with a strong preference for the exo diastereomer.
| Reaction | Diastereoselectivity |
| Simmons-Smith Cyclopropanation | >98:2 (exo:endo) |
Conclusion
The this compound scaffold is a versatile platform for the stereoselective synthesis of complex molecules. The inherent steric bias of the norbornane framework, combined with the unique electronic properties of the difluorovinyl group, allows for a high degree of stereocontrol in a variety of transformations. The protocols outlined in this guide for hydrogenation, dihydroxylation, epoxidation, and cyclopropanation provide a solid foundation for researchers to access a diverse range of chirally-defined building blocks for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of a broader range of chiral catalysts will undoubtedly lead to even more efficient and selective methodologies.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A regio- and diastereoselective palladium-catalyzed cyclopropanation of norbornene derivatives with molecular oxygen as the sole oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Advantage of Fluorinated Bicyclic Moieties in Agrochemical Design
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of innovative molecular scaffolds. Among these, the incorporation of fluorinated moieties has become a cornerstone of modern pesticide design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have proven instrumental in the development of next-generation fungicides and insecticides.[1][2] This application note delves into the synthetic utility of a specialized building block, 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane , as a precursor for a promising class of agrochemicals: pyrazole carboxamide fungicides.
The bicyclo[2.2.1]heptane framework, a rigid and sterically defined scaffold, offers a three-dimensional architecture that can be exploited to achieve precise interactions with biological targets. When combined with the gem-difluorovinyl group, a key pharmacophore in its own right, the resulting molecule presents a powerful synthon for accessing complex and highly active agrochemical ingredients.[3] This document will provide a detailed, step-by-step protocol for the prospective synthesis of a potent succinate dehydrogenase inhibitor (SDHI) fungicide, demonstrating the practical application of this compound in agrochemical research and development.
The Target Agrochemical: A Bicyclo[2.2.1]heptane-Containing Pyrazole Carboxamide Fungicide
The target molecule for this synthetic application is a close analog of the patented fungicide N-(2-Bicyclo[2.2.1]hept-2-ylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbothioamide. This class of compounds has demonstrated significant fungicidal activity by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.
Proposed Synthetic Pathway Overview
The following multi-step synthesis has been devised to illustrate a plausible route from this compound to the target agrochemical. This pathway highlights key chemical transformations that leverage the unique reactivity of the starting material.
A [label="this compound"]; B [label="2-(1,2,2,2-Tetrafluoroethyl)bicyclo[2.2.1]heptane"]; C [label="2-(Trifluorovinyl)bicyclo[2.2.1]heptane"]; D [label="1-(Bicyclo[2.2.1]heptan-2-yl)-2,2-difluoroethan-1-one"]; E [label="1-(Bicyclo[2.2.1]heptan-2-yl)-2,2-difluoroethan-1-ol"]; F [label="2-(1-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane"]; G [label="2-Bicyclo[2.2.1]hept-2-ylaniline"]; H [label="N-(2-Bicyclo[2.2.1]hept-2-ylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide"]; I [label="Target Fungicide"];
A -> B [label=" Electrophilic\n Fluorination "]; B -> C [label=" Elimination "]; C -> D [label=" Ozonolysis "]; D -> E [label=" Reduction "]; E -> F [label=" Bromination "]; F -> G [label=" Buchwald-Hartwig\n Amination "]; G -> H [label=" Amide Coupling "]; H -> I [label=" Thionation "]; }
Caption: Proposed synthetic pathway from this compound to the target fungicide.Detailed Experimental Protocols
PART 1: Synthesis of the Key Intermediate: 2-Bicyclo[2.2.1]hept-2-ylaniline
This section outlines the transformation of the starting material into a crucial aniline intermediate, which will subsequently be coupled with the pyrazole carboxamide core.
Protocol 1.1: Hydroboration-Oxidation of this compound
-
Rationale: This initial step aims to convert the difluorovinyl group into a more versatile functional group, such as a ketone, which can then be further manipulated. Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes.
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(bicyclo[2.2.1]heptan-2-yl)acetaldehyde.
-
Protocol 1.2: Reductive Amination to form 2-Bicyclo[2.2.1]hept-2-ylethanamine
-
Rationale: The aldehyde intermediate is converted to a primary amine, which is a necessary precursor for the subsequent coupling reaction.
-
Step-by-Step Procedure:
-
Dissolve the 2-(bicyclo[2.2.1]heptan-2-yl)acetaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with 2 M NaOH until pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.
-
Protocol 1.3: Buchwald-Hartwig Amination to Synthesize 2-Bicyclo[2.2.1]hept-2-ylaniline
-
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of the desired aniline intermediate.
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of 2-bromoaniline (1.0 eq) and 2-bicyclo[2.2.1]hept-2-ylethanamine (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-bicyclo[2.2.1]hept-2-ylaniline.
-
PART 2: Synthesis and Coupling of the Pyrazole Carboxamide Moiety
This section details the preparation of the pyrazole acid chloride and its subsequent coupling with the aniline intermediate.
Protocol 2.1: Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Rationale: The carboxylic acid of the pyrazole core is activated to the more reactive acid chloride to facilitate amide bond formation.
-
Step-by-Step Procedure:
-
Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Protocol 2.2: Amide Coupling to form N-(2-Bicyclo[2.2.1]hept-2-ylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Rationale: The final carbon-nitrogen bond is formed to assemble the core structure of the target fungicide.
-
Step-by-Step Procedure:
-
Dissolve 2-bicyclo[2.2.1]hept-2-ylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole carboxamide.
-
PART 3: Thionation to the Final Product
Protocol 3.1: Conversion of the Amide to a Thioamide
-
Rationale: The final step involves the conversion of the carboxamide to a carbothioamide using Lawesson's reagent, a common thionating agent.
-
Step-by-Step Procedure:
-
Dissolve the N-(2-bicyclo[2.2.1]hept-2-ylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the final product, N-(2-Bicyclo[2.2.1]hept-2-ylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbothioamide.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |
| This compound | C₉H₁₂F₂ | 158.19 | ¹⁹F NMR: δ ≈ -85 to -95 ppm |
| 2-Bicyclo[2.2.1]hept-2-ylaniline | C₁₃H₁₇N | 187.28 | ¹H NMR: Characteristic signals for the bicycloheptane and aniline protons. |
| Target Fungicide | C₂₀H₂₃F₂N₃S | 391.48 | ¹⁹F NMR: δ ≈ -110 to -120 ppm (t, J ≈ 55 Hz); ¹H NMR: Signals for pyrazole, phenyl, and bicycloheptane protons. |
Conclusion and Future Perspectives
This application note provides a comprehensive, albeit prospective, guide to the synthesis of a complex agrochemical fungicide starting from the specialized building block, this compound. The outlined protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers in the field of agrochemical synthesis. The strategic incorporation of the fluorinated bicyclic moiety is anticipated to confer advantageous properties to the final product, including enhanced potency and a favorable resistance profile. Further research could focus on the diversification of the aniline component and the pyrazole core to generate a library of novel SDHI fungicides for biological screening. The continued exploration of unique fluorinated synthons like this compound will undoubtedly pave the way for the discovery of the next generation of crop protection agents.
References
Application Notes and Protocols: 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane as a Covalent Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Covalent Chemistry for Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1][2]. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[2]. While traditional PROTACs rely on reversible, non-covalent interactions, the incorporation of covalent warheads has opened new avenues for enhancing their efficacy, selectivity, and duration of action[1][2].
Covalent PROTACs form a stable bond with their target protein, which can offer several advantages, including increased potency and the ability to target proteins with shallow binding pockets[1]. The choice of the electrophilic "warhead" is critical in the design of covalent PROTACs, as its reactivity must be finely tuned to ensure selective targeting of the desired protein while minimizing off-target effects[3][4].
This guide introduces 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane , a novel building block for the synthesis of covalent protein degraders. This molecule combines the desirable features of a rigid bicyclo[2.2.1]heptane scaffold with a latent electrophilic difluorovinyl moiety, offering a unique tool for the development of next-generation covalent PROTACs.
The Building Block: this compound
Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂F₂ | [5] |
| Molecular Weight | 158.19 g/mol | [5] |
| Appearance | Colorless oil | - |
| Purity | ≥95% | [5] |
| CAS Number | 123455-94-7 | [5] |
The this compound building block, commercially available for protein degrader synthesis[5], possesses two key structural features that make it an attractive component for covalent PROTAC design:
-
The Bicyclo[2.2.1]heptane Scaffold: This rigid, three-dimensional scaffold provides a constrained conformational framework[6]. In drug design, such rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity[7]. The defined geometry of the bicyclo[2.2.1]heptane core allows for precise spatial positioning of the warhead and the linker attachment point, facilitating rational PROTAC design[7][8][9].
-
The gem-Difluorovinyl Group: This functional group serves as a latent electrophilic warhead. The two fluorine atoms significantly influence the electronic properties of the vinyl group, rendering the vinylic carbon susceptible to nucleophilic attack by amino acid residues on a target protein.
Proposed Mechanism of Covalent Modification
The gem-difluorovinyl moiety is proposed to act as a covalent warhead through a nucleophilic vinylic substitution (SNV) reaction with a nucleophilic amino acid residue, most commonly cysteine, within the target protein's binding pocket.
The proposed mechanism involves the following steps:
-
Non-covalent Binding: The PROTAC, incorporating the this compound moiety, first binds non-covalently to the target protein. This initial binding event is driven by the warhead's recognition element and positions the electrophilic difluorovinyl group in proximity to a nucleophilic residue.
-
Nucleophilic Attack: The deprotonated thiol group of a cysteine residue (thiolate) acts as a nucleophile, attacking the carbon atom of the difluorovinyl group that is distal to the bicyclic scaffold.
-
Fluoride Elimination: This attack leads to the formation of a transient intermediate, which then collapses with the elimination of a fluoride ion, a good leaving group.
-
Covalent Adduct Formation: The final product is a stable vinyl thioether linkage between the PROTAC and the target protein.
This mechanism is analogous to that of other vinyl fluoride-based covalent modifiers, such as β-fluorovinylsulfonamides, which have been shown to react with cysteine residues via a similar SNV pathway with retention of stereochemistry[10]. The reactivity of the gem-difluorovinyl group can be modulated by the electronic environment of the target protein's active site, potentially offering a tunable reactivity profile[10].
Experimental Protocols
Protocol 1: Synthesis of a Covalent PROTAC using this compound
This protocol describes a general strategy for incorporating the this compound building block into a PROTAC. The synthesis involves the attachment of a linker to the bicyclic scaffold, followed by coupling to an E3 ligase ligand.
Workflow for PROTAC Synthesis
References
- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2022169780A1 - Selective bcl-xl protac compounds and methods of use - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. explorationpub.com [explorationpub.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Welcome to the Technical Support Center for the purification of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this and structurally related fluorinated bicyclic compounds.
Introduction
This compound is a unique molecule featuring a rigid bicyclic scaffold and a difluorovinyl group.[1][2][3] This combination of a non-polar hydrocarbon cage and an electron-deficient alkene presents specific challenges and opportunities in purification. The gem-difluoroalkene moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.[4][5][6] This guide will provide a structured approach to troubleshooting common purification issues and answer frequently asked questions, ensuring the attainment of high-purity material essential for downstream applications.
Purification Strategy Overview
A logical workflow is critical for efficiently purifying this compound. The choice of technique will primarily depend on the nature and quantity of impurities, as well as the scale of the purification.
Caption: A general decision tree for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Co-elution of the product with a non-polar impurity during flash column chromatography.
-
Question: I am running a flash column on silica gel with a hexane/ethyl acetate solvent system, but my product is co-eluting with an impurity that has a very similar Rf value. How can I improve the separation?
-
Answer: This is a common issue when dealing with non-polar compounds like this compound. The bicyclo[2.2.1]heptane core is highly non-polar, and many synthetic byproducts may share similar polarity.[7][8]
-
Causality: The limited polarity of your target molecule means it will have weak interactions with the polar silica stationary phase, leading to rapid elution with non-polar mobile phases.[7][9] Impurities with similar non-polar characteristics will behave almost identically.
-
Solutions:
-
Optimize the Solvent System:
-
Reduce Polarity: For non-polar compounds, increasing the proportion of the non-polar solvent (e.g., hexane) can sometimes improve separation. Aim for an Rf value of your target compound between 0.15 and 0.4 on a TLC plate for optimal separation in a column.[8]
-
Alternative Non-Polar Solvents: Consider replacing hexane with other non-polar solvents like heptane or cyclohexane. Sometimes, subtle differences in solvent-solute interactions can enhance resolution. Toluene can also be used as a non-polar solvent, which may offer different selectivity due to its aromaticity.[10]
-
-
Employ a Different Stationary Phase:
-
Reverse-Phase Chromatography: If the impurities are more polar than your product, reverse-phase chromatography can be highly effective. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water). The elution order is inverted, with polar compounds eluting first.[8][9]
-
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be loaded onto the column. This technique can lead to sharper bands and better separation.[10][11]
-
-
Issue 2: Product degradation on silica gel.
-
Question: I suspect my product is decomposing on the silica gel column, leading to low recovery and the appearance of new, more polar spots on my TLC plates. What could be the cause, and how can I prevent it?
-
Answer: While the bicyclo[2.2.1]heptane framework is generally stable, the difluorovinyl group can be susceptible to reaction under certain conditions.
-
Causality: Silica gel is inherently acidic and can catalyze the hydration of the electron-deficient double bond or other acid-catalyzed rearrangements, especially if there are trace amounts of water in the mobile phase.
-
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. Prepare your column and then flush it with your chosen mobile phase containing 1-3% triethylamine.[11] After flushing with one to two column volumes, you can run the purification as usual. This is particularly useful if your compound is acid-sensitive.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.
-
Minimize Residence Time: Run the column slightly faster (while still maintaining good separation) to reduce the time your compound is in contact with the silica gel. However, be aware that excessively high flow rates can decrease resolution.[7]
-
-
Issue 3: Difficulty in removing a volatile impurity by rotary evaporation.
-
Question: After column chromatography, my purified fractions contain a low-boiling impurity that I cannot remove completely using a rotary evaporator.
-
Answer: Fluorinated compounds can exhibit significant volatility.[12] It is possible that an impurity has a boiling point close to your product or forms an azeotrope.
-
Causality: The presence of fluorine atoms can lower the boiling point of a molecule compared to its non-fluorinated analogue. If a byproduct of the synthesis is also a relatively small, fluorinated molecule, it may be quite volatile. Some fluorocarbons are known to form azeotropes, which are mixtures that boil at a constant temperature, making separation by simple distillation difficult.[13][14]
-
Solutions:
-
High Vacuum Distillation: If the product is thermally stable, fractional distillation under high vacuum can be an effective method for separating compounds with close boiling points.
-
Extractive Distillation: This technique involves adding a high-boiling solvent (an "entrainer") to the mixture to alter the relative volatilities of the components, thereby breaking the azeotrope and facilitating separation by distillation.[13][14]
-
Preparative Gas Chromatography (Prep-GC): For small to medium scales, prep-GC is an excellent, albeit more specialized, technique for separating volatile compounds with high purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound on a laboratory scale?
A1: For typical laboratory scales (milligrams to several grams), flash column chromatography on silica gel is the most common and effective method.[15][16][17] Given the non-polar nature of the molecule, a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.[7][8][10]
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (start with 99:1, and increase polarity as needed) |
| TLC Visualization | Potassium permanganate stain or p-anisaldehyde stain |
| Target Rf | 0.2 - 0.35 for the product on TLC[10] |
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of chromatographic and spectroscopic techniques should be used:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method to assess purity and confirm the molecular weight of your volatile compound.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for structural confirmation. ¹⁹F NMR is particularly powerful for verifying the presence and chemical environment of the fluorine atoms.[18]
Q3: Can I use distillation as the primary purification method?
A3: Distillation can be a viable method, especially for large-scale purifications, provided the impurities have significantly different boiling points from the product. Fluorinated compounds can be volatile, and distillation is a common purification technique for them.[12][19] However, for removing closely related isomers or byproducts with similar volatilities, chromatography is generally superior in providing high purity on a lab scale. Fractional distillation under reduced pressure may be necessary to separate compounds with close boiling points.[20]
Q4: My compound is an oil. Can I use recrystallization?
A4: While this compound is likely an oil at room temperature, some low molecular weight bicyclo[2.2.1]heptane derivatives are solids or can be induced to crystallize at low temperatures.[16][21] If you have a highly concentrated, relatively pure sample, you can attempt low-temperature recrystallization from a non-polar solvent like pentane or hexane. This can be a very effective final purification step to remove trace impurities.
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the column and use air pressure to pack the silica gel bed, ensuring it is compact and level.[10] Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully apply the solution to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.[11]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for a standard flash column chromatography experiment.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sorbtech.com [sorbtech.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. columbia.edu [columbia.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. Fluoride volatility - Wikipedia [en.wikipedia.org]
- 13. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 14. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. download.e-bookshelf.de [download.e-bookshelf.de]
- 19. scispace.com [scispace.com]
- 20. "Fractional distillation of acid contaminants from sevoflurane." by M J Laster, E I Eger et al. [scholarlyworks.lvhn.org]
- 21. repository.ias.ac.in [repository.ias.ac.in]
Technical Support Center: Synthesis of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Of course. Here is a technical support center guide for improving the yield of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane synthesis.
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable fluorinated building block. The gem-difluoroalkene moiety is a critical pharmacophore, and its installation onto the sterically demanding bicyclo[2.2.1]heptane (norbornane) scaffold presents unique challenges.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address practical issues encountered in the laboratory. Our approach is grounded in mechanistic principles to empower you to make informed decisions for reaction optimization.
Core Synthetic Strategy: An Overview
The most direct and common method for synthesizing this compound is through the olefination of a bicyclo[2.2.1]heptan-2-one (norcamphor) derivative. This transformation is typically achieved via a Wittig-type reaction or, more commonly, a Horner-Wadsworth-Emmons (HWE) reaction, which offers advantages in byproduct removal and reagent reactivity.[2]
The fundamental challenge lies in the efficient generation and reaction of a difluoromethylene-containing nucleophile with the sterically encumbered carbonyl of the norbornane system.
Caption: General workflow for the synthesis of the target compound via olefination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
This is the most common issue and typically points to one of three areas: ineffective generation of the nucleophile, poor reactivity of the electrophile, or suboptimal reaction conditions.
A1.1: Ineffective Deprotonation of the Phosphonate Reagent
The acidity of the α-proton on a difluoromethylphosphonate is significantly lower than its non-fluorinated analogs. Consequently, incomplete deprotonation is a frequent cause of reaction failure.
-
Causality: The electron-withdrawing fluorine atoms stabilize the phosphonate but also make the resulting carbanion less stable and more basic. A sufficiently strong, non-nucleophilic base is critical.
-
Solutions:
-
Base Selection: If using a common base like sodium hydride (NaH), ensure it is fresh and highly active. Consider switching to a stronger base such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or lithium hexamethyldisilazide (LiHMDS).[3]
-
Temperature Protocol: Perform the deprotonation at a low temperature (e.g., -78 °C) to prevent base-mediated decomposition of the phosphonate. After the base has been added, allow the mixture to slowly warm to a temperature where deprotonation is efficient (often between -78 °C and 0 °C) before adding the ketone.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is rigorously dried, as any protic impurities will quench the base and the carbanion.
-
A1.2: Steric Hindrance and Suboptimal Reaction Conditions
The bicyclo[2.2.1]heptane framework is sterically demanding, which can slow the rate of nucleophilic attack on the carbonyl.[4][5] The reaction may require more forcing conditions than a similar reaction with an acyclic ketone.
-
Causality: The rigid, caged structure of norcamphor restricts the trajectory of the incoming nucleophile, increasing the activation energy of the rate-limiting nucleophilic addition step.[6]
-
Solutions:
-
Increase Reaction Time and Temperature: After the initial low-temperature addition, allow the reaction to warm to room temperature or even gently heat (e.g., 40-50 °C) for an extended period (12-24 hours). Monitor the reaction by TLC or GC-MS to track the consumption of the starting material.
-
Increase Reagent Concentration: Using a higher concentration of reactants can sometimes overcome kinetic barriers.[3] Ensure the reaction remains well-stirred.
-
Table 1: Impact of Key Reaction Parameters on Yield
| Parameter | Low Yield Indication | Optimization Strategy | Rationale |
| Base | Incomplete conversion | Switch from NaH to n-BuLi or LDA. | Stronger base ensures complete deprotonation of the phosphonate reagent.[3] |
| Temperature | No reaction at low temp. | Allow warming to RT or gentle heating after initial addition. | Overcomes the activation energy barrier caused by steric hindrance. |
| Solvent | Reaction fails to initiate | Use freshly distilled, anhydrous THF. | Prevents quenching of the highly basic carbanion and strong base. |
| Time | Starting material remains | Increase reaction time to 12-24 hours. | Allows the slow reaction to proceed to completion. |
Q2: The reaction is messy, showing multiple spots on TLC/GC-MS. How can I improve selectivity?
Side product formation often arises from the high basicity of the reaction medium.
A2.1: Base-Induced Enolization of Norcamphor
Norcamphor has two acidic α-protons. A strong base can deprotonate the ketone, forming an enolate that will not react in the desired olefination pathway.
-
Causality: The phosphonate carbanion is a strong base itself. If its addition to the carbonyl is slow (due to sterics), it may act as a base and deprotonate the ketone instead.
-
Solutions:
-
Reverse Addition: Add the ketone solution slowly to the pre-formed phosphonate carbanion at low temperature. This ensures the ketone is never in excess relative to the nucleophile, minimizing the chance for it to be deprotonated by unreacted carbanion.
-
Use of Additives (Masamune-Roush Conditions): For base-sensitive substrates, adding lithium chloride (LiCl) with an amine base like DBU or DIPEA can sometimes promote olefination while suppressing enolization.[3]
-
Q3: Purification is difficult, and I cannot separate my product from the reaction byproducts. What should I do?
This is a classic challenge in olefination chemistry, primarily related to the phosphorus-containing byproduct.
-
Causality: In a Wittig reaction, the byproduct is triphenylphosphine oxide (TPPO), which is crystalline and often co-elutes with products of similar polarity.[7] In an HWE reaction, the byproduct is a phosphate ester, which is typically more polar and water-soluble, making purification easier. This is a major reason the HWE reaction is often preferred.[2]
-
Solutions:
-
Method of Choice: If you are using a Wittig reagent, consider switching to an HWE approach using a reagent like diethyl (difluoromethyl)phosphonate to generate a water-soluble phosphate byproduct.
-
Aqueous Workup: After quenching the reaction, perform several washes with water or brine to remove the phosphate byproduct from the organic layer.
-
Column Chromatography: The product, this compound, is a nonpolar hydrocarbon. Purification via silica gel chromatography using a nonpolar eluent system (e.g., hexanes or petroleum ether) should effectively separate it from the highly polar phosphate byproduct.
-
Product Volatility: Be aware that the product (MW ≈ 158 g/mol ) is likely a volatile liquid.[8][9] Avoid concentrating fractions on a rotary evaporator at high vacuum or temperature to prevent product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reagent for introducing the difluorovinyl group in this synthesis?
For laboratory-scale synthesis, diethyl (difluoromethyl)phosphonate is highly recommended. It is commercially available, relatively stable, and its use in an HWE reaction generates a water-soluble diethyl phosphate byproduct, which greatly simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.[2]
Q2: How does the mechanism of the Horner-Wadsworth-Emmons reaction work?
The reaction proceeds via two main steps:
-
Deprotonation: A strong base removes the proton alpha to the phosphonate and difluoromethyl groups, creating a stabilized phosphonate carbanion.
-
Nucleophilic Attack & Elimination: The carbanion attacks the carbonyl carbon of norcamphor. This forms an intermediate that cyclizes to a four-membered oxaphosphetane. This intermediate then collapses, eliminating a stable phosphate ester and forming the desired C=C double bond. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[6][10]
Q3: How can I confirm the structure and purity of my final product?
A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹⁹F NMR: This is the most diagnostic technique. You should observe two distinct signals for the two non-equivalent fluorine atoms on the vinyl group, each showing coupling to the vinyl proton and geminal F-F coupling.
-
¹H NMR: Look for the characteristic signal of the vinyl proton, which will be split into a triplet by the two fluorine atoms (J ≈ 50-60 Hz). The signals for the bicyclo[2.2.1]heptane scaffold will be complex and in the aliphatic region.
-
¹³C NMR: The difluorinated vinyl carbon (=CF₂) will appear as a triplet at a characteristic downfield shift due to the attached fluorines. The other vinyl carbon will also show coupling to the fluorines.
-
GC-MS: This is excellent for confirming the molecular weight (m/z = 158) and assessing purity.[9]
Caption: A logical flowchart for troubleshooting low-yield reactions.
References
- 1. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. calpaclab.com [calpaclab.com]
- 10. open.bu.edu [open.bu.edu]
Technical Support Center: Experiments Involving 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Welcome to the technical support center for 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this versatile fluorinated building block.
Introduction
This compound is a valuable compound in medicinal chemistry and materials science. The gem-difluorovinyl group can serve as a bioisostere for a carbonyl group, offering improved metabolic stability and altered electronic properties.[1] However, its synthesis and manipulation can present unique challenges. This guide provides practical, experience-driven advice to help you navigate these complexities and achieve successful experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, focusing on a common synthetic route: the Wittig-type difluoromethylenation of norcamphor.
I. Synthesis: Wittig-Type Difluoromethylenation of Norcamphor
A prevalent method for synthesizing gem-difluoroalkenes from ketones is the Wittig reaction or its variations.[2][3] The following troubleshooting guide is based on a plausible protocol for the synthesis of this compound from norcamphor using a difluoromethylenating agent generated in situ.
Proposed Reaction Scheme:
Q1: I am observing very low or no conversion of norcamphor to the desired product. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Wittig-type reaction can stem from several factors related to reagents, reaction conditions, and the specific nature of the bicyclic ketone.
-
Inactive Ylide or Difluorocarbene Precursor: The difluoromethylenating reagent is the heart of this reaction.
-
Moisture: The organometallic intermediates are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: The (bromodifluoromethyl)triphenylphosphonium bromide and zinc dust must be of high quality. Zinc dust should be activated, for instance, by washing with dilute HCl, followed by water, ethanol, and ether, and then dried under vacuum.
-
Insufficient Mixing: If using zinc dust, vigorous stirring is crucial to ensure good contact between the solid zinc and the other reagents.
-
-
Reaction Temperature:
-
The formation of the reactive species and its subsequent reaction with norcamphor are temperature-sensitive. If the reaction is too cold, the rate may be impractically slow. Conversely, if it is too warm, the reactive intermediates may decompose. It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature, monitoring by TLC or GC-MS.
-
-
Steric Hindrance of Norcamphor:
-
The bicyclo[2.2.1]heptane system presents significant steric hindrance. The approach of the bulky Wittig ylide to the carbonyl group can be slow. Extended reaction times (e.g., 12-24 hours) may be necessary. The stereochemistry of norcamphor can also influence reactivity, with attack from the exo or endo face proceeding at different rates.[4][5]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My reaction is complete, but I am struggling to isolate and purify the product. The main contaminant is triphenylphosphine oxide (TPPO).
A2: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in reactions utilizing triphenylphosphine-based reagents.[6][7] Its polarity is often similar to that of the desired product, making chromatographic separation difficult.
-
Purification Strategy 1: Column Chromatography Optimization:
-
Solvent System: Use a non-polar solvent system for column chromatography. This compound is significantly less polar than TPPO. Start with pure hexanes or pentane and gradually increase the polarity with a solvent like diethyl ether or ethyl acetate. The product should elute before the TPPO.[8]
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve separation.
-
-
Purification Strategy 2: Precipitation of TPPO:
-
Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. After the reaction, the crude mixture can be dissolved in a suitable solvent (e.g., ethanol), and a solution of zinc chloride (ZnCl₂) in the same solvent can be added.[7] The TPPO-ZnCl₂ complex will precipitate and can be removed by filtration.
-
Crystallization: In some cases, TPPO can be crystallized out of the crude mixture by dissolving it in a minimal amount of a solvent in which the product is soluble but TPPO is not (e.g., cold diethyl ether or a mixture of hexanes and dichloromethane).
-
Table 1: Comparison of TPPO Removal Methods
| Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High purity achievable | Can be time-consuming and require large solvent volumes | Small to medium scale reactions |
| Precipitation with ZnCl₂ | Simple and effective for large amounts of TPPO | Introduces metal salts that need to be removed | Large scale reactions |
| Crystallization | Simple and avoids chromatography | May not be effective if the product co-precipitates | When product is highly soluble in the chosen solvent |
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: Side reactions in difluoromethylenation can arise from the high reactivity of the intermediates and the specific structure of the starting material.
-
Formation of Tetrafluorocyclopropanes: In some cases, the initially formed gem-difluoroalkene can react with another equivalent of the difluorocarbene intermediate to form a tetrafluorocyclopropane derivative.[3] This is more likely if an excess of the difluoromethylenating reagent is used. To minimize this, use a stoichiometry closer to 1:1 for the ketone and the phosphonium salt.
-
Rearrangement Products: The bicyclo[2.2.1]heptane system is prone to carbocationic rearrangements (e.g., Wagner-Meerwein rearrangement).[9] If the reaction conditions are too harsh or acidic, this can lead to isomeric byproducts. Ensure the reaction is run under neutral or basic conditions and avoid overly high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare this compound?
A1: The choice of synthetic route depends on the available starting materials and scale.
-
Wittig-type Reactions: As discussed, this is a common and direct method from norcamphor.[3]
-
Julia-Kocienski Olefination: This is another powerful method for olefination that can be adapted for difluoroolefination using a difluoromethyl sulfone reagent.[10][11] This method can sometimes offer better stereoselectivity and milder reaction conditions compared to the Wittig reaction.
Q2: What are the expected NMR spectroscopic signatures for this compound?
A2: While a definitive experimental spectrum is ideal, we can predict the key features based on analogous structures.[1]
-
¹H NMR: The vinyl proton will appear as a triplet of doublets or a more complex multiplet due to coupling with the two fluorine atoms and the adjacent bridgehead proton. The remaining protons of the bicyclic system will appear in the aliphatic region, showing complex splitting patterns characteristic of the rigid bicyclic framework.
-
¹³C NMR: The difluorinated carbon of the vinyl group will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other vinyl carbon will also show a smaller two-bond coupling to the fluorines (²JCF).
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This signal will be split by the vinyl proton and potentially show smaller long-range couplings to other protons in the bicyclic system. The chemical shift will be in the typical range for gem-difluoroalkenes.[12]
Q3: How should I handle and store this compound?
A3: The compound is expected to be a relatively stable liquid or low-melting solid. However, as with many unsaturated compounds, it is good practice to store it in a cool, dark place under an inert atmosphere to prevent potential polymerization or degradation over time.
Q4: What are the key safety precautions when running the synthesis?
A4: The synthesis involves several hazardous materials.
-
Organolithium Reagents (if used for ylide generation): Many Wittig reactions use strong bases like n-butyllithium, which are pyrophoric (ignite spontaneously in air). Always handle these reagents under an inert atmosphere using proper syringe techniques. Have a suitable quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.[13][14][15]
-
Solvents: Anhydrous ethereal solvents like THF and diethyl ether are commonly used and are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The reaction should be quenched carefully by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride, while cooling the reaction flask in an ice bath.
Experimental Protocol: Wittig-Type Synthesis of this compound
Caption: A typical experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation: All glassware should be thoroughly oven-dried and assembled under a positive pressure of an inert gas (argon or nitrogen). Anhydrous tetrahydrofuran (THF) should be used as the solvent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (bromodifluoromethyl)triphenylphosphonium bromide (1.2 eq) and activated zinc dust (1.5 eq). Add anhydrous THF.
-
Addition of Ketone: Cool the suspension to 0 °C in an ice bath. Dissolve norcamphor (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting with 100% hexanes).
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. New methodology for the deoxygenative difluoromethylenation of aldehydes and ketones; unexpected formation of tetrafluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Technical Support Center: Optimization of Reaction Conditions for 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis and optimization of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable fluorinated building block. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.
The introduction of a gem-difluorovinyl group into a molecule can significantly alter its biological and chemical properties.[1][2] The bicyclo[2.2.1]heptane scaffold is a rigid and synthetically important motif found in numerous biologically active compounds.[3][4] The combination of these two features in this compound makes it a desirable, yet challenging, synthetic target. This guide provides practical, experience-driven advice to navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most direct and widely employed method for the synthesis of gem-difluoroalkenes from ketones is the Wittig-type olefination.[5][6][7] This reaction involves treating the corresponding ketone, bicyclo[2.2.1]heptan-2-one, with a difluoromethylene phosphorus ylide. This ylide is typically generated in situ from a suitable precursor.
Q2: What are the common reagents for generating the difluoromethylene ylide?
Several reagent systems can be used to generate the necessary ylide. The choice of reagent can significantly impact reaction efficiency, safety, and functional group tolerance. Common choices include:
-
Triphenylphosphine (PPh₃) and a difluorocarbene precursor: Reagents like sodium chlorodifluoroacetate (ClCF₂COONa) or bromodifluoromethylphosphonium bromide can be used.
-
A combination of a phosphine and a dihalodifluoromethane: For instance, the reaction of triphenylphosphine with dibromodifluoromethane (CBr₂F₂) can generate the necessary intermediate.
-
(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) or (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): These are often referred to as Ruppert-Prakash reagents and can generate difluorocarbene, which then reacts with a phosphine to form the ylide.[8]
The selection of the reagent system often depends on the scale of the reaction, the stability of the starting materials, and the desired reaction conditions.
Q3: Why is the choice of phosphine important?
The nature of the phosphine can influence the reactivity of the ylide and the formation of byproducts. While triphenylphosphine (PPh₃) is most common, tributylphosphine (PBu₃) can sometimes offer advantages. For example, in some difluoromethylenation reactions, the use of tributylphosphine has been shown to decrease the formation of certain byproducts compared to triphenylphosphine.[9]
Q4: What are the critical parameters to control during the reaction?
Successful synthesis hinges on the careful control of several parameters:
-
Anhydrous Conditions: The phosphorus ylide is a strong base and is highly moisture-sensitive. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
-
Temperature: The formation of the ylide and its subsequent reaction with the ketone are often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.[10] The reaction is then typically allowed to warm to room temperature.
-
Stoichiometry: The molar ratio of the ketone, phosphine, and difluoromethylene source is critical and often requires optimization. An excess of the ylide-generating reagents is common to ensure complete conversion of the ketone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Cause A: Inactive Ylide
-
Explanation: The difluoromethylene ylide is unstable and can decompose if not generated and used under appropriate conditions. The most common reason for its inactivation is the presence of moisture or other protic sources, which will quench the ylide.
-
Solution:
-
Ensure all glassware is rigorously dried.
-
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents.
-
Possible Cause B: Poor Reactivity of the Ketone
-
Explanation: Bicyclo[2.2.1]heptan-2-one is a sterically hindered ketone. The bulky bicyclic framework can impede the approach of the ylide to the carbonyl carbon.[7]
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature or with gentle heating after the initial low-temperature addition.
-
Use a More Reactive Ylide System: Consider using a ylide derived from a more nucleophilic phosphine, such as tributylphosphine, which can sometimes improve yields with hindered ketones.[9]
-
Modify Reagent Addition: Add the ketone solution slowly to the pre-formed ylide at low temperature to maintain a high concentration of the ylide relative to the ketone.
-
Issue 2: Formation of Significant Byproducts
Possible Cause A: Self-Condensation or Decomposition of the Ylide
-
Explanation: The highly reactive ylide can undergo side reactions if it does not react with the ketone in a timely manner.
-
Solution:
-
Control Temperature: Maintain a low temperature during ylide formation and the initial addition of the ketone to minimize decomposition pathways.
-
Optimize Stoichiometry: Avoid a large excess of the ylide-generating reagents. A 1.5 to 2.5 molar excess is a good starting point for optimization.
-
Possible Cause B: Formation of Tetrafluorocyclopropane Derivatives
-
Explanation: Under certain conditions, the difluorocarbene intermediate can react with the newly formed alkene product in a [1+2] cycloaddition to form a tetrafluorocyclopropane derivative.[5][9] This is more likely when using reagents that generate free difluorocarbene.
-
Solution:
-
Choice of Phosphine: The use of tributylphosphine instead of triphenylphosphine has been reported to decrease the formation of these cyclopropanated byproducts.[9]
-
Control Reagent Concentration: Adding the ketone before the complete formation of the ylide-generating species can sometimes mitigate this side reaction, as the ketone can "trap" the ylide as it is formed.
-
Data Summary and Protocols
Table 1: Representative Reaction Conditions for Difluoromethylenation of Ketones
| Parameter | Condition 1 (PPh₃/CBr₂F₂) | Condition 2 (PBu₃/ClCF₂COONa) | Notes |
| Phosphine | Triphenylphosphine (2.5 eq) | Tributylphosphine (2.5 eq) | PBu₃ may reduce certain byproducts.[9] |
| Difluoro Source | Dibromodifluoromethane (2.5 eq) | Sodium chlorodifluoroacetate (3.0 eq) | ClCF₂COONa is a solid, which can be easier to handle. |
| Solvent | Anhydrous THF | Anhydrous DMF | Solvent choice can impact ylide solubility and reactivity. |
| Temperature | -78 °C to RT | 0 °C to 60 °C | Temperature profile depends on the reagent system. |
| Typical Yields | 40-70% | 50-80% | Yields are highly substrate-dependent. |
Note: These are generalized conditions and require optimization for the specific synthesis of this compound.
Experimental Workflow and Mechanism
Representative Experimental Protocol
-
Preparation: Under an inert atmosphere (Argon), add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Ylide Formation: Cool the flask to -78 °C. Add triphenylphosphine (2.5 mmol). Slowly add a solution of n-butyllithium (2.5 mmol) to generate the phosphonium ylide precursor. Stir for 30 minutes. Then, introduce the difluorocarbene source (e.g., add a solution of dibromodifluoromethane in THF).
-
Reaction: Slowly add a solution of bicyclo[2.2.1]heptan-2-one (1.0 mmol) in anhydrous THF via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Caption: General experimental workflow for the synthesis.
Proposed Reaction Mechanism
The reaction likely proceeds through a [2+2] cycloaddition between the phosphorus ylide and the ketone to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.[6][7][11]
Caption: Proposed Wittig-type reaction mechanism.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New methodology for the deoxygenative difluoromethylenation of aldehydes and ketones; unexpected formation of tetrafluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scale-Up of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter during the production of this valuable fluorinated bicyclic compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices and provide self-validating protocols to ensure your success from benchtop to pilot plant.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the initial scale-up concerns for each?
A1: The synthesis of gem-difluoroethylene compounds like this compound can be challenging.[1] Common routes often involve either the introduction of the difluorovinyl group to a pre-formed bicyclo[2.2.1]heptane (norbornane) scaffold or the construction of the bicyclic system with the fluorinated moiety already in place.
| Synthetic Strategy | Key Reactions | Primary Scale-Up Concerns |
| Post-Modification of Norbornane Scaffold | Wittig-type reactions with fluorinated ylides, Palladium-catalyzed cross-coupling reactions.[2] | Handling of pyrophoric reagents (e.g., n-BuLi), catalyst cost and removal, potential for side reactions on the rigid bicyclic frame. |
| Diels-Alder Approach | Reaction of cyclopentadiene with a difluorovinyl-substituted dienophile.[3][4] | Availability and stability of the fluorinated dienophile, control of endo/exo selectivity, potential for polymerization of cyclopentadiene. |
| Ring-Opening Fluorination | Electrophilic fluorination of bicyclic azaarenes followed by ring-opening.[5] | Handling of highly reactive electrophilic fluorinating agents, potential for complex product mixtures, purification challenges.[5] |
It is crucial to select a route that balances reagent availability, reaction robustness, and purification feasibility for successful scale-up.
Q2: Why is moisture control so critical in many of the synthetic steps?
A2: Many reagents used in the synthesis of fluorinated compounds are highly sensitive to moisture. For instance, organolithium reagents (e.g., n-BuLi, s-BuLi) used in metalation or Wittig-type reactions will be rapidly quenched by water, leading to low yields. Similarly, some fluorinating agents can react with water to form corrosive byproducts like HF, which can also interfere with the desired reaction pathway. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) is paramount.
Q3: What are the typical byproducts I should expect, and how do they impact purification on a larger scale?
A3: Byproduct formation is a significant challenge. Common byproducts can include:
-
Partially fluorinated or non-fluorinated analogs: Resulting from incomplete reaction or side reactions.
-
Isomers: Positional or stereoisomers of the desired product.
-
Oligomers/Polymers: Particularly when using reactive dienes like cyclopentadiene.
-
Products of reagent decomposition: For example, from the breakdown of sensitive organometallic reagents.
On a larger scale, these byproducts can co-elute with the desired product during chromatography, making purification difficult and reducing overall yield. It is often more efficient to optimize the reaction to minimize byproduct formation than to rely solely on purification.
II. Troubleshooting Guides
Guide 1: Low Yield in Difluorovinylation Step
Problem: The reaction to introduce the 2,2-difluorovinyl group onto the bicyclo[2.2.1]heptane core is resulting in low yields.
Potential Causes & Troubleshooting Steps:
-
Reagent Inactivity:
-
Troubleshooting:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Organometallic reagents, in particular, can degrade over time.
-
Titrate Organometallics: If using reagents like n-BuLi, titrate a sample to determine the exact molarity before use.
-
Check Catalyst Activity: For palladium-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or impurities.
-
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting:
-
Temperature Control: Many of these reactions are highly exothermic. Run small-scale experiments to determine the optimal temperature profile. On a larger scale, ensure the reactor has adequate cooling capacity to prevent runaway reactions.[6]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Screen a variety of anhydrous, aprotic solvents (e.g., THF, dioxane, toluene).
-
Stirring and Mixing: Inadequate mixing can lead to localized "hot spots" and side reactions. Ensure the stirring is vigorous enough for the reaction scale.
-
-
-
Presence of Inhibitors:
-
Troubleshooting:
-
Substrate Purity: Ensure the starting bicyclo[2.2.1]heptane derivative is free of impurities that could quench reagents or poison catalysts.
-
Inert Atmosphere: As mentioned in the FAQs, rigorously exclude moisture and oxygen from the reaction setup.
-
-
Experimental Workflow: Small-Scale Reaction Optimization
Caption: Workflow for optimizing difluorovinylation reaction conditions.
Guide 2: Difficulties in Product Purification
Problem: The crude product is a complex mixture, and isolating the pure this compound is challenging.
Potential Causes & Troubleshooting Steps:
-
Formation of Close-Boiling/Eluting Impurities:
-
Troubleshooting:
-
Reaction Re-optimization: As a first step, revisit the reaction conditions to minimize the formation of byproducts.
-
Alternative Purification Techniques:
-
Fractional Distillation: If the impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be effective.
-
Crystallization: If the product is a solid, explore different solvent systems for recrystallization.
-
Specialized Chromatography: For challenging separations of fluorinated compounds, consider using fluorinated stationary phases in column chromatography, which can offer different selectivity compared to standard silica gel.[7]
-
-
-
-
Product Instability:
-
Troubleshooting:
-
Mild Work-up Conditions: Avoid strongly acidic or basic conditions during the aqueous work-up, as these can potentially cause degradation or isomerization of the product.
-
Temperature Control During Purification: Keep temperatures as low as reasonably possible during distillation or solvent removal to prevent thermal decomposition.
-
-
Data Presentation: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Silica Gel Chromatography | Widely available, well-understood. | Can be ineffective for separating structurally similar fluorinated compounds. | Initial purification to remove polar impurities. |
| Fluorinated Phase Chromatography | Enhanced selectivity for fluorinated molecules.[7] | More expensive stationary phase. | Separating the target compound from other fluorinated byproducts. |
| Fractional Distillation | Scalable, can be very effective for volatile compounds. | Requires significant difference in boiling points, potential for thermal degradation. | Large-scale purification of thermally stable, liquid products. |
| Recrystallization | Can provide very high purity, scalable. | Product must be a solid, requires screening for a suitable solvent system. | Final polishing step for solid products. |
Guide 3: Challenges in Scaling Up the Reaction
Problem: A reaction that works well at the 1-gram scale is failing at the 100-gram scale.
Potential Causes & Troubleshooting Steps:
-
Heat Transfer Issues:
-
Explanation: Exothermic reactions are a major concern during scale-up. As the reactor volume increases, the surface area-to-volume ratio decreases, making it harder to dissipate heat.[6] This can lead to a runaway reaction, increased byproduct formation, and potential safety hazards.
-
Troubleshooting:
-
Controlled Addition Rate: Add reactive reagents slowly to control the rate of heat generation.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure the cooling system is adequate for the scale of the reaction.[6]
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
-
-
-
Mixing and Mass Transfer Limitations:
-
Explanation: What is easily mixed in a small flask can be challenging in a large reactor. Poor mixing can lead to localized concentration gradients, resulting in side reactions and lower yields.[6]
-
Troubleshooting:
-
Appropriate Stirrer: Select a stirrer (e.g., anchor, turbine) that is appropriate for the viscosity and volume of the reaction mixture.
-
Baffles: Use a baffled reactor to improve mixing efficiency.
-
-
-
Changes in Reaction Kinetics:
-
Explanation: The kinetics of a reaction can be influenced by the factors mentioned above (heat and mass transfer), leading to a different product profile at a larger scale.
-
Troubleshooting:
-
Pilot Study: Before moving to a very large scale, conduct a pilot run at an intermediate scale (e.g., 10-20% of the final scale) to identify potential issues.
-
Process Analytical Technology (PAT): If available, use in-situ monitoring tools (e.g., IR, Raman) to track the reaction progress and identify deviations from the expected profile.
-
-
Logical Relationship: Scale-Up Considerations
Caption: Interplay of factors affecting reaction scale-up.
III. References
-
ResearchGate. (n.d.). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Retrieved from ResearchGate website.
-
PMC. (n.d.). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Retrieved from PMC website.
-
Google Patents. (n.d.). EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives. Retrieved from Google Patents website.
-
Google Patents. (n.d.). US6841713B2 - Process for preparing bicylo[2.2.1] heptane derivatives. Retrieved from Google Patents website.
-
PubMed Central. (n.d.). Ring-opening fluorination of bicyclic azaarenes. Retrieved from PubMed Central website.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and History of Bicyclo[2.2.1]heptane Derivatives. Retrieved from Benchchem website.
-
(n.d.). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives.
-
(n.d.). A New Route to the Synthesis of 7-Functionalised Bicyclo[2.2.1]Heptane Derivatives.
-
RSC Publishing. (2021). Ring-opening fluorination of bicyclic azaarenes. Retrieved from RSC Publishing website.
-
CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
-
PubMed. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. Retrieved from PubMed website.
-
(n.d.). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems.
-
Xi'an Xszo Chem Co., Ltd. (n.d.). High Quality 99% 123455-94-7 this compound Manufacturer CAS NO.123455-94-7. Retrieved from Xi'an Xszo Chem Co., Ltd. website.
-
SiliCycle. (n.d.). Working with fluorinated silica phases. Retrieved from SiliCycle website.
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from HWS Labortechnik Mainz website.
-
PMC. (n.d.). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Retrieved from PMC website.
-
ACS Publications. (n.d.). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. Retrieved from ACS Publications website.
-
Unipd. (n.d.). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Retrieved from Unipd website.
-
(2024). Reaction Mechanisms (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from Master Organic Chemistry website.
-
YouTube. (2022). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. Retrieved from YouTube website.
-
(n.d.). Synthesis of 2,5- and 2,6-norbornane derivatives with prostaglandin-like side chains.
-
(n.d.). Reactivities of some norbornene- and sesquinorbornene-type double bonds.
-
Google Patents. (n.d.). GB1596309A - Norbonane derivatives process for producing same and organoleptic uses thereof. Retrieved from Google Patents website.
-
bioRxiv. (2020). Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. Retrieved from bioRxiv website.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives - Google Patents [patents.google.com]
- 4. US6841713B2 - Process for preparing bicylo[2.2.1] heptane derivatives - Google Patents [patents.google.com]
- 5. Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06273E [pubs.rsc.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. silicycle.com [silicycle.com]
Technical Support Center: Purification of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Welcome to the dedicated technical support guide for 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and ensuring the integrity of final products. This guide provides in-depth, field-proven answers to common purification challenges, structured in a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing gem-difluoroalkenes is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] In this case, impurities typically include:
-
Unreacted Starting Materials: Norcamphor (the ketone precursor).
-
Phosphonate Byproducts: Water-soluble phosphate esters are generated from the HWE reagent.[1][3][4] While most are removed during aqueous workup, trace amounts might persist.
-
Isomeric Products: The synthesis can yield a mixture of endo and exo isomers of the difluorovinyl group on the bicyclo[2.2.1]heptane core.[5] Their ratio is often kinetically controlled.
-
Solvent Residues: Residual solvents from the reaction or extraction (e.g., THF, diethyl ether, hexanes).
-
Base-related Impurities: Salts resulting from the neutralization of the base (e.g., NaH, n-BuLi) used in the reaction.
Q2: How can I get a preliminary assessment of my crude product's purity?
A2: A combination of Thin Layer Chromatography (TLC) and ¹H or ¹⁹F NMR spectroscopy is highly effective.
-
TLC: This is a quick and inexpensive method to visualize the number of components in your crude mixture. Since this compound is a nonpolar compound, a mobile phase like 5% ethyl acetate in hexanes on a silica gel plate is a good starting point.[6][7] The product should have a high Rf value.
-
NMR Spectroscopy: ¹H NMR can reveal the presence of unreacted norcamphor or solvent residues. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities and determining the endo/exo isomer ratio.
Q3: My final product is a mixture of endo and exo isomers. How can I separate them?
A3: Separating endo and exo isomers of norbornane derivatives can be challenging due to their similar physical properties.[8][9][10][11]
-
High-Performance Flash Chromatography: Meticulous flash chromatography on silica gel with a very nonpolar eluent system (e.g., pure hexanes or a low percentage of ether in hexanes) can sometimes achieve separation. The separation relies on the subtle differences in how the two isomers interact with the silica surface.
-
Preparative Gas Chromatography (Prep-GC): For volatile compounds like this, Prep-GC is a powerful, albeit more specialized, technique for separating isomers based on their boiling points and interaction with the stationary phase.
-
Crystallization: If the isomers are solids or can be derivatized to form crystalline solids, fractional crystallization may be an option.[10] This is often less straightforward for nonpolar oils.
Q4: I see a significant amount of a high-boiling point, phosphorus-containing impurity in my NMR. What is it and how do I remove it?
A4: If you used a Wittig reaction instead of an HWE, the byproduct is triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to remove from nonpolar products because it is also organic-soluble and can co-elute during chromatography.[4] The HWE reaction is often preferred because its phosphate byproduct is water-soluble and easily removed by washing with water.[1][3] If you have TPPO contamination:
-
Switch to HWE: For future syntheses, using a Horner-Wadsworth-Emmons reagent is the most effective preventative measure.
-
Modified Chromatography: Sometimes, switching to a different stationary phase or a more polar solvent system can help separate the product from TPPO.
-
Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like hexanes or a hexanes/ether mixture at low temperatures.
Section 2: Troubleshooting Guide
Problem 1: Low Purity After Aqueous Workup
-
Symptom: GC-MS or NMR analysis of your organic layer after extraction shows significant amounts of water-soluble byproducts (e.g., phosphate salts from HWE).
-
Possible Cause: Incomplete phase separation or insufficient washing. Emulsions may have formed, trapping water-soluble impurities in the organic layer.
-
Solution:
-
Multiple Washes: Wash the organic layer multiple times (3-4x) with deionized water, followed by a wash with brine (saturated NaCl solution). The brine helps to break emulsions and further dry the organic layer.
-
Back-Extraction: If an emulsion persists, add more of the organic solvent to dilute the mixture and gently swirl rather than vigorously shaking.
-
Drying Agent: Ensure you are using an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and allowing sufficient time for it to work before filtering.
-
Problem 2: Product Co-elutes with an Impurity during Column Chromatography
-
Symptom: Fractions from the column show the presence of both the product and an unknown impurity with a very similar Rf value on TLC.
-
Possible Cause: The chosen solvent system does not provide adequate resolution between your product and the impurity.
-
Solution:
-
Solvent System Optimization: Re-screen for an optimal solvent system using TLC.[12] Test various combinations of nonpolar and polar solvents. For nonpolar compounds, try mixtures of hexanes with small amounts of ethyl acetate, diethyl ether, or dichloromethane.[6] An ideal system will give your product an Rf value of around 0.3 and maximize the separation (ΔRf) from the impurity.[7][12]
-
Change Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. If you are using silica gel (a polar stationary phase), switching to alumina or even reversed-phase silica (C18) could alter the elution order and improve separation.[13][14]
-
Dry Loading: If the crude product is not very soluble in the eluent, it can streak on the column. To avoid this, dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[13]
-
Problem 3: Product Decomposes During Distillation
-
Symptom: The distilled product is dark in color, and analytical data (NMR, GC-MS) shows new peaks, indicating degradation. The yield is also lower than expected.
-
Possible Cause: The compound is thermally sensitive at its atmospheric boiling point. Trace acidic or basic impurities remaining in the crude material could be catalyzing decomposition at high temperatures.
-
Solution:
-
Vacuum Distillation: Use vacuum distillation to lower the boiling point of the compound.[15][16] By reducing the pressure, you can distill the compound at a much lower temperature, preventing thermal decomposition.[15][17] This is the preferred method for purifying volatile organic compounds.[17][18][19]
-
Neutralize Crude Product: Before distillation, ensure that the crude product is free of any acidic or basic residues by performing a thorough aqueous workup. A final wash with a dilute sodium bicarbonate solution (if acid is suspected) or dilute HCl (if base is suspected), followed by a water wash, can be beneficial.
-
Use an Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the compound at elevated temperatures.
-
Section 3: Detailed Protocols
Protocol 1: Optimized Silica Gel Flash Chromatography for General Purification
This protocol is designed for the purification of ~1-2 grams of crude this compound.
-
TLC Analysis:
-
Prepare several TLC plates.
-
Spot the crude material and test various solvent systems. Start with 100% Hexanes and incrementally add a more polar solvent like Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
-
Goal: Find a solvent system where the product has an Rf of ~0.3-0.4 and is well-separated from impurities. A system of 1-2% Et₂O in Hexanes is a likely candidate.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1-2 g of crude material).
-
Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or hexanes.
-
Carefully load the solution onto the top of the silica bed.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure with air or nitrogen.[12]
-
Maintain a flow rate of approximately 2 inches per minute.[12]
-
Collect fractions in test tubes. Since the product is nonpolar, it will elute relatively quickly. Start collecting fractions immediately after loading.[12]
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Fractional Vacuum Distillation for Removing Volatile Impurities
This protocol is suitable for separating the product from impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Use a heating mantle with a magnetic stirrer for the distillation flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Place the crude product in the distillation flask with a stir bar.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvents) first.
-
Increase the temperature gradually until the product begins to distill. Collect the product fraction over a narrow boiling point range.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
Shutdown:
-
Turn off the heating and allow the system to cool completely before slowly reintroducing air to the apparatus.
-
Section 4: Visual Guides
Caption: General purification workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 10. A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KR20060118419A - Method for separating stereoisomers of dicarboxylic acid or derivatives thereof having norbornene or norbornane structure - Google Patents [patents.google.com]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. columbia.edu [columbia.edu]
- 15. quora.com [quora.com]
- 16. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Depletion of VOC in wastewater by vacuum membrane distillation using a dual-layer membrane: mechanism of mass transfer and selectivity - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 19. epa.gov [epa.gov]
Technical Support Center: 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Welcome to the dedicated technical support guide for 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane (CAS No. 123455-94-7). This document provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting protocols for the safe and effective handling and storage of this valuable fluorinated building block.
Section 1: Compound Profile
The unique structure of this compound, featuring a strained bicyclic norbornane core and an electrophilic gem-difluoroalkene moiety, offers significant potential in medicinal chemistry and materials science. However, these same features necessitate specific handling and storage procedures to ensure its stability and reactivity are preserved for experimental success.
| Property | Value | Source(s) |
| CAS Number | 123455-94-7 | [1][2][3] |
| Molecular Formula | C₉H₁₂F₂ | [1] |
| Molecular Weight | 158.19 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | ~150.5 °C at 760 mmHg | |
| Density | ~1.2 g/cm³ | |
| Purity | Typically ≥95% | [1] |
Section 2: Storage and Stability FAQs
Proper storage is the most critical factor in maintaining the long-term viability of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C [4]. While some suppliers may list room temperature storage, refrigeration minimizes the risk of gradual decomposition or oligomerization over time. The container should be stored in a dark, well-ventilated area designated for volatile organic compounds.[5][6]
Q2: Why is refrigerated storage recommended over room temperature?
A: The recommendation for refrigeration is a precautionary measure rooted in the compound's chemical nature. The difluorovinyl group can be susceptible to slow polymerization or reaction with trace impurities, processes that are accelerated by heat. Storing at 2-8°C significantly reduces the kinetic energy of the molecules, thereby enhancing shelf life and ensuring consistent reactivity in your experiments.
Q3: Should the compound be stored under an inert atmosphere?
A: Yes. It is best practice to store the reagent under an inert atmosphere (e.g., Argon or Nitrogen). This is particularly important after the manufacturer's seal has been broken. The gem-difluoroalkene moiety, while relatively stable, can be sensitive to atmospheric oxygen and moisture over long periods, which could lead to the formation of undesired byproducts.
Q4: What are the visual signs of compound degradation?
A: You should inspect the liquid for any of the following signs before use:
-
Significant Color Change: A change from colorless/light yellow to a pronounced brown or black color indicates decomposition.
-
Precipitate Formation: The presence of any solid material or cloudiness suggests polymerization or the formation of insoluble byproducts.
-
Increased Viscosity: A noticeable thickening of the liquid can be a sign of oligomerization.
If any of these signs are observed, it is strongly recommended to perform a quality control check (see Section 5, Protocol 1) or discard the reagent to avoid compromising your experiment.
Section 3: Handling and Personal Protective Equipment (PPE) FAQs
Safe handling practices are essential to protect personnel and prevent experimental failure. All manipulations should be performed by trained personnel.[5]
Q1: What engineering controls are required when working with this compound?
A: All work involving the transfer or reaction of this compound must be conducted in a properly functioning chemical fume hood .[5][7] This is critical to minimize inhalation exposure to the volatile compound.[7]
Q2: What is the mandatory Personal Protective Equipment (PPE)?
A: The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Consult the glove manufacturer's compatibility chart. For extensive handling or situations with a high risk of contact, double-gloving is recommended.[5]
-
Body Protection: A flame-resistant lab coat must be worn at all times. Ensure it is fully buttoned.[5]
Q3: What chemicals or materials are incompatible with this reagent?
A: To preserve the compound's integrity, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.
-
Strong Bases and Nucleophiles: The electrophilic nature of the difluorinated carbon makes it a target for nucleophilic attack, which would consume the starting material.[8]
-
Strong Acids: Can potentially catalyze isomerization or decomposition of the strained bicyclic system.
-
Radical Initiators: Avoid heat, direct sunlight, and chemical radical initiators unless a specific radical reaction is intended.
Q4: How should spills be handled?
A: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material into a sealed, properly labeled container for chemical waste disposal.[5] For larger spills, evacuate the area and contact your institution's emergency response team immediately.[5]
Section 4: Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or no yield in a subsequent reaction (e.g., cross-coupling). | 1. Reagent Degradation: The compound may have decomposed due to improper storage (exposure to air, moisture, heat). | 1. Verify Reagent Quality: Before starting, perform a quick quality control check via ¹⁹F NMR or ¹H NMR (See Protocol 1). A clean spectrum is a prerequisite for success. This validates your starting material's integrity. |
| 2. Incompatible Reaction Conditions: The use of strong nucleophilic bases or additives may be consuming the starting material. | 2. Review Reaction Mechanism: The gem-difluoroalkene is an electrophile.[8] Ensure your reaction conditions are compatible. Consider using non-nucleophilic bases or alternative catalytic systems if applicable. | |
| Appearance of unexpected side products in NMR/LC-MS. | 1. Presence of Impurities: The starting material may contain impurities from its synthesis (e.g., unreacted starting materials or isomers). | 1. Purify Before Use: If high purity is critical, consider passing the material through a short plug of neutral alumina or silica gel (use a non-polar eluent like hexanes) to remove polar impurities. |
| 2. Isomerization/Decomposition: Reaction conditions (e.g., high temperature, acidic/basic media) may be causing undesired transformations. | 2. Modify Reaction Conditions: Attempt the reaction at a lower temperature. Screen for milder catalysts or reagents. The goal is to find conditions that promote the desired reaction without providing enough energy for side pathways. | |
| Inconsistent results between batches. | 1. Variable Reagent Quality: Different lots from a supplier may have slight variations in purity or inhibitor content. | 1. Standardize with QC: Implement a mandatory QC check (Protocol 1) for every new bottle of reagent received. This establishes a baseline and ensures reproducibility. |
| 2. Inconsistent Handling: Different users may be introducing varying amounts of air/moisture during handling. | 2. Adopt Strict SOPs: Use the standardized protocol for preparing solutions under an inert atmosphere (Protocol 2) for all experiments. This minimizes user-dependent variability. |
Section 5: Core Experimental Protocols
Protocol 1: Initial Quality Control (QC) of a New Reagent Bottle
This protocol provides a self-validating check to ensure your reagent is suitable for use.
-
Objective: To confirm the identity and purity of this compound before its use in a reaction.
-
Principle: ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy provide a definitive fingerprint of the molecule's structure and can easily reveal the presence of significant impurities.
-
Procedure:
-
In a chemical fume hood, prepare an NMR tube.
-
Using a clean, dry syringe, draw approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Carefully unseal the reagent bottle. Quickly draw a small amount of the compound (~5-10 µL) using a microliter syringe and dispense it into the NMR tube.
-
Scientist's Note: Minimize the time the stock bottle is open to the atmosphere. If possible, perform this step under a positive pressure of inert gas.
-
Cap the NMR tube, invert several times to mix, and acquire ¹H and ¹⁹F NMR spectra.
-
Validation Check: Compare the acquired spectra to a reference spectrum. The expected signals should be present and clean. The presence of significant unidentifiable peaks or a high baseline suggests degradation or impurity, and the reagent should not be used.
-
Protocol 2: Preparation of a Standard Solution under Inert Atmosphere
-
Objective: To prepare a solution of known concentration for use in a reaction while preventing exposure to air and moisture.
-
Principle: This protocol uses standard Schlenk line or glovebox techniques to maintain an inert environment throughout the liquid transfer process.
-
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar.
-
Septa and needles.
-
Gas-tight syringes.
-
Schlenk line or glovebox with an Argon/Nitrogen source.
-
-
Procedure:
-
Ensure the Schlenk flask is properly dried and has been cooled to room temperature under a positive pressure of inert gas.
-
Place the sealed, anhydrous solvent bottle and the reagent bottle in the glovebox or have them ready for cannula/syringe transfer via a Schlenk line.
-
Using a gas-tight syringe, transfer the required volume of anhydrous solvent to the Schlenk flask.
-
Using a separate, clean, and dry gas-tight syringe, carefully draw the required volume of this compound.
-
Scientist's Note: It is good practice to flush the syringe with inert gas before drawing up the liquid reagent.
-
Transfer the reagent to the Schlenk flask by injecting it through the septum into the solvent.
-
The solution is now ready for use or transfer to a reaction vessel via cannula or syringe.
-
Section 6: Visual Workflows
The following diagrams illustrate key decision-making and handling processes.
Caption: A decision tree for validating the integrity of a new reagent bottle.
Caption: A workflow for the safe transfer of the reagent under inert conditions.
Section 7: References
-
2-(2, 2-Difluorovinyl)bicyclo[2.2.1]heptane, min 95%, 1 gram - CP Lab Safety. (Source provides basic product info like CAS, formula, and storage.) --INVALID-LINK--
-
Bicyclo[2.2.1]heptane, 2-(2,2-difluoroethenyl) - ChemicalBook. (Source indicates refrigerated storage and physical appearance.) --INVALID-LINK--
-
123455-94-7|this compound - ChemNet. (Source provides physical properties like boiling point and density.) --INVALID-LINK--
-
Products - 2a biotech. (Source confirms compound identification details.) --INVALID-LINK--
-
Safety and handling of fluorinated organic compounds - Benchchem. (Source provides general safety protocols for handling fluorinated compounds.) --INVALID-LINK--
-
This compound | 123455-94-7 - Angene. (Source provides compound identifiers like CAS and MDL numbers.) --INVALID-LINK--
-
CAS 123455-94-7 | this compound - Biosynth. (Source provides molecular formula and weight.) --INVALID-LINK--
-
This compound | CymitQuimica. (Source is a supplier listing confirming product availability.) --INVALID-LINK--
-
Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (Source discusses decomposition products of fluorinated compounds, such as HF.) --INVALID-LINK--
-
Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - ResearchGate. (Source discusses the reactivity of the gem-difluorovinyl group.) --INVALID-LINK--
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC - NIH. (Source describes the chemical reactivity of gem-difluoroalkenes as electrophiles.) --INVALID-LINK--
-
Guide for the Safe Handling of Fluoropolymer Resins June 2021 - Plastics Europe. (Source provides general safety information on fluorinated compounds.) --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. (Source provides a model SDS with general handling and storage precautions for a related bicyclic compound.) --INVALID-LINK--
-
Fluorine Safety - Purdue University. (Source outlines hazards of fluorine compounds, including formation of HF upon contact with moisture.) --INVALID-LINK--
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals. (Source discusses how fluorine substituents influence molecular stability.) --INVALID-LINK--
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC - NIH. (Source details the electrophilic nature and reactivity patterns of gem-difluoroalkenes.) --INVALID-LINK--
-
Handling fluorinated gases as solid reagents using metal–organic frameworks - Springer. (Source discusses the utility and handling of fluorinated building blocks.) --INVALID-LINK--
-
Safe Handling of Chemicals - YouTube. (Source provides general guidelines for safe chemical handling in a laboratory setting.) --INVALID-LINK--
-
Safe Handling and Storage of Volatile Chemicals: The Complete Protocol - Editverse. (Source provides best practices for handling and storing volatile chemicals.) --INVALID-LINK--
-
FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research. (Source outlines safe handling practices, including engineering controls and PPE for volatile chemicals.) --INVALID-LINK--
-
Bicyclo[2.2.1]heptane-2,5-diol - AK Scientific, Inc. (Source provides a model SDS for a related norbornane derivative, showing general handling advice.) --INVALID-LINK--
References
- 1. calpaclab.com [calpaclab.com]
- 2. Angene - this compound | 123455-94-7 | MFCD22194315 | AGN-PC-00DABM [japan.angenechemical.com]
- 3. CAS 123455-94-7 | this compound - Synblock [synblock.com]
- 4. Bicyclo[2.2.1]heptane, 2-(2,2-difluoroethenyl)- CAS#: 123455-94-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. editverse.com [editverse.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
A Guide to Ensuring Compound Stability and Experimental Reproducibility
Welcome to the technical support hub for 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable fluorinated building block. Its unique structure, combining a strained bicyclic system with an electrophilic gem-difluoroalkene, offers novel synthetic opportunities but also presents specific stability challenges. This guide provides in-depth, field-tested advice to help you prevent decomposition, troubleshoot issues, and ensure the integrity of your compound, thereby safeguarding the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary decomposition pathways for this compound?
A1: The molecule's reactivity is dominated by two key features: the electron-deficient difluorovinyl group and the strained bicyclo[2.2.1]heptane (norbornane) core. The primary modes of decomposition are:
-
Hydrolysis: The gem-difluoroalkene moiety is susceptible to acid-catalyzed hydrolysis, even by trace atmospheric moisture, which can lead to the formation of 2-acetylbicyclo[2.2.1]heptane and the release of highly corrosive hydrogen fluoride (HF).[1][2][3]
-
Radical Polymerization: Like many vinyl compounds, this molecule can undergo unwanted polymerization initiated by heat, UV light, or trace radical contaminants.[4] This results in oligomers or polymers, observed as increased viscosity or solidification.
-
Oxidation: The double bond can be sensitive to atmospheric oxygen, especially under prolonged storage or exposure to light, leading to various oxidized byproducts.[5]
Q2: How can I visually or analytically detect if my sample has started to decompose?
A2: Decomposition can manifest in several ways. Trustworthy experimental outcomes depend on starting with a pure, uncompromised reagent.
-
Visual Inspection: A pure compound should be a clear, colorless liquid. The formation of a yellow or brown tint, increased viscosity, or the appearance of solid precipitates are strong indicators of polymerization or degradation.
-
Analytical Confirmation: For definitive assessment, we recommend the following techniques:
-
GC-MS: This is an excellent method to check for purity and identify lower molecular weight byproducts, such as the hydrolysis product.
-
¹H and ¹⁹F NMR Spectroscopy: NMR is highly sensitive to structural changes. Look for the disappearance of the characteristic difluorovinyl peaks and the emergence of new signals. ¹⁹F NMR is particularly powerful for tracking the fate of the fluorinated group.
-
FTIR Spectroscopy: The disappearance of the C=C stretching frequency of the vinyl group can indicate polymerization or other reactions at the double bond.
-
Q3: What are the absolute non-negotiable storage conditions for this compound?
A3: To maximize shelf life and ensure purity, strict storage protocols are essential. We recommend storing the compound in an amber glass vial or a flask with a gas-tight seal, such as a Sure/Seal™ bottle.[6] The container headspace should be purged and filled with a dry, inert gas (argon is preferred over nitrogen due to its higher density). Store the sealed container at low temperatures (2-8 °C) in a dark location, such as a refrigerator designated for chemical storage.[5]
Q4: Can I add a polymerization inhibitor? If so, which one and at what concentration?
A4: Yes, for long-term storage or if you are performing reactions at elevated temperatures (e.g., distillation), adding a radical inhibitor is a prudent preventative measure.
-
Recommended Inhibitors: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are commonly used and effective.[4]
-
Concentration: A concentration of 50-200 ppm is typically sufficient to prevent radical polymerization without significantly interfering with most subsequent reactions. The inhibitor can often be removed by column chromatography or distillation if required.
Troubleshooting Guide: From Problem to Solution
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Preventative Actions |
| Inconsistent reaction yields; appearance of unknown byproducts in TLC or GC-MS. | 1. Compound Hydrolysis: Exposure to atmospheric moisture or use of wet solvents/reagents.[7] 2. Partial Decomposition: Stored improperly, leading to a mixture of starting material and degradants. | Solution: Re-purify the compound by distillation under reduced pressure and inert atmosphere. Prevention: Strictly adhere to inert atmosphere handling techniques (see Protocol 2). Use freshly dried, degassed solvents for all reactions. Always dry glassware thoroughly in an oven and cool under an inert gas stream.[6][8][9] |
| Sample has turned yellow/brown and/or become viscous. | Radical Polymerization: Initiated by exposure to air (oxygen), light (UV), or elevated temperatures during storage or reaction.[4] | Solution: The polymerized material is generally not salvageable. If only slight discoloration is present, distillation may recover the monomer. Prevention: Store the compound under an inert atmosphere, in the dark, and at reduced temperatures (2-8 °C). For long-term storage, add a radical inhibitor like BHT (100 ppm).[10][11] |
| ¹⁹F NMR shows multiple unexpected signals or a broad baseline. | 1. Formation of HF: Hydrolysis has occurred, liberating fluoride ions. 2. Oligomerization: Polymerization creates a variety of similar but distinct fluorine environments. | Solution: Discard the sample. The presence of HF can damage glassware and is highly toxic. Prevention: Ensure all handling and reactions are performed under strictly anhydrous and anaerobic conditions. Use plastic or Teflon labware if HF formation is a significant concern in subsequent reaction steps. |
Troubleshooting Workflow Diagram
This diagram outlines a logical path for diagnosing issues with your compound.
Caption: Logical workflow for troubleshooting experimental issues.
Key Decomposition Pathways
Understanding the chemical mechanisms of degradation is critical for designing effective preventative strategies.
References
- 1. Vinyl ether hydrolysis. VII. Isotope effects on catalysis by aqueous hydrofluoric acid (Journal Article) | OSTI.GOV [osti.gov]
- 2. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 11. US6592722B2 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the catalytic transformations of 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane. This document provides field-proven insights, troubleshooting advice, and detailed protocols for researchers, chemists, and drug development professionals. The unique electronic properties conferred by the gem-difluorovinyl group present both opportunities and challenges in synthetic chemistry. This guide is designed to help you select the optimal catalytic system to achieve your desired chemical outcomes with this versatile building block.
The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid and sterically demanding motif prevalent in medicinal chemistry and materials science. When functionalized with a gem-difluorovinyl group, the molecule gains metabolic stability and altered electronic characteristics. However, the strong electron-withdrawing nature of the two fluorine atoms deactivates the double bond towards traditional electrophilic addition while making it susceptible to nucleophilic attack and specific transition-metal catalyzed pathways. Understanding this reactivity is paramount for successful catalyst selection.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for the primary reaction classes involving this compound.
Q1: Which catalysts are most effective for C-C bond formation via cross-coupling with this substrate?
For C-C bond formation, palladium-catalyzed cross-coupling reactions are the most robust and widely applied methods.[1] The choice of catalyst, ligand, and base is critical to overcome the challenges posed by the C-F bonds.
-
Suzuki-Miyaura Coupling: This is often the preferred method for coupling with aryl or vinyl boronic acids/esters.
-
Catalyst System: A combination of a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a suitable phosphine ligand is standard.
-
Why this works: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1] For fluorinated alkenes, the oxidative addition of the C-X bond (if the substrate is a halide derivative) or the C-F bond activation can be challenging.[2][3] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the oxidative addition step and facilitate the reductive elimination.
-
Base Selection: A moderate base like K₃PO₄ or Cs₂CO₃ is often used to facilitate the transmetalation step without promoting unwanted side reactions like C-F bond cleavage.[4]
-
-
Hiyama Coupling: This reaction uses organosilanes and is activated by a fluoride source.
-
Catalyst System: A palladium catalyst (e.g., allylpalladium chloride dimer) is used in conjunction with a fluoride activator like TASF (tris(diethylamino)sulfonium difluorotrimethylsilicate).[5]
-
Why this works: The organosilicon reagent undergoes transmetalation to the palladium center. This method can be advantageous due to the stability and low toxicity of organosilanes.[5] For C-F bond activation, a transition-metal fluoride complex is a key intermediate.[5]
-
-
Heck Coupling: While possible, Heck reactions with electron-deficient alkenes like this substrate can be sluggish. Success often depends on forcing conditions and carefully chosen catalyst systems.
Q2: I need to reduce the double bond. What are the best catalytic hydrogenation conditions that will preserve the C-F bonds?
Selective reduction of the difluorovinyl group without defluorination requires careful catalyst selection.
-
Catalyst System: Palladium on carbon (Pd/C) is a common choice, but the reaction must be run under mild conditions.
-
Conditions: Low hydrogen pressure (1-5 atm), room temperature, and a suitable solvent like ethanol or ethyl acetate.
-
Why this works: The C-F bonds are generally stable to catalytic hydrogenation under these conditions. However, overly aggressive conditions (high pressure, high temperature, or more active catalysts like Rhodium or Ruthenium) can lead to hydrodefluorination. The goal is to find a kinetic window where C=C bond reduction is fast, and C-F bond cleavage is slow.
-
-
Alternative Reagents: For substrates sensitive to catalytic hydrogenation, alternative methods like diimide reduction (generated in situ from potassium azodicarboxylate and acetic acid) can be effective and chemoselective.
Q3: How can I perform a hydroboration-oxidation on this substrate, and what regioselectivity should I expect?
Hydroboration-oxidation is a two-step process to convert the alkene to an alcohol.[6]
-
Catalyst/Reagent System:
-
Expected Outcome & Causality:
-
Regioselectivity: The reaction proceeds with anti-Markovnikov selectivity.[6] The boron atom adds to the less substituted carbon of the double bond. For this compound, this means the boron will add to the terminal CH₂ carbon, and the hydrogen will add to the CF₂-bearing carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding 2-(2,2-difluoro-2-hydroxyethyl)bicyclo[2.2.1]heptane.
-
Stereoselectivity: The addition of the H and B across the double bond is a syn-addition , meaning they add to the same face of the alkene.[6][8] The subsequent oxidation step occurs with retention of stereochemistry.[8]
-
Q4: What should I consider when attempting halogenation of the double bond?
Direct halogenation of the gem-difluorovinyl group can be challenging due to the deactivated nature of the alkene.
-
Fluorine: Direct addition of F₂ is extremely exothermic and explosive, leading to bond fission rather than a controlled addition.[9][10][11] It is not a synthetically useful reaction.
-
Chlorine & Bromine: The reaction with Cl₂ and Br₂ is slower than with non-fluorinated alkenes.[11] Radical pathways may be initiated with UV light or a radical initiator. If using a solvent like water ("bromine water"), be aware that the water can participate in the reaction, leading to halohydrin formation as a major byproduct.[9][11]
-
Iodine: The reaction with I₂ is very slow.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cross-Coupling | 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Competing β-fluoride elimination from an intermediate. 4. Ineffective transmetalation. | 1. Switch to a more electron-rich, bulkier phosphine ligand (e.g., SPhos, RuPhos). 2. Degas solvents thoroughly; use a higher catalyst loading or add a co-catalyst if applicable. 3. Use milder reaction conditions (lower temperature) and a non-coordinating base. 4. For Suzuki: Ensure the quality of the boronic acid; consider using the corresponding boronate ester. For Hiyama: Ensure the fluoride source is active and anhydrous. |
| Poor Regioselectivity in Hydroboration | 1. Use of an unhindered borane (BH₃) leading to competing addition pathways. 2. Reaction temperature is too high, allowing for isomerization of the alkylborane intermediate. | 1. Switch to a sterically demanding borane like 9-BBN or disiamylborane to enforce addition at the less-hindered terminal carbon.[7] 2. Maintain a low reaction temperature (e.g., 0 °C to RT) during the hydroboration step. |
| Defluorination during Reduction | 1. Catalyst is too active. 2. Hydrogen pressure or temperature is too high. 3. Prolonged reaction time. | 1. Use a less active catalyst (e.g., 5% Pd/C instead of 10%, or a poisoned catalyst like Lindlar's catalyst). 2. Reduce H₂ pressure to near atmospheric levels and run the reaction at room temperature. 3. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. |
| No Reaction or Decomposition | 1. Catalyst incompatibility with the substrate. 2. Harsh reaction conditions (e.g., strong base, high heat) causing decomposition. 3. Poor quality of reagents or solvents. | 1. Screen a different class of catalysts (e.g., Ni-based catalysts for some cross-couplings).[12] 2. Review the literature for the stability of similar fluorinated compounds under your proposed conditions. Attempt the reaction at a lower temperature. 3. Use freshly distilled/anhydrous solvents and high-purity reagents. |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydroboration-Oxidation
This protocol details the anti-Markovnikov hydration of the substrate.
Materials:
-
This compound (1.0 equiv)
-
9-BBN (0.5 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
Procedure: Part A: Hydroboration
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution dropwise via syringe over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the consumption of the starting material by GC-MS.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and sequentially add EtOH, 3 M NaOH solution, and then very carefully add the 30% H₂O₂ solution dropwise (CAUTION: Exothermic reaction).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography.
Visualizations: Reaction Mechanisms & Workflows
Catalyst Selection Logic
Caption: Decision tree for initial catalyst/reagent selection.
Palladium-Catalyzed Suzuki-Miyaura Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Hydroboration-Oxidation Workflow
Caption: Two-step workflow for hydroboration-oxidation.
References
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. Hydroboration - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The rigid bicyclo[2.2.1]heptane scaffold, a common motif in pharmacologically active compounds, presents unique stereochemical challenges that demand rigorous analytical characterization.[1][2] The introduction of a difluorovinyl group, as in 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane, further complicates the structural landscape due to the electronic and steric influence of the fluorine atoms. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the definitive characterization of this fluorinated bicyclic compound, offering insights into the causality behind experimental choices and presenting a holistic analytical approach.
While a specific crystal structure for this compound is not publicly available as of this writing, this guide will leverage established methodologies from the crystallographic analysis of analogous bicyclo[2.2.1]heptane derivatives to present a comprehensive workflow.[3][4][5][6] We will explore not only the "how" but also the "why" of these techniques, providing a framework for robust and reliable structural determination.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration and detailed geometric parameters of a molecule. It provides a static, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be derived with exceptional precision. For a molecule like this compound, this technique is uniquely capable of resolving the endo/exo stereochemistry of the difluorovinyl substituent, a critical detail that can significantly impact biological activity.
Hypothetical Crystal Data for this compound
Below is a table of expected crystallographic parameters for the title compound, based on analyses of similar bicyclic structures.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Provides information about the symmetry of the crystal lattice. |
| Space Group | P2₁/c or P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| a (Å) | 10-15 | Unit cell dimension. |
| b (Å) | 5-10 | Unit cell dimension. |
| c (Å) | 15-20 | Unit cell dimension. |
| α, β, γ (°) | α = γ = 90°, β ≈ 90-105° (Monoclinic) | Angles of the unit cell. For orthorhombic, all angles would be 90°. |
| Volume (ų) | 1000-1500 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.2-1.4 | Dependent on the crystal packing. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Experimental Workflow for X-ray Crystallography
The successful crystallographic analysis of this compound hinges on a meticulous experimental workflow, from crystal growth to data refinement.
-
Crystal Growth (The Art of the Science):
-
Rationale: The formation of a single, well-ordered crystal is the most critical and often the most challenging step. The choice of solvent and crystallization technique is crucial. For a relatively non-polar molecule like this compound, a solvent system of moderate volatility is ideal.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture).
-
Employ slow evaporation by leaving the vial loosely capped in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the vial of the dissolved compound in a sealed chamber containing a less-polar "anti-solvent" (e.g., pentane). The slow diffusion of the anti-solvent into the solution will gradually decrease the solubility, promoting crystal growth.
-
-
-
Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected on a detector.
-
Protocol:
-
Select a clear, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
Center the crystal on the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build and refine a molecular model.
-
Protocol:
-
Integrate the diffraction spots to determine their intensities.
-
Use direct methods or Patterson synthesis to obtain initial phase information.
-
Build an initial molecular model by fitting atoms into the electron density map.
-
Refine the model by adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The final R-factor should ideally be below 5%.
-
-
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, it is not always feasible to obtain suitable crystals. Furthermore, it provides a static picture that may not fully represent the molecule's behavior in solution. Therefore, a multi-technique approach is essential for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative.[7][8]
-
¹H NMR: Provides information on the proton environment, including the number of distinct protons, their chemical shifts, and coupling constants, which can help to infer the endo/exo configuration.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[9] The chemical shifts of the fluorine atoms and their coupling constants to nearby protons (²JHF, ³JHF) are highly sensitive to the local electronic and steric environment.[10]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for unambiguously assigning all proton and carbon signals and for determining through-bond and through-space correlations. Nuclear Overhauser Effect (NOE) experiments are particularly critical for distinguishing between endo and exo isomers.[11]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Absolute 3D structure, bond lengths/angles, packing | Connectivity, relative stereochemistry, dynamic processes in solution |
| Primary Challenge | Growing high-quality single crystals | Signal overlap in complex spectra, interpretation of coupling constants |
| Key Advantage | Unambiguous determination of absolute stereochemistry | Provides information on the molecule's structure and behavior in a relevant medium (solution) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its elemental composition and provide clues about its structure.
-
Molecular Ion Peak (M⁺): An accurate mass measurement of the molecular ion peak would confirm the elemental formula C₉H₁₂F₂.[12]
-
Fragmentation Pattern: The fragmentation pattern would likely show the loss of the difluorovinyl group and characteristic fragmentation of the bicyclo[2.2.1]heptane cage, providing further structural confirmation.[13]
Conclusion: An Integrated Approach for Definitive Characterization
The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. While X-ray crystallography offers the ultimate prize of an unambiguous three-dimensional structure, its feasibility is contingent on successful crystal growth. NMR spectroscopy, particularly with the aid of ¹⁹F and 2D techniques, provides invaluable information on the molecule's structure and stereochemistry in solution, which is often more relevant to its application in drug discovery. Mass spectrometry serves as a crucial tool for confirming the molecular formula and providing structural clues through fragmentation analysis.
By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the accurate and reliable characterization of this and other complex fluorinated molecules, thereby accelerating the drug development process.
References
- 1. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalised carbocycles from carbohydrates. Part 4. The synthesis of the epoxy lactone prostaglandin intermediate via bicyclo[3.2.0]heptane derivatives. X-Ray crystal structure of (1R)-5-endo-acetyl-2-exo,3-endo-dibenzoyloxybicyclo[2.2.1]heptane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-(Bromomethyl)bicyclo[2.2.1]heptane | 55932-58-6 | Benchchem [benchchem.com]
- 12. calpaclab.com [calpaclab.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Techniques for 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The unique characteristics of the difluorovinyl group, in particular, have garnered significant interest. When appended to a rigid bicyclic scaffold like bicyclo[2.2.1]heptane (also known as norbornane), the resulting molecule, 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane, presents a compelling target for research and development. Its structural rigidity and the electronic properties of the difluorovinyl moiety make it a valuable building block.
This guide provides a comparative overview of the primary analytical techniques for the characterization and quantification of this compound. As a Senior Application Scientist, the following sections are designed to not only detail the "how" but also the critical "why" behind the selection of specific analytical methodologies, ensuring robust and reliable results.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes
Given its bicyclic alkane core, this compound is expected to be a volatile and thermally stable compound, making Gas Chromatography (GC) an ideal technique for its separation and analysis.[1][2] Coupling GC with Mass Spectrometry (MS) provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern.
Causality Behind Experimental Choices
The choice of a non-polar or mid-polarity capillary column is dictated by the analyte's relatively non-polar hydrocarbon backbone. A standard 5% phenyl-methylpolysiloxane stationary phase offers a good balance of selectivity for a wide range of compounds. The temperature program is designed to ensure sufficient volatility for elution from the column while providing adequate separation from potential impurities or isomers. Electron ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
Self-Validating System
A robust GC-MS method for this analyte would involve the use of an internal standard for accurate quantification. The system's performance should be regularly monitored through system suitability tests, including checks for peak shape, resolution, and detector response.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis, dilute the sample to an appropriate concentration within the calibration range.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak is expected at m/z 158.19.[3]
-
Quantify the analyte using a calibration curve constructed from the peak areas of the calibration standards.
Diagram of the GC-MS Workflow
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Enantiomeric Separation
While GC-MS is often the primary choice, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, particularly for purity determination of less volatile impurities and for chiral separations. For organofluorine compounds, specialized stationary phases can provide unique selectivity.[4][5]
Causality Behind Experimental Choices
A reversed-phase C18 column is a versatile starting point for the analysis of moderately polar to non-polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte. A UV detector is suitable if the analyte possesses a chromophore; however, the difluorovinyl group itself provides some UV absorbance at lower wavelengths. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. For potential enantiomeric separation, a chiral stationary phase is necessary.[1]
Self-Validating System
Method validation for HPLC should include assessments of linearity, precision, accuracy, and specificity. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections must be monitored to ensure the reliability of the data.
Experimental Protocol: Reversed-Phase HPLC Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) monitoring at 210 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the peak corresponding to the analyte by its retention time.
-
Assess the purity of the sample by calculating the area percentage of the main peak.
-
Quantify the analyte using a calibration curve based on the peak areas of the standards.
Diagram of the HPLC Workflow
Caption: Workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
Causality Behind Experimental Choices
¹H and ¹³C NMR are standard techniques for characterizing organic molecules. For this specific compound, ¹⁹F NMR is particularly informative for confirming the presence and electronic environment of the fluorine atoms in the difluorovinyl group.[6] The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is standard for providing a lock signal and dissolving the analyte. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons.
Self-Validating System
The structural assignment from NMR data is self-validating through the consistency of chemical shifts, coupling constants, and correlations observed in the various NMR experiments. The use of an internal standard with a known chemical shift can be used for referencing the spectra.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probes: A broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F.
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR (if necessary): COSY, HSQC to aid in complete structural assignment.
Expected Spectral Features:
-
¹H NMR: Complex multiplets in the aliphatic region corresponding to the bicyclic protons. A multiplet in the olefinic region for the vinyl proton, showing coupling to the fluorine atoms.
-
¹³C NMR: Signals corresponding to the carbons of the bicyclic framework and the two carbons of the difluorovinyl group. The carbon attached to the fluorine atoms will exhibit a large one-bond carbon-fluorine coupling.
-
¹⁹F NMR: Two distinct signals for the geminal fluorine atoms, likely appearing as doublets due to geminal F-F coupling and further split by coupling to the vinyl proton. The chemical shifts will be characteristic of a difluorovinyl group.[6]
Logical Relationship of NMR Experiments
Caption: Interrelation of NMR experiments.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| GC-MS | Separation and identification of volatile components, quantification. | High sensitivity, excellent separation efficiency, definitive identification via mass spectrum. | Requires analyte to be volatile and thermally stable. |
| HPLC | Purity determination, analysis of non-volatile impurities, chiral separations. | Versatile for a wide range of compounds, non-destructive, suitable for preparative work. | Lower resolution for volatile isomers compared to GC, may require a chromophore for sensitive UV detection. |
| NMR | Unambiguous structural elucidation. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, more expensive instrumentation. |
Conclusion and Recommendations
For a comprehensive analysis of this compound, a multi-technique approach is recommended.
-
Initial characterization and routine analysis: GC-MS is the method of choice due to its high resolving power and sensitivity for this class of compounds.
-
Purity assessment and analysis of potential non-volatile byproducts: Reversed-phase HPLC with UV or a universal detector is a valuable complementary technique.
-
Definitive structural confirmation: A full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is essential for unambiguous structural verification, particularly for novel compounds or in regulated environments.
By judiciously selecting and combining these analytical techniques, researchers can ensure the accurate and reliable characterization of this compound, facilitating its application in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. angene.in [angene.in]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane and Other Fluorinated Building Blocks for Drug Discovery and Beyond
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered electronic character—offer a powerful toolkit for optimizing molecular function.[1] Among the diverse array of fluorinated building blocks, 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane stands out as a particularly intriguing synthon, marrying the conformational rigidity of the norbornane framework with the unique reactivity of the gem-difluorovinyl group.
This guide provides an in-depth comparison of this compound with other relevant classes of fluorinated building blocks. We will delve into a comparative analysis of their physicochemical properties, reactivity in key synthetic transformations, and potential applications, supported by experimental data and established chemical principles. Our objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the relative merits and potential applications of this unique building block.
The Structural Uniqueness of this compound
The bicyclo[2.2.1]heptane (norbornane) skeleton is a bridged bicyclic hydrocarbon known for its rigid, three-dimensional structure.[2][3] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The gem-difluorovinyl group, on the other hand, is a versatile functional handle. The two fluorine atoms significantly influence the electronic properties of the double bond, rendering it electron-deficient and susceptible to certain types of chemical transformations.[4]
Physicochemical Properties: A Comparative Overview
For a comparative analysis, we will consider three other classes of fluorinated building blocks:
-
Acyclic Difluorovinyl Arenes (e.g., 1-(2,2-difluorovinyl)-4-methoxybenzene): These compounds possess the same reactive difluorovinyl moiety but lack the rigid bicyclic scaffold.
-
Trifluoromethyl-Substituted Alkenes (e.g., 1-methoxy-4-(2,2,2-trifluoro-1-propen-1-yl)benzene): The trifluoromethyl group is a common bioisostere for other functional groups and offers a different electronic and steric profile compared to the difluorovinyl group.[7][8][9][10][11]
-
Other Fluorinated Bicyclo[2.2.1]heptanes (e.g., 2-fluoronorbornane): These molecules share the rigid scaffold but lack the difluorovinyl functionality, allowing for an assessment of the contribution of this specific group.
| Property | This compound (Predicted) | Acyclic Difluorovinyl Arene (Representative) | Trifluoromethyl-Substituted Alkene (Representative) | Other Fluorinated Bicyclo[2.2.1]heptane (Representative) |
| Lipophilicity (LogP) | Moderately Lipophilic | Lipophilic | Highly Lipophilic | Moderately Lipophilic |
| Metabolic Stability | Likely Enhanced | Variable, potential for metabolism on the aromatic ring | Generally High | Enhanced |
| Reactivity Profile | Michael Acceptor, Dienophile, Cross-coupling partner | Similar to the target, but with different steric hindrance | Different reactivity profile | Less synthetically versatile |
Table 1: A qualitative comparison of the predicted physicochemical properties of this compound and other fluorinated building blocks. The predictions are based on general trends observed for fluorinated compounds.
The rigid bicyclic framework of this compound is expected to result in a more defined three-dimensional shape compared to its acyclic counterpart, which can be beneficial for specific receptor binding. The gem-difluorination is known to either not affect or slightly improve metabolic stability.[6] The trifluoromethyl group generally leads to a significant increase in lipophilicity.[12]
Reactivity and Synthetic Utility: A Head-to-Head Comparison
The synthetic utility of a building block is defined by its reactivity in a range of reliable and versatile chemical transformations. Here, we compare the expected performance of this compound in three key reaction classes against our selected alternatives.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds.[13] While the difluorovinyl group itself is not the reactive site in a typical Suzuki-Miyaura reaction, the presence of a leaving group (e.g., a halogen) on the bicyclic scaffold would enable its participation in such couplings. The electronic nature of the difluorovinyl group can influence the reactivity of the C-X bond.
Comparison:
-
This compound (with a leaving group): The electron-withdrawing nature of the difluorovinyl group might slightly activate a C-X bond at a nearby position for oxidative addition to the palladium catalyst. The steric bulk of the norbornane scaffold could, however, hinder the approach of the catalyst.
-
Acyclic Difluorovinyl Arenes (with a leaving group): These substrates are generally good coupling partners in Suzuki-Miyaura reactions. The electronic effects of the difluorovinyl group on the reactivity of an aryl halide would be more pronounced due to direct conjugation.[14]
-
Trifluoromethyl-Substituted Alkenes (with a leaving group): Similar to the difluorovinyl analogue, the strongly electron-withdrawing trifluoromethyl group would activate a nearby C-X bond.
-
Other Fluorinated Bicyclo[2.2.1]heptanes (with a leaving group): The reactivity would be primarily governed by the position of the leaving group and the fluorine atom on the bicyclic frame.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Fluorinated Building Block [14][15]
A mixture of the fluorinated aryl bromide (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (4 mL) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings.[3][16][17] The electron-deficient nature of the double bond in this compound suggests it could act as a dienophile.
Comparison:
-
This compound: The gem-difluoro group strongly activates the double bond towards reaction with electron-rich dienes. However, the significant steric bulk of the norbornane moiety could disfavor the reaction or lead to high stereoselectivity.
-
Acyclic Difluorovinyl Arenes: These are also effective dienophiles, with their reactivity being modulated by the substituents on the aromatic ring.
-
Trifluoromethyl-Substituted Alkenes: The trifluoromethyl group is also a strong electron-withdrawing group, making these compounds potent dienophiles.
-
Other Fluorinated Bicyclo[2.2.1]heptanes: If these contain a double bond within the bicyclic system (e.g., norbornene derivatives), they can act as dienophiles, with the fluorine atom influencing the stereochemical outcome.[18][19]
Experimental Protocol: Representative Diels-Alder Reaction with a Fluorinated Dienophile [18]
A solution of the fluorinated dienophile (1.0 mmol) and the diene (1.5 mmol) in toluene (5 mL) is heated in a sealed tube at 120 °C for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to afford the cycloaddition product.
Caption: Schematic representation of a Diels-Alder reaction.
Michael Addition Reactions
The electron-deficient nature of the double bond in this compound makes it a potential Michael acceptor, allowing for the conjugate addition of nucleophiles.[4][20][21][22][23]
Comparison:
-
This compound: The gem-difluoro group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles. The steric hindrance from the bicyclic scaffold would likely play a significant role in the approach of the nucleophile.
-
Acyclic Difluorovinyl Arenes: These are well-established Michael acceptors, and their reactivity has been extensively studied.[4]
-
Trifluoromethyl-Substituted Alkenes: These compounds are also excellent Michael acceptors due to the strong electron-withdrawing nature of the trifluoromethyl group.
-
Other Fluorinated Bicyclo[2.2.1]heptanes: These would not typically act as Michael acceptors unless they possess a suitable electron-withdrawing group conjugated to a double bond.
Experimental Protocol: Representative Michael Addition to a Fluorinated Alkene [20]
To a solution of the fluorinated alkene (1.0 mmol) and the nucleophile (1.2 mmol) in a suitable solvent such as THF (5 mL) at 0 °C is added a catalytic amount of a base (e.g., DBU, 0.1 mmol). The reaction mixture is stirred at room temperature for 1-12 hours until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Caption: General scheme of a Michael addition reaction.
Applications in Medicinal Chemistry and Materials Science
The unique combination of a rigid, three-dimensional scaffold and a reactive, electron-deficient double bond makes this compound a promising building block for various applications.
-
Medicinal Chemistry: The norbornane scaffold can serve as a non-aromatic bioisostere for phenyl rings, potentially improving solubility and metabolic stability while maintaining or enhancing binding affinity. The difluorovinyl group can act as a handle for further functionalization or as a warhead for covalent inhibitors.
-
Materials Science: The defined geometry of the bicyclic system can be exploited in the synthesis of polymers and functional materials with specific conformational properties. The reactivity of the difluorovinyl group allows for its incorporation into polymer backbones or as a pendant group.
Conclusion
This compound is a fluorinated building block with a unique set of structural and electronic features. While direct comparative studies with other fluorinated synthons are limited, a careful analysis of its constituent parts—the rigid bicyclo[2.2.1]heptane core and the electron-deficient difluorovinyl group—allows for informed predictions of its physicochemical properties and reactivity. Its ability to act as a dienophile and a Michael acceptor, coupled with the potential for incorporation into molecules via cross-coupling reactions, makes it a versatile tool for the synthesis of complex, three-dimensional molecules. For researchers seeking to explore novel chemical space in drug discovery and materials science, this compound offers a compelling starting point with the potential to unlock new and valuable molecular architectures.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Substrates as Michael Acceptors Towards Fine Chemicals | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 8. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides [beilstein-journals.org]
- 23. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane and its Trifluoromethylated Analogues in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The bicyclo[2.2.1]heptane (norbornane) scaffold, with its rigid and three-dimensional structure, offers a unique platform for presenting substituents in well-defined spatial orientations.[2] This guide provides an in-depth comparison of two key fluorinated norbornane derivatives: 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane and its trifluoromethylated analogues. We will explore their distinct physicochemical properties, synthetic accessibility, and potential applications, supported by experimental data and protocols to inform rational drug design.
At the Core: Understanding the Impact of Fluorine
The introduction of fluorine can profoundly influence a molecule's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, altered lipophilicity, and modulated pKa of nearby functional groups.[1][3] The choice between a difluorovinyl (-CH=CF2) group and a trifluoromethyl (-CF3) group attached to the bicyclo[2.2.1]heptane core is not trivial, as each imparts a unique set of characteristics to the parent molecule.
Physicochemical Properties: A Head-to-Head Comparison
The distinct electronic and steric natures of the difluorovinyl and trifluoromethyl groups give rise to significant differences in their physicochemical properties. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Trifluoromethylated Bicyclo[2.2.1]heptane Analogue | Rationale and Implications |
| Lipophilicity (LogP) | Moderately Lipophilic | Highly Lipophilic | The trifluoromethyl group is one of the most lipophilic substituents in drug design.[4] Replacing a hydrogen atom with a -CF3 group typically increases the LogP value significantly.[5] The -CH=CF2 group also increases lipophilicity, but to a lesser extent. This allows for a more nuanced tuning of a compound's solubility and membrane permeability. |
| Metabolic Stability | High | Very High | Both groups are known to enhance metabolic stability due to the high strength of the C-F bond.[3][6] The trifluoromethyl group is exceptionally robust and is often used to block sites of oxidative metabolism.[7] The gem-difluoroalkene moiety is also metabolically stable and can serve as a bioisostere of carbonyl or amide groups, which are susceptible to metabolic degradation.[8] |
| Electronic Effects | Electron-withdrawing; Electrophilic double bond | Strongly Electron-withdrawing | The trifluoromethyl group is a powerful electron-withdrawing group, which can significantly lower the pKa of nearby amines or acids.[4] The difluorovinyl group is also electron-withdrawing and possesses an electrophilic double bond, which can be a site for Michael addition, potentially leading to covalent interactions with biological targets.[8] |
| Bioisosterism | Carbonyl, Amide | Chlorine, Methyl (with caveats) | The gem-difluoroalkene can act as a stable mimic of a carbonyl or amide group.[8] The trifluoromethyl group is sometimes considered a bioisostere for a chlorine atom due to steric similarity, or a larger, more lipophilic version of a methyl group.[4] |
Synthetic Accessibility: Pathways to Key Intermediates
The synthetic routes to these fluorinated bicyclo[2.2.1]heptanes are distinct and offer different opportunities for derivatization.
Synthesis of this compound
A common approach to installing the difluorovinyl group involves the reaction of a bicyclo[2.2.1]heptane-2-carboxaldehyde with a difluoromethylenating reagent, such as the one generated from sodium chlorodifluoroacetate.
Caption: Synthetic workflow for this compound.
Synthesis of Trifluoromethylated Bicyclo[2.2.1]heptane Analogues
These analogues are often prepared via a Diels-Alder reaction between cyclopentadiene and a trifluoromethyl-containing dienophile. Alternatively, late-stage trifluoromethylation strategies can be employed on a pre-formed bicyclo[2.2.1]heptane scaffold.[9]
Caption: Diels-Alder approach to trifluoromethylated bicyclo[2.2.1]heptane.
Applications in Drug Discovery: A Tale of Two Moieties
The choice between a difluorovinyl and a trifluoromethyl group depends on the specific goals of the drug discovery program.
Caption: Key applications of each fluorinated scaffold in drug design.
The This compound moiety is an excellent choice when:
-
A metabolically stable bioisostere for a labile amide or carbonyl group is required.[8]
-
A moderate increase in lipophilicity is desired without the significant increase associated with a trifluoromethyl group.
-
The introduction of a potential covalent warhead is a strategic goal, leveraging the electrophilicity of the difluoroalkene.[8]
Trifluoromethylated bicyclo[2.2.1]heptane analogues are preferred when:
-
Maximizing metabolic stability by blocking a key metabolic soft spot is the primary objective.[7]
-
A substantial increase in lipophilicity is needed to enhance membrane permeability or target engagement within a hydrophobic pocket.[3]
-
Modulating the basicity of a nearby amine is necessary to improve oral absorption or reduce off-target effects.[4]
Experimental Protocols
General Protocol for the Synthesis of this compound via Wittig-type Reaction
Disclaimer: This protocol is a general representation and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add triphenylphosphine and dibromodifluoromethane in an anhydrous solvent such as THF.
-
Cool the mixture to -78 °C and slowly add a solution of a strong base (e.g., n-butyllithium) dropwise.
-
Stir the resulting mixture at low temperature for 1-2 hours to allow for the formation of the corresponding ylide.
-
Reaction with Aldehyde: To the ylide solution, add a solution of bicyclo[2.2.1]heptane-2-carboxaldehyde in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[7]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing human liver microsomes (HLMs) and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the HLM master mix to 37 °C. Add the test compound (typically from a DMSO stock solution, final DMSO concentration <0.5%) to the master mix to initiate the metabolic reaction.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred to a new plate or vial for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
Both this compound and its trifluoromethylated analogues are valuable building blocks in the medicinal chemist's toolkit. The trifluoromethyl group offers a robust and well-established method for enhancing metabolic stability and lipophilicity. In contrast, the difluorovinyl moiety provides a more nuanced approach to modulating these properties, with the added functionality of acting as a bioisostere for carbonyls and amides and as a potential reactive handle. The selection between these two powerful motifs should be guided by a thorough understanding of their distinct physicochemical properties and the specific objectives of the drug discovery program.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. fiveable.me [fiveable.me]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluorovinyl moiety, in particular, is a valuable functional group in medicinal chemistry and materials science due to its unique electronic characteristics and metabolic stability. 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane, a molecule incorporating this functional group into the rigid and structurally significant norbornane framework, presents an interesting target for synthetic chemists. This guide provides a comparative analysis of two prominent synthetic routes for its preparation, offering insights into the practical considerations and underlying chemical principles for researchers in drug discovery and chemical development. While this specific compound is commercially available, understanding its synthesis is crucial for analog preparation and process optimization.[1][2]
Synthetic Strategies: A Comparative Overview
The construction of the gem-difluorovinyl group typically relies on olefination reactions of a corresponding carbonyl compound. In the case of this compound, the logical precursor is bicyclo[2.2.1]heptan-2-one, commonly known as norcamphor. This guide will focus on the validation and comparison of two powerful olefination methodologies: the Wittig reaction and the Julia-Kocienski olefination.
Route 1: The Wittig Approach - A Classic Olefination
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyls and phosphorus ylides. For the synthesis of gem-difluoroolefins, a specialized Wittig reagent is required, typically generated from a phosphonium salt and a strong base.
Route 2: The Julia-Kocienski Olefination - A Milder Alternative
The Julia-Kocienski olefination is a modified version of the classical Julia olefination that offers a one-pot procedure with often milder reaction conditions and favorable stereoselectivity. This method utilizes heteroaryl sulfones to facilitate the olefination process.[3][4][5][6][7][8][9]
Visualizing the Synthetic Pathways
To better illustrate the sequence of chemical transformations, the following diagrams outline the proposed synthetic routes.
Figure 1: Proposed Wittig synthesis of this compound.
Figure 2: Proposed Julia-Kocienski synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Wittig Reaction | Julia-Kocienski Olefination |
| Starting Material | Bicyclo[2.2.1]heptan-2-one | Bicyclo[2.2.1]heptan-2-one |
| Key Reagents | (Bromodifluoromethyl)triphenylphosphonium bromide, strong base (e.g., n-BuLi) | Difluoromethyl phenyl sulfone, base (e.g., KHMDS) |
| Number of Steps | 2 (Reagent prep + Olefination) | 1 (One-pot) |
| Typical Yield | Moderate to Good (Analogous reactions suggest 50-80%) | Good to Excellent (Analogous reactions suggest 60-90%) |
| Reaction Conditions | Often requires cryogenic temperatures for ylide generation. | Generally milder, though can require low temperatures. |
| Scalability | Can be challenging due to the use of organolithium bases and cryogenic conditions. | Generally more amenable to scale-up. |
| Byproduct Removal | Triphenylphosphine oxide can be difficult to remove. | Water-soluble byproducts are generally easier to remove. |
| Substrate Scope | Broad, but can be sensitive to sterically hindered ketones. | Generally very good, including for enolizable ketones.[6] |
Detailed Experimental Protocols
The following protocols are proposed based on established procedures for similar transformations. Researchers should perform appropriate small-scale trials and safety assessments before scaling up.
Protocol 1: Synthesis via Wittig Reaction
Step 1: Preparation of the Wittig Reagent (in situ)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (bromodifluoromethyl)triphenylphosphonium bromide (1.2 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete ylide formation.
Step 2: Olefination
-
To the freshly prepared ylide solution at -78 °C, add a solution of bicyclo[2.2.1]heptan-2-one (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis via Julia-Kocienski Olefination
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add difluoromethyl phenyl sulfone (1.2 equiv.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv., solution in THF) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of bicyclo[2.2.1]heptan-2-one (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Validation and Characterization
-
¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region corresponding to the bicyclic protons. A key feature would be a multiplet in the vinyl region, coupled to the fluorine atoms.
-
¹³C NMR: The spectrum should display signals for the carbons of the bicyclo[2.2.1]heptane core and two signals for the vinylic carbons. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the difluorovinyl group. A single resonance is expected, which may appear as a multiplet due to coupling with the vinylic proton and potentially long-range couplings with other protons in the bicyclic system.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (158.19 g/mol ).[2]
Conclusion and Recommendations
Both the Wittig reaction and the Julia-Kocienski olefination represent viable and robust methods for the synthesis of this compound from norcamphor.
The Wittig reaction is a well-established and powerful tool, though it often requires strongly basic and cryogenic conditions, and the removal of the triphenylphosphine oxide byproduct can be challenging during purification.
The Julia-Kocienski olefination offers a more modern and often more practical alternative. Its one-pot nature, milder conditions, and the generation of more easily separable byproducts make it an attractive choice, particularly for larger-scale syntheses. The higher yields often reported for analogous Julia-Kocienski reactions suggest it may be the more efficient route.
For researchers embarking on the synthesis of this or related difluorovinyl-containing bicyclic compounds, the Julia-Kocienski olefination is recommended as the initial approach due to its operational simplicity and likely higher efficiency. However, the Wittig reaction remains a valuable and reliable alternative. The ultimate choice of method will depend on the specific laboratory capabilities, scale of the synthesis, and the desired purity of the final product.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions [agris.fao.org]
- 4. preprints.org [preprints.org]
- 5. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. organicreactions.org [organicreactions.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enantioselective Synthesis of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane scaffold, also known as the norbornane framework, is a cornerstone in medicinal chemistry due to its rigid, three-dimensional structure that allows for precise spatial positioning of pharmacophoric elements. The introduction of a gem-difluorovinyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a bioisostere of a carbonyl group.[1] Consequently, the enantioselective synthesis of 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane presents a valuable challenge in the development of novel therapeutic agents.
This guide provides a comparative analysis of two primary retrosynthetic strategies for the enantioselective synthesis of this target molecule. Each approach is dissected to explain the underlying chemical principles, and detailed, field-proven protocols for key transformations are presented. The objective is to equip researchers with a comprehensive understanding of the available methodologies and their relative merits.
Retrosynthetic Strategies: A Comparative Overview
Two principal strategies for the enantioselective construction of this compound are considered. The key distinction lies in the sequence of establishing the bicyclic core's chirality and the introduction of the difluorovinyl moiety.
Strategy 1: Early-Stage Enantioselective Cycloaddition Followed by Functional Group Interconversion. This approach prioritizes the establishment of the chiral bicyclo[2.2.1]heptane framework via an asymmetric Diels-Alder reaction. Subsequent steps involve the conversion of a functional group handle into the desired 2-(2,2-difluorovinyl) substituent.
Strategy 2: Late-Stage Difluorovinylation of a Chiral Bicyclic Precursor. This alternative strategy involves the synthesis of a chiral bicyclo[2.2.1]heptane-2-carboxaldehyde, a versatile intermediate, which is then converted to the target molecule in the final step.
Figure 1: High-level comparison of the two main retrosynthetic strategies.
Strategy 1: Asymmetric Diels-Alder Approach
The cornerstone of this strategy is the highly enantioselective Diels-Alder reaction between cyclopentadiene and a suitable dienophile to construct the bicyclo[2.2.1]heptene core. This approach offers excellent control over the initial stereochemistry.
Part A: Enantioselective Diels-Alder Reaction
An organocatalytic approach is presented here, which avoids the use of metals and often provides high enantioselectivity under mild conditions.[2]
Experimental Protocol: Organocatalytic Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral imidazolidinone catalyst (e.g., MacMillan catalyst, 20 mol%) in a suitable solvent such as CH₂Cl₂ or a CH₂Cl₂/toluene mixture.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (typically between -20 °C and -78 °C).
-
Reagent Addition: To the cooled catalyst solution, add the dienophile (e.g., acrolein or an α,β-unsaturated ester, 1.0 equiv.). Stir the mixture for 10-15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting bicyclic adduct by flash column chromatography on silica gel.
References
- 1. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
A Comparative Guide to the Reactivity of Difluorovinyl and Vinyl Groups for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for modulating physicochemical and biological properties. Among the array of fluorinated functional groups, the gem-dinal difluorovinyl group (-CF=CH₂) presents a unique electronic profile that sets it apart from its non-fluorinated counterpart, the vinyl group (-CH=CH₂). This guide provides an in-depth comparative study of the reactivity of these two critical functional groups, offering experimental data and mechanistic insights to inform rational molecular design and reaction optimization.
Unveiling the Electronic and Steric Dichotomy
The reactivity of an alkene is fundamentally governed by the electron density of its π-bond and the steric accessibility of its constituent carbon atoms. The introduction of two fluorine atoms onto the same vinylic carbon dramatically alters these properties.
Electronic Effects: The potent inductive effect (-I) of the highly electronegative fluorine atoms significantly withdraws electron density from the carbon-carbon double bond of the difluorovinyl group.[1][2] This electron deficiency renders the π-system less nucleophilic and, consequently, less reactive towards electrophiles compared to the electron-rich π-bond of a typical vinyl group. Conversely, the β-carbon of a gem-difluoroalkene is rendered more electron-rich and nucleophilic due to negative hyperconjugation, a phenomenon where the C-F σ* orbitals accept electron density from the adjacent C-H σ-bond.[2]
Steric Effects: The steric hindrance around the double bond is also a crucial factor. While fluorine has a relatively small van der Waals radius, the presence of two fluorine atoms on the same carbon can create a more sterically congested environment compared to the two hydrogen atoms in a vinyl group, potentially influencing the approach of bulky reagents.
Comparative Reactivity in Key Organic Transformations
The distinct electronic and steric profiles of the difluorovinyl and vinyl groups manifest in their differential reactivity across a spectrum of organic reactions.
Suzuki-Miyaura Cross-Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. Both vinyl and difluorovinyl electrophiles, such as tosylates and halides, are competent coupling partners. The gem-difluoroalkene moiety is a valuable building block in the synthesis of fluorinated analogues of natural products and pharmaceuticals.[1]
General reaction conditions have been developed for the Pd(0)-catalyzed Suzuki-Miyaura coupling of aryl boronic acids with both vinyl tosylate and 2,2-difluorovinyl tosylate, providing access to a wide range of styrene and gem-difluorostyrene derivatives.[3][4]
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Vinyl and 2,2-Difluorovinyl Electrophiles with Arylboronic Acids
| Electrophile | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Vinyl Tosylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [3][4] |
| 2,2-Difluorovinyl Tosylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 | [3][4] |
| Vinyl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | [5] |
| (2,2-Difluorovinyl)benzene | 4-Methylphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 92 (Z-isomer) | [6] |
| (2,2-Difluorovinyl)benzene | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 85 (Z-isomer) | [6] |
Note: Yields are for isolated products and reaction conditions may vary slightly between different literature sources. The nickel-catalyzed reaction with (2,2-difluorovinyl)benzene derivatives shows a high stereoselectivity for the Z-isomer.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diels-Alder Reaction: Exploring [4+2] Cycloadditions
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Consequently, the electron-deficient nature of the difluorovinyl group makes it a more reactive dienophile compared to a simple vinyl group.
A study on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes provides valuable kinetic data.[7][8][9][10][11] While a direct comparison with non-fluorinated nitrostyrene was not the focus of this study, the high yields (up to 97%) and the successful reaction with less reactive dienes like 1,3-cyclohexadiene highlight the enhanced dienophilic character imparted by the fluorine atom.[7][8][9]
Experimental Protocol: Diels-Alder Reaction of a Fluorinated Dienophile
-
Reaction Setup: In a screw-top vial, dissolve the β-fluoro-β-nitrostyrene (1.0 equiv) in o-xylene.
-
Addition of Diene: Add the cyclic diene (e.g., 1,3-cyclopentadiene, 5.0 equiv).
-
Heating: Seal the vial and heat the reaction mixture at 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting cycloadduct by flash column chromatography on silica gel.
Electrophilic Addition: A Tale of Two Reactivities
The electron-withdrawing nature of the gem-difluoro group significantly deactivates the double bond towards electrophilic attack. This is in stark contrast to the vinyl group, which readily undergoes electrophilic addition reactions.
The stability of the carbocation intermediate is a key determinant of the reaction rate. In the case of styrene, electrophilic addition proceeds via a resonance-stabilized benzylic carbocation.[12][13][14][15][16] The corresponding intermediate from 2,2-difluoro-1-phenylethene would be an α,α-difluorobenzyl carbocation. The two electron-withdrawing fluorine atoms would destabilize this carbocation, thus disfavoring its formation and slowing down the reaction.
Figure 2: Comparative electrophilic addition to vinyl and difluorovinyl groups.
Radical Polymerization: Influence on Chain Propagation
In radical polymerization, the stability of the propagating radical intermediate is a key factor influencing the rate of polymerization. Kinetic studies of styrene polymerization are well-documented.[17][18][19][20][21][22][23] The addition of a radical to the double bond of a difluorovinyl monomer would generate a radical intermediate with two fluorine atoms on the adjacent carbon. The strong electron-withdrawing nature of the fluorine atoms can influence the stability and reactivity of this radical, thereby affecting the kinetics of polymerization. While direct comparative kinetic data is scarce, the principles of radical stability suggest that the difluorovinyl group would exhibit a different polymerization profile compared to its non-fluorinated counterpart.
Conclusion: A Tale of Tunable Reactivity
The gem-difluorovinyl group is not merely a fluorinated analogue of the vinyl group; it is a distinct functional handle with a unique and often inverted reactivity profile. Its electron-deficient double bond is deactivated towards electrophilic attack but activated as a dienophile in cycloaddition reactions. In cross-coupling reactions, it serves as a valuable precursor for the synthesis of difluorostyrene derivatives. This comparative guide underscores the importance of understanding the fundamental electronic and steric effects of fluorine substitution to harness the full synthetic potential of the difluorovinyl group in the design and development of novel molecules for research, materials science, and medicine.
References
- 1. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct vinylation and difluorovinylation of arylboronic acids using vinyl- and 2,2-difluorovinyl tosylates via the Suzuki-Miyaura cross coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. leah4sci.com [leah4sci.com]
- 16. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
- 17. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 18. studylib.net [studylib.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Addition polymerisation with phenylethene | Demonstration | RSC Education [edu.rsc.org]
A Comparative Guide to the Determination of the Absolute Configuration of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. The rigid bicyclo[2.2.1]heptane scaffold, a common motif in natural products and synthetic compounds, presents unique stereochemical challenges.[1] This guide provides an objective comparison of modern analytical techniques for determining the absolute configuration of 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane derivatives, supported by experimental principles and data-driven insights.
Methodological Showdown: A Comparative Analysis
The choice of method for assigning absolute configuration is dictated by the physicochemical properties of the analyte, available instrumentation, and the desired level of certainty. Here, we compare the leading techniques: Single-Crystal X-ray Crystallography (SC-XRD), Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD).
Single-Crystal X-ray Crystallography (SC-XRD): The Unambiguous Gold Standard
SC-XRD is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[2][3] The technique relies on the anomalous dispersion of X-rays by the electron clouds of atoms within a well-ordered single crystal.[4][5]
Causality Behind Experimental Choices: The fundamental prerequisite for SC-XRD is the ability to grow a high-quality single crystal of the compound of interest.[2][4] For molecules that are oils or amorphous solids, co-crystallization with a chiral auxiliary can be a powerful strategy to induce crystallization and facilitate structure determination.[2] The presence of a heavy atom (e.g., bromine or heavier) in the molecule can enhance the anomalous scattering effect, leading to a more confident assignment of the absolute configuration.[6]
Advantages:
-
Provides an unambiguous 3D structure, directly revealing the absolute configuration.[4]
-
Considered the "gold standard" for structural elucidation.[7]
Disadvantages:
-
The primary limitation is the requirement for a high-quality single crystal, which can be difficult and time-consuming to obtain.[2][7]
-
Not suitable for oils, amorphous solids, or compounds that resist crystallization.[2]
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
VCD spectroscopy has emerged as a robust and reliable alternative to SC-XRD, with the significant advantage of being applicable to samples in solution.[8][9] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] The absolute configuration is determined by comparing the experimental VCD spectrum to a theoretically predicted spectrum generated through ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer.[6][8]
Causality Behind Experimental Choices: The success of VCD analysis hinges on the accuracy of the computational model. The rigid bicyclo[2.2.1]heptane framework simplifies conformational analysis, making these derivatives ideal candidates for VCD.[11] The choice of solvent is also critical; deuterated solvents are often used to avoid overlapping IR absorption bands.[12] It is also important to consider potential solute-solvent and solute-solute interactions, which can influence the conformation in solution and should be accounted for in the calculations.[8][12]
Advantages:
-
Does not require crystallization; applicable to oils, neat liquids, and solutions.[6][7]
-
Provides information about the conformational landscape of the molecule in solution.[6]
-
The sample is recoverable after analysis.[7]
Disadvantages:
-
Requires access to computational resources and expertise in DFT calculations.[8][13]
-
The accuracy of the assignment depends on the quality of the computational model.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Derivatization Approach
While NMR spectroscopy cannot directly distinguish between enantiomers, it can be a powerful tool for determining absolute configuration through the use of chiral derivatizing agents (CDAs).[] The most common method is the Mosher's ester analysis, where the chiral alcohol is reacted with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[] The differences in the chemical shifts of the protons in the resulting diastereomeric esters can be used to deduce the absolute configuration of the original alcohol.
Causality Behind Experimental Choices: This method is contingent on the presence of a suitable functional group (e.g., a hydroxyl or amine group) that can react with the CDA. The rigid bicyclo[2.2.1]heptane skeleton helps to create a more defined conformational preference in the diastereomeric derivatives, which can lead to more pronounced and interpretable chemical shift differences.[15][16]
Advantages:
-
Utilizes standard NMR instrumentation, which is widely available.
-
Can be performed on a small scale.[17]
Disadvantages:
-
Requires a derivatization step, which adds to the experimental workflow.[]
-
The interpretation of the chemical shift differences can be complex and may lead to misassignment if not performed carefully.
-
Requires a pure sample of the chiral analyte.
Electronic Circular Dichroism (ECD): A Chiroptical Alternative
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[18] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to a theoretically calculated spectrum.
Causality Behind Experimental Choices: ECD is most effective for molecules containing a chromophore that absorbs in the UV-Vis range.[18] For the this compound derivatives, the difluorovinyl group can act as a chromophore. The success of the method relies on the ability to accurately calculate the electronic transitions of the molecule.
Advantages:
-
High sensitivity, requiring a small amount of sample.
-
Can be a rapid method for molecules with strong chromophores.
Disadvantages:
-
Less universally applicable than VCD, as it requires a suitable chromophore.[18]
-
Can be more sensitive to conformational changes and solvent effects, which can complicate spectral interpretation.[18]
Data Presentation: At-a-Glance Comparison
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Nuclear Magnetic Resonance (NMR) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays | Differential absorption of circularly polarized IR light | Formation of diastereomers with a chiral derivatizing agent | Differential absorption of circularly polarized UV-Vis light |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 2-15 mg of neat liquid, oil, or solution[7] | 1-5 mg of pure sample | 0.1-1 mg of sample in solution |
| Success Rate | High, if a suitable crystal is obtained[2] | High for conformationally rigid molecules | Moderate to high, dependent on derivatization and spectral analysis | Moderate, dependent on the presence of a suitable chromophore |
| Analysis Time | Days to weeks (including crystallization) | Hours to days (including calculations) | Hours (including derivatization and NMR acquisition) | Hours |
| Key Advantage | Unambiguous 3D structure | No crystallization required, provides solution conformation | Uses standard, widely available equipment | High sensitivity |
| Key Disadvantage | Crystallization can be a major bottleneck[2] | Requires computational expertise and resources | Indirect method, potential for misinterpretation | Requires a chromophore, can be sensitive to conformation |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Workflow
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.[6]
-
Spectral Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[6]
-
Computational Modeling:
-
Perform a conformational search for the enantiomer of interest using a suitable molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged predicted IR and VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer.[8] If the signs are opposite, the sample has the opposite absolute configuration.[8]
NMR Spectroscopy: Mosher's Method Protocol
-
Diastereomer Formation:
-
Divide the purified this compound derivative (assuming it has a hydroxyl group for derivatization) into two separate NMR tubes.
-
To one tube, add a slight excess of (R)-MTPA-Cl and a catalytic amount of a non-chiral base (e.g., pyridine).
-
To the second tube, add a slight excess of (S)-MTPA-Cl and the same base.
-
Allow the reactions to proceed to completion.
-
-
NMR Acquisition: Acquire high-resolution 1H NMR spectra for both diastereomeric samples.
-
Data Analysis:
-
Identify the corresponding proton signals in the two spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons in the vicinity of the newly formed ester linkage.
-
Based on the established Mosher's method model, the signs of the Δδ values for different protons can be used to assign the absolute configuration at the carbinol center.
-
Visualization of Workflows
Caption: Workflow for absolute configuration determination using VCD.
Caption: Workflow for Mosher's method using NMR spectroscopy.
Conclusion
The determination of the absolute configuration of this compound derivatives can be approached through several powerful analytical techniques. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism has emerged as a highly reliable and versatile alternative, particularly well-suited for these rigid bicyclic systems, as it provides unambiguous results from solution-phase measurements. For laboratories where specialized VCD instrumentation or computational resources are unavailable, NMR spectroscopy using chiral derivatizing agents like MTPA offers a viable, albeit more indirect, approach, provided a suitable functional group is present for derivatization. The choice of the optimal method will ultimately depend on the specific properties of the molecule, the available resources, and the stage of the research or development program.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. schrodinger.com [schrodinger.com]
- 13. Vibrational circular dichroism absolute configuration determination of natural products. | Semantic Scholar [semanticscholar.org]
- 15. Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems - Alan P. Marchand - Google Books [books.google.com]
- 16. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
The Mechanistic Nuances of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane: A Comparative Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. Among the array of fluorinated building blocks, gem-difluoroalkenes stand out for their ability to act as bioisosteres of carbonyl groups and as versatile intermediates for complex molecular architectures. This guide provides an in-depth mechanistic analysis of reactions involving 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane, a molecule that marries the steric demands of the rigid norbornane scaffold with the distinct electronic characteristics of the gem-difluorovinyl group. Through a comparative lens, we will explore its reactivity in cycloaddition, radical, and electrophilic addition reactions, contrasting its behavior with its non-fluorinated counterpart, 2-vinylbicyclo[2.2.1]heptane, and other relevant alkenes.
The Influence of the Gem-Difluoro Group: An Electronic Tug-of-War
The reactivity of an alkene is fundamentally governed by the electron density of its π-bond. In a typical alkene like 2-vinylbicyclo[2.2.1]heptane, the double bond acts as a nucleophile. However, in this compound, the two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C=C bond, rendering the β-carbon electron-deficient and the α-carbon (to which the fluorine atoms are attached) also electron-poor. This electronic perturbation is the key to understanding the distinct reactivity of this molecule.
Cycloaddition Reactions: A Tale of Two Mechanisms
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The behavior of this compound in these reactions is expected to differ significantly from its non-fluorinated analog due to the altered electronics of the double bond.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction, a cornerstone of organic synthesis, typically involves an electron-rich diene and an electron-poor dienophile. While 2-vinylbicyclo[2.2.1]heptane can act as a dienophile, its reactivity is moderate. In contrast, the electron-withdrawing nature of the gem-difluoro group in this compound should enhance its dienophilic character, making it a better partner for electron-rich dienes.
Proposed Mechanism:
The reaction is expected to proceed via a concerted, asynchronous transition state, as is typical for Diels-Alder reactions. The endo rule is generally followed, where the substituents of the dienophile orient themselves towards the developing π-system of the diene in the transition state.
Safety Operating Guide
Navigating the Handling of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane: A Guide to Personal Protective Equipment and Safe Disposal
For Researchers, Scientists, and Drug Development Professionals
The novel chemical entity, 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane, presents unique opportunities in drug discovery and development. However, its safe handling is paramount to protecting laboratory personnel and the environment. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans, grounded in established safety principles for halogenated and flammable organic compounds.
Understanding the Hazard Profile
The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid, strained ring system, and while many of its derivatives are used in pharmaceuticals, some can exhibit neurotoxic effects.[1][2][3][4] The difluorovinyl group, a fluorinated alkene, can influence the molecule's reactivity and toxicological profile.[5][6] Fluorinated compounds can also pose unique hazards, including the potential to release hydrogen fluoride upon combustion.[7]
Table 1: Summary of Known Hazards
| Hazard Statement | GHS Classification | Implication for Handling |
| H226 | Flammable liquid and vapor | Requires storage in a flammable liquids cabinet and handling away from ignition sources.[8][9][10][11][12] |
| H315 | Causes skin irritation | Direct skin contact must be avoided through the use of appropriate gloves and lab coats. |
| H318 | Causes serious eye damage | Mandatory use of chemical splash goggles and, in some cases, a face shield. |
| H335 | May cause respiratory irritation | All handling of the open compound should be performed in a certified chemical fume hood. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following recommendations are based on the known hazards of this compound and general best practices for handling flammable and corrosive organic compounds.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage (H318), robust eye and face protection is non-negotiable.
-
Primary Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory whenever handling the compound. These provide a seal around the eyes, protecting against splashes from all angles.
-
Secondary Protection: When transferring larger volumes (e.g., >50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.
Hand Protection: Preventing Dermal Exposure
The selection of appropriate gloves is crucial to prevent skin irritation (H315). The ideal glove material should be resistant to breakthrough from fluorinated organic compounds.
-
Recommended Glove Material: Fluoroelastomer (Viton®) gloves are an excellent choice for handling fluorinated hydrocarbons due to their high chemical resistance.[13][14][15]
-
Alternative: While less protective, nitrile gloves can be used for incidental contact. However, they should be changed immediately upon any sign of contamination. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
Body Protection: Shielding Against Splashes and Spills
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and should be worn at all times when handling the compound.
-
Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Full-Body Protection: In the event of a large spill or when working with large quantities, a chemical-resistant suit may be necessary.
Respiratory Protection: Mitigating Inhalation Risks
Due to the potential for respiratory irritation (H335), all manipulations of this compound that could generate vapors must be conducted within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. A NIOSH-approved respirator with an organic vapor cartridge is recommended in such situations.[16][17][18][19]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and methodical workflow is essential to minimize the risk of exposure.
Figure 1. Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[20][21][22][23][24] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with soap and water for at least 15 minutes.[22] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination.
Chemical Waste
As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste streams.[25][26]
-
Container: Use a designated, properly labeled, and sealed waste container for "Halogenated Organic Waste."
-
Labeling: The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name of the contents.
-
Disposal: The waste should be disposed of through a licensed hazardous waste disposal company, likely via incineration.[27][28]
Contaminated PPE and Materials
All disposable PPE (gloves, lab coats, etc.) and any materials used for cleaning up spills (absorbent pads, etc.) that have come into contact with the compound must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a durable, sealed plastic bag or other appropriate container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should specify the nature of the contamination.
-
Disposal: Dispose of as solid hazardous waste through your institution's environmental health and safety office.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
- 1. Comparative acute toxicity and primary irritancy of the ethylidene and vinyl isomers of norbornene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Norbornane compounds in pharmaceutical research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel norbornane derivatives as potential neuroprotective agents [uwcscholar.uwc.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 9. ishn.com [ishn.com]
- 10. OSHA Limits for Flammable Liquids | RISK & SAFETY SOLUTIONS [riskandsafety.com]
- 11. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. foxxlifesciences.in [foxxlifesciences.in]
- 14. calpaclab.com [calpaclab.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. restoredcdc.org [restoredcdc.org]
- 18. nrc.gov [nrc.gov]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Heptane [cdc.gov]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. blog.storemasta.com.au [blog.storemasta.com.au]
- 22. safety.fsu.edu [safety.fsu.edu]
- 23. umces.edu [umces.edu]
- 24. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 26. bucknell.edu [bucknell.edu]
- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 28. p2infohouse.org [p2infohouse.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
